molecular formula C7H4ClF4N B1490482 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline CAS No. 914225-61-9

3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Cat. No.: B1490482
CAS No.: 914225-61-9
M. Wt: 213.56 g/mol
InChI Key: KAHNTLCBWGVHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4ClF4N and its molecular weight is 213.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-fluoro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHNTLCBWGVHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652293
Record name 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914225-61-9
Record name 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline (CAS Number: 914225-61-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, imparts distinct electronic and steric properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of the trifluoromethyl group is particularly noteworthy for its ability to enhance key molecular properties such as lipophilicity and metabolic stability, which are crucial for the efficacy of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and applications of this versatile compound, offering a technical resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 914225-61-9[2]
Molecular Formula C₇H₄ClF₄N[2]
Molecular Weight 213.56 g/mol [2]
Boiling Point 235.7 ± 40.0 °C[2]
Storage Temperature 2-8°C[2]

Synthesis Pathways

A key precursor, 3-chloro-4-fluoro-5-nitrobenzotrifluoride, can be synthesized from 3,4-dichloro-5-nitrobenzotrifluoride by reacting it with anhydrous potassium fluoride.[3] The subsequent reduction of the nitro group to an amine would yield the target compound, this compound. This reduction is a standard transformation in organic chemistry and can be achieved through various methods, such as catalytic hydrogenation or using reducing agents like iron in acidic media.

Inferred Experimental Protocol: Reduction of 3-chloro-4-fluoro-5-nitrobenzotrifluoride

This protocol is a generalized procedure based on common methods for the reduction of aromatic nitro compounds and should be optimized for specific laboratory conditions.

Materials:

  • 3-chloro-4-fluoro-5-nitrobenzotrifluoride

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-4-fluoro-5-nitrobenzotrifluoride in a mixture of ethanol and water.

  • To this suspension, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or distillation.

Synthesis_Pathway A 3,4-dichloro-5-nitrobenzotrifluoride B 3-chloro-4-fluoro-5-nitrobenzotrifluoride A->B KF, 120-140°C C This compound B->C Reduction (e.g., Fe/NH₄Cl)

Caption: Inferred synthesis of this compound.

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.

¹H NMR

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the surrounding chloro, fluoro, and trifluoromethyl substituents. The amine protons will appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR

The carbon NMR spectrum will display seven signals, one for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR

The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (213.56 g/mol ). The isotopic pattern of the molecular ion peak will reveal the presence of one chlorine atom, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The presence of multiple halogen substituents and a trifluoromethyl group makes it an attractive starting material for creating molecules with enhanced biological activity and improved pharmacokinetic profiles.[1]

While specific examples of its use in the synthesis of commercial drugs are not prevalent in public literature, its structural motifs are found in various kinase inhibitors and other therapeutic agents. The aniline functional group provides a reactive handle for a variety of chemical transformations, including amide bond formation, nucleophilic aromatic substitution, and cross-coupling reactions. These reactions are fundamental in the construction of the complex molecular architectures often required for potent and selective biological activity.

Applications A This compound B Pharmaceuticals A->B C Agrochemicals A->C D Material Science A->D E Kinase Inhibitors B->E F Herbicides & Pesticides C->F

Caption: Key application areas for this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

References

An In-Depth Technical Guide to 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline: A Keystone Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. It delves into the compound's fundamental properties, a robust synthetic pathway, and its critical role as a building block in the development of advanced pharmaceutical and agrochemical agents.

Introduction: The Strategic Importance of a Multifunctional Building Block

This compound, identified by its CAS Number 914225-61-9, is a highly functionalized aromatic amine.[1] Its molecular architecture is strategically designed for versatility in organic synthesis. The aniline core provides a reactive nucleophilic amine group, while the trisubstituted aromatic ring—featuring chloro, fluoro, and trifluoromethyl groups—exerts profound control over the molecule's electronic and steric properties.

These substituents are not merely passive additions; they are crucial for imparting desirable characteristics to the final target molecules. The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, is particularly significant. It is known to enhance the lipophilicity and metabolic stability of compounds, properties that are highly sought after in the design of new pharmaceuticals to improve their pharmacokinetic profiles. Similarly, the presence of chlorine and fluorine atoms provides additional handles for synthetic modification and can influence binding affinities with biological targets.[2] Consequently, this aniline derivative has emerged as a crucial intermediate in the synthesis of specialized molecules, from enzyme inhibitors and receptor modulators in medicine to potent herbicides and pesticides in agriculture.[2]

Physicochemical and Safety Profile

Accurate characterization is the bedrock of reproducible science. The key identifiers and physicochemical properties of this compound are summarized below. While extensive experimental data for this specific molecule is not widely published, the provided information is based on reliable supplier data.

Table 1: Core Compound Properties and Identifiers
PropertyValueSource(s)
CAS Number 914225-61-9[1]
Molecular Formula C₇H₄ClF₄N[1]
Molecular Weight 213.56 g/mol [1]
Appearance Not specified (typically an oil or solid)
Boiling Point 235.7 ± 40.0 °C (Predicted)[2]
Storage Conditions 2-8°C, under inert atmosphere[2]
Purity (Typical) ≥98.0%
Safety and Handling

As with any halogenated aromatic compound, proper handling of this compound is imperative. The following information is a synthesis of typical hazards associated with compounds of this class. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling.

  • Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

  • First Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or doctor.

    • If on Skin: Wash with plenty of soap and water.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Representative Synthesis Protocol

The causality for this sequence is clear: the direct amination of such a highly substituted ring is challenging. In contrast, electrophilic nitration is a well-established method for introducing a nitrogen-containing functional group, which can then be reliably reduced to the desired aniline.

Step 1: Nitration of 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene

The initial step is the regioselective nitration of the starting material. The directing effects of the existing substituents (ortho, para-directing for Cl and F; meta-directing for -CF3) must be carefully considered to achieve the desired isomer.

Methodology:

  • To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 1-chloro-2-fluoro-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise with stirring, maintaining the internal temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate, cooled flask.

  • Add the nitrating mixture dropwise to the solution from step 1, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Reduction of 3-Chloro-4-fluoro-5-nitro-benzotrifluoride

The final step is the reduction of the nitro group to the amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Methodology:

  • Charge a hydrogenation vessel with the crude nitro-intermediate from Step 1 and a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours). Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product may be purified further by column chromatography or distillation if required.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene Reagents1 HNO₃ / H₂SO₄ Start->Reagents1 Product1 3-Chloro-4-fluoro-5-nitro-benzotrifluoride Reagents1->Product1 Electrophilic Aromatic Substitution Reagents2 H₂, Pd/C Product1->Reagents2 Product2 This compound Reagents2->Product2 Catalytic Hydrogenation

Caption: A representative two-step synthesis of the target aniline.

Applications in Drug Discovery and Development

The true value of an intermediate is realized in its applications. This compound is a prime example of a building block used to construct complex molecules with potential therapeutic activity, particularly in the area of kinase inhibitors.[3][4]

Kinase inhibitors are a major class of targeted cancer therapies. They function by blocking the action of protein kinases, enzymes that are often overactive in cancer cells, leading to uncontrolled cell growth.[5] The aniline moiety is a common feature in many kinase inhibitors as it can form crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.[4]

The specific substituents on this compound play key roles:

  • Trifluoromethyl Group: Increases lipophilicity, which can enhance cell membrane permeability and improve oral bioavailability. It also blocks a potential site of metabolic oxidation, increasing the drug's half-life.

  • Fluoro and Chloro Groups: These halogens can occupy specific hydrophobic pockets within the enzyme's active site, contributing to binding affinity and selectivity. They also modulate the electronic properties of the aniline, influencing its pKa and reactivity.[4]

By incorporating this aniline derivative, medicinal chemists can systematically build molecules with improved potency, selectivity, and drug-like properties, accelerating the discovery of new therapeutic agents.

Logical Relationship Diagram

Applications cluster_features Key Structural Features cluster_properties Resulting Pharmacological Properties Aniline 3-Chloro-4-fluoro-5- (trifluoromethyl)aniline Amine Aniline NH₂ CF3 Trifluoromethyl Group Halogens Cl and F Atoms Hinge Hinge-Binding Motif Amine->Hinge Stability Metabolic Stability CF3->Stability Lipophilicity Increased Lipophilicity CF3->Lipophilicity Affinity Modulated Binding Affinity Halogens->Affinity Target Improved Kinase Inhibitors & Other Bioactive Molecules Hinge->Target Stability->Target Lipophilicity->Target Affinity->Target

Caption: How structural features translate to pharmacological advantages.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of rational molecular design. Its carefully selected substituents provide a unique combination of reactivity and property modulation that makes it an invaluable tool for researchers in drug discovery and agrochemical synthesis. Understanding its properties, synthesis, and strategic applications allows scientists to leverage this versatile intermediate to its full potential, paving the way for the creation of novel and effective chemical entities.

References

1H NMR and 13C NMR spectra of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Executive Summary

This technical guide provides a comprehensive analysis and predicted interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a trifunctional aromatic compound, its spectral features are complex, governed by the competing electronic effects of the amino (-NH₂), chloro (-Cl), fluoro (-F), and trifluoromethyl (-CF₃) substituents. This document serves as a predictive reference for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding for structural verification, quality control, and further synthetic applications. The guide synthesizes data from analogous structures and established NMR principles to forecast chemical shifts and coupling constants, outlines a robust experimental protocol for data acquisition, and provides visual aids to elucidate key structural and spectral relationships.

Introduction

This compound is a highly substituted aniline derivative with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of its electron-donating (amino) and strongly electron-withdrawing (chloro, fluoro, trifluoromethyl) groups creates a unique electronic environment that is critical to its reactivity and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution. This guide explains the causality behind the expected spectral patterns, grounded in the fundamental principles of chemical shifts and spin-spin coupling. By dissecting the influence of each substituent, we can construct a reliable prediction of the ¹H and ¹³C NMR spectra, providing a critical tool for any scientist working with this compound.

Molecular Structure and Predicted NMR Signals

The substitution pattern on the aniline ring dictates the number and nature of the signals in the NMR spectra. The molecule has a single plane of symmetry bisecting the C-1-NH₂, C-4-F, and C-5-CF₃ bonds only if the CF3 group is freely rotating and the NH2 inversion is rapid on the NMR timescale, which is a reasonable assumption. However, the substitution at positions 3, 4, and 5 makes all aromatic protons and carbons chemically non-equivalent.

  • ¹H NMR: Two signals are expected in the aromatic region, corresponding to H-2 and H-6. A broader signal is anticipated for the amine (-NH₂) protons.

  • ¹³C NMR: Six distinct signals are expected for the aromatic carbons, plus one signal for the trifluoromethyl carbon.

H2 H-2 H6 H-6 H2->H6 ⁴JHH F4 F-4 H2->F4 ⁵JHF H6->F4 ⁴JHF CF3 CF₃ H6->CF3 ⁵JHF cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-15 mg Sample dissolve Dissolve in 0.6 mL CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim B₀ Field insert->shim acquire Acquire ¹H & ¹³C Spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate & Integrate phase->calibrate analysis analysis calibrate->analysis Spectral Analysis

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing a Complex Moiety

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a polysubstituted aromatic amine of significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring chloro, fluoro, and trifluoromethyl groups on an aniline core—imparts specific electronic and steric properties that are crucial for its function in larger molecular assemblies.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such compounds. By probing the vibrational modes of a molecule's constituent bonds, IR spectroscopy provides a unique "fingerprint," confirming the presence of key functional groups and offering insights into the substitution pattern of the aromatic ring. This guide provides a detailed exploration of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this compound, tailored for researchers and drug development professionals.

Theoretical Underpinnings: Molecular Vibrations and IR Absorption

Infrared radiation interacts with a molecule by causing its bonds to vibrate in specific ways, such as stretching and bending. This absorption of energy occurs only when the frequency of the incoming infrared radiation matches the natural vibrational frequency of a specific bond. The resulting spectrum is a plot of absorbed energy (or transmitted light) versus the wavenumber (cm⁻¹), which is proportional to frequency.

For a complex molecule like this compound, the IR spectrum is a superposition of the vibrational modes of all its functional groups. These can be broadly categorized into:

  • High-Frequency Region (4000-2500 cm⁻¹): Primarily associated with stretching vibrations of light atoms, such as N-H and C-H bonds.

  • Mid-Frequency Region (2500-1500 cm⁻¹): Contains triple bond stretches, as well as characteristic double bond (C=C, C=O) stretches and N-H bending vibrations.

  • Fingerprint Region (1500-500 cm⁻¹): This region is rich with complex vibrations, including C-C, C-N, C-F, C-Cl, and C-CF₃ stretches, as well as various bending and wagging motions.[1] While challenging to interpret from first principles, the unique pattern in this region is highly specific to the molecule's overall structure.

Structural Analysis and Predicted Vibrational Modes

A detailed analysis of the molecular structure allows for the prediction of its characteristic IR absorption bands. The structure of this compound presents several key functional groups whose vibrational frequencies are well-documented.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=solid, color="#202124"]; Figure 1: Structure of this compound.


Aniline Moiety (N-H and C-N Vibrations)
  • N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected.[2][3] The asymmetric stretch typically appears at a higher wavenumber (around 3400-3300 cm⁻¹) than the symmetric stretch (3330-3250 cm⁻¹).[2] These bands are generally weaker and sharper than the broad O-H bands of alcohols.[3]

  • N-H Bending (Scissoring): A characteristic N-H bending vibration for primary amines occurs in the 1650-1580 cm⁻¹ region.[2][3]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band typically found between 1335-1250 cm⁻¹.[2][3]

Aromatic Ring Vibrations
  • Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring is consistently observed at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][5][6]

  • C=C Ring Stretching: The vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of characteristic peaks, often of variable intensity, in the 1600-1450 cm⁻¹ range.[4][6][7] Two of the most prominent bands are usually found near 1600 cm⁻¹ and 1500 cm⁻¹.[4][6][7]

  • C-H Out-of-Plane Bending ("oop"): Strong absorptions in the 900-675 cm⁻¹ region result from the out-of-plane bending of the aromatic C-H bonds.[5] The exact position of these bands is highly diagnostic of the ring's substitution pattern.[4][6]

Halogen and Trifluoromethyl Group Vibrations
  • C-F Stretching: The carbon-fluorine bond is strong and highly polar, leading to a very intense absorption band. For aryl fluorides, this stretch is located in the 1400-1000 cm⁻¹ region.[8]

  • C-Cl Stretching: The carbon-chlorine stretch is found at lower frequencies, typically in the 850-550 cm⁻¹ range for alkyl chlorides and can be difficult to definitively assign in the complex fingerprint region.[9] For aryl chlorides, this can be observed in the 840-600 cm⁻¹ region.[10]

  • C-CF₃ Vibrations: The trifluoromethyl group gives rise to multiple strong and characteristic absorption bands due to the C-F stretching modes. A very strong and broad band near 1330 cm⁻¹ is often attributed to the C-CF₃ stretching mode.[11] Symmetric and anti-symmetric CF₃ stretching modes also produce intense absorptions, often observed in the 1100-1200 cm⁻¹ region.[11][12]

Experimental Protocol: High-Fidelity Data Acquisition

The acquisition of a clean, high-resolution IR spectrum is contingent upon meticulous sample preparation and correct instrument setup. For a solid compound like this compound, the Potassium Bromide (KBr) pellet method is a classic and reliable transmission technique.[13]

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Hydraulic Press and Pellet Die

  • Agate Mortar and Pestle

  • Spectroscopic Grade Potassium Bromide (KBr), fully dried

  • This compound sample

Step-by-Step Methodology
  • Instrument Preparation: Allow the FTIR spectrometer to warm up to ensure source and detector stability.

  • Background Scan: Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water vapor and carbon dioxide.

  • Sample Preparation (KBr Pellet):

    • Place approximately 100-200 mg of dry KBr powder into an agate mortar.[14][15]

    • Add 1-2 mg of the this compound sample.[14][15] The optimal sample concentration should yield a maximum peak absorbance of around 1 Abs.[15]

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is achieved.[14] This minimizes light scattering and produces a high-quality pellet.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.[14]

  • Sample Analysis:

    • Carefully place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

graph "FTIR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368"]; Figure 2: Experimental workflow for FTIR analysis via the KBr pellet method.


Spectral Interpretation and Data Summary

While an experimental spectrum for the exact topic molecule is not publicly available in the search results, a predicted spectrum can be constructed based on the analysis of its constituent functional groups and data from structurally similar compounds, such as 3-chloro-4-fluoroaniline.[16][17][18] The following table summarizes the expected key absorption bands and their assignments.

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional GroupExpected Intensity
~3480 - 3400Asymmetric N-H StretchPrimary Aromatic AmineMedium
~3390 - 3320Symmetric N-H StretchPrimary Aromatic AmineMedium
~3100 - 3030C-H StretchAromatic RingMedium to Weak
~1630 - 1600N-H Bend (Scissoring)Primary Aromatic AmineMedium to Strong
~1600 & ~1500C=C StretchAromatic RingMedium, Variable
~1330C-CF₃ StretchTrifluoromethyl GroupVery Strong
~1320 - 1250C-N StretchAromatic AmineStrong
~1250 - 1100C-F Stretch & CF₃ StretchesAryl Fluoride & CF₃Very Strong, Multiple Bands
~900 - 700C-H Out-of-Plane BendAromatic RingStrong
~840 - 650C-Cl StretchAryl ChlorideMedium to Weak

Conclusion and Forward Outlook

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. The characteristic absorption bands arising from the N-H, aromatic C-H, C=C, C-N, C-F, C-Cl, and C-CF₃ vibrations provide a robust and detailed spectral fingerprint. A systematic approach, combining theoretical prediction of vibrational modes with a rigorous experimental protocol, enables confident identification and quality assessment. This guide equips researchers and drug development professionals with the foundational knowledge and practical steps required to effectively utilize IR spectroscopy in the analysis of this complex and valuable chemical intermediate.

References

A Comprehensive Technical Guide to the Stability and Storage of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-fluoro-5-(trifluoromethyl)aniline, a halogenated aromatic amine, is a critical intermediate in the synthesis of complex organic molecules. Its utility spans the development of pharmaceuticals and agrochemicals, where the strategic placement of its functional groups—a nucleophilic amine, and electron-withdrawing chlorine, fluorine, and trifluoromethyl groups—imparts desirable properties such as enhanced metabolic stability and lipophilicity to the target compounds. The successful application of this versatile building block is contingent upon maintaining its chemical integrity from procurement to reaction. This guide provides a detailed examination of the stability and optimal storage conditions for this compound, offering insights into its handling, potential degradation pathways, and methodologies for ensuring its purity and reactivity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage. These properties dictate its behavior under various environmental conditions and inform the selection of appropriate analytical techniques for its characterization.

PropertyValueSource
CAS Number 914225-61-9
Molecular Formula C₇H₄ClF₄N
Molecular Weight 213.56 g/mol [1]
Appearance Liquid or Semi-solid[2]
Boiling Point (Predicted) 235.7 ± 40.0 °C[1]
Density (Predicted) 1.510 ± 0.06 g/cm³[3]
Purity (Typical Assay) ≥99.0% by HPLC

Stability Profile and Degradation Pathways

While specific kinetic data on the degradation of this compound is not extensively published, its stability can be inferred from the known reactivity of substituted anilines and halogenated aromatic compounds. The primary factors influencing its stability are temperature, light, oxygen, and contact with incompatible materials.

Potential Degradation Mechanisms:

  • Oxidation: The amine functionality of anilines is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of colored impurities, such as nitroso, nitro, and polymeric compounds, diminishing the purity and potentially altering the reactivity of the material. The electron-withdrawing substituents on the aromatic ring may offer some degree of stabilization against oxidation compared to unsubstituted aniline.

  • Hydrolysis: While generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the trifluoromethyl group or displacement of the halogen substituents, although these are generally robust.

  • Photodegradation: Aromatic amines can be light-sensitive. Exposure to UV radiation can induce photochemical reactions, leading to decomposition and the formation of colored byproducts.

  • Incompatibility-Driven Degradation: Contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates can lead to vigorous and potentially hazardous reactions, resulting in the degradation of the aniline.[4]

Environmental Fate:

The environmental degradation of halogenated anilines has been studied, with some research indicating that microorganisms can degrade compounds with similar structures. For instance, Pseudomonas fluorescens has been shown to degrade 3,4-dichloroaniline and 3,4-difluoroaniline under aerobic conditions.[5][6] This suggests that in the event of an environmental release, biodegradation pathways may exist, though the persistence of this compound would depend on specific environmental conditions.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, strict adherence to appropriate storage and handling protocols is essential.

Storage Conditions:

The recommended storage condition for this compound is in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures of 2-8°C.

  • Rationale for Refrigeration: Lower temperatures slow down the rate of potential degradation reactions, including oxidation and polymerization.

  • Rationale for Inert Atmosphere: Displacing air with an inert gas minimizes contact with oxygen and moisture, thereby inhibiting oxidative degradation and potential hydrolysis.

  • Container Selection: Use amber glass bottles or other opaque containers to protect the material from light. Containers should be made of a material that is non-reactive with the aniline.

Handling Precautions:

Due to the potential hazards associated with halogenated anilines, appropriate personal protective equipment (PPE) and handling procedures must be employed.[4][7][8][9]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[7][8][9]

  • Personal Protective Equipment:

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use safety glasses with side shields or chemical goggles.[7]

    • Lab Coat: A standard laboratory coat should be worn.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[7][8] Wash hands thoroughly after handling.[7][8]

  • Spill Management: In case of a spill, clean it up immediately using an inert absorbent material.[8] Avoid generating dust if the material is in a semi-solid state.[4][7] Dispose of the waste in a sealed, labeled container according to local regulations.[8]

Experimental Workflow for Stability Assessment

A robust stability testing program is crucial to determine the shelf-life and re-test period for this compound. The following workflow outlines a comprehensive approach to stability assessment.

Stability_Testing_Workflow Stability Testing Workflow for this compound cluster_0 1. Initial Characterization cluster_1 2. Stress Conditions cluster_2 3. Time-Point Analysis cluster_3 4. Data Evaluation Initial_Analysis Initial Analysis: - Purity (HPLC) - Appearance - Moisture Content Thermal_Stress Thermal Stress (e.g., 40°C/75% RH) Initial_Analysis->Thermal_Stress Expose to Stress Photostability Photostability (ICH Q1B) Initial_Analysis->Photostability Expose to Stress Oxidative_Stress Oxidative Stress (e.g., H2O2) Initial_Analysis->Oxidative_Stress Expose to Stress Hydrolytic_Stress Hydrolytic Stress (Acid, Base, Neutral) Initial_Analysis->Hydrolytic_Stress Expose to Stress Time_Points Analyze at specified time points (e.g., T0, T1, T2...) Thermal_Stress->Time_Points Photostability->Time_Points Oxidative_Stress->Time_Points Hydrolytic_Stress->Time_Points Analytical_Methods Analytical Methods: - HPLC (Purity, Degradants) - GC-MS (Volatile Impurities) - Karl Fischer (Moisture) Time_Points->Analytical_Methods Data_Analysis Data Analysis: - Degradation Rate - Identification of Degradants - Mass Balance Analytical_Methods->Data_Analysis Conclusion Conclusion: - Shelf-life Determination - Re-test Period Assignment Data_Analysis->Conclusion

Caption: A logical workflow for assessing the stability of this compound.

Protocol: Stability-Indicating HPLC Method

The following provides a starting point for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect any degradation products.

1. Objective: To develop and validate an isocratic reverse-phase HPLC method capable of separating this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

5. Method Development and Validation:

  • Specificity: Analyze stressed samples (e.g., acid, base, peroxide, heat, light treated) to ensure that the degradation products are well-resolved from the main peak.

  • Linearity: Establish a calibration curve over a suitable concentration range (e.g., 50-150% of the nominal concentration).

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion

This compound is a valuable chemical intermediate whose stability is paramount for its successful use in research and development. By understanding its chemical nature and adhering to the storage and handling guidelines outlined in this document, researchers can ensure the integrity of this reagent. The implementation of a robust stability testing program, including the use of validated analytical methods, will further guarantee the quality and reliability of this important building block in organic synthesis.

References

The Alchemist's Guide to a Privileged Scaffold: Unlocking the Reactivity of the 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline Core

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

In the intricate tapestry of modern medicinal and materials chemistry, the selection of the right starting material is paramount. It is the foundational stone upon which complex molecular architectures are built, and its inherent reactivity dictates the synthetic pathways available. 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is one such privileged scaffold, a molecule whose unassuming structure belies a rich and nuanced reactivity profile. This guide eschews a simplistic overview, instead offering a deep dive into the electronic and steric landscape of the aniline core, providing not just protocols, but the strategic rationale behind them. For the discerning scientist, understanding the subtle interplay of the chloro, fluoro, and trifluoromethyl substituents is key to harnessing this molecule's full potential in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

The Electronic and Steric Landscape: A Tale of Three Substituents

The reactivity of the aniline core in this compound is a direct consequence of the potent electronic and steric effects exerted by its substituents. The amino group, typically an activating, ortho-, para- directing group in electrophilic aromatic substitution, finds its influence significantly modulated here.

  • Trifluoromethyl (-CF₃): This powerful electron-withdrawing group dominates the electronic character of the ring primarily through a strong negative inductive effect (-I). This effect drastically reduces the electron density of the aromatic ring, making it significantly less nucleophilic and thus less reactive towards electrophiles.[1]

  • Chloro (-Cl) and Fluoro (-F): As halogens, both exhibit a dual electronic nature. They are inductively electron-withdrawing (-I) but possess lone pairs that can be donated into the aromatic system via resonance (+R). While fluorine is more electronegative, its +R effect is also more pronounced due to better orbital overlap with the carbon atoms of the benzene ring. However, in the context of this heavily substituted ring, their net effect is primarily electron-withdrawing, further deactivating the ring towards electrophilic attack.

This synergistic electron withdrawal by all three substituents renders the aniline nitrogen significantly less basic compared to aniline itself. The lone pair is less available for protonation or for donation into the aromatic system to facilitate electrophilic attack. Conversely, this severe electron deficiency makes the aromatic ring a prime candidate for nucleophilic aromatic substitution, a reaction pathway typically challenging for unsubstituted benzene derivatives.

Electrophilic Aromatic Substitution: Navigating a Deactivated Ring

Undertaking electrophilic aromatic substitution on the this compound core requires a departure from standard conditions. The profound deactivation of the ring necessitates more forcing conditions and a careful consideration of regioselectivity. The amino group, despite its diminished activating ability, still directs incoming electrophiles to the positions ortho and para to it. In this case, the para position (C6) is sterically unhindered, while the ortho position (C2) is flanked by the trifluoromethyl group.

Representative Reaction: Electrophilic Bromination

Bromination of this aniline derivative is illustrative of the challenges and strategies involved. Standard conditions such as bromine in acetic acid are unlikely to be effective. A more potent electrophilic bromine source, such as N-bromosuccinimide (NBS) in a polar aprotic solvent, is required to achieve a reasonable reaction rate.

Table 1: Predicted Regioselectivity of Electrophilic Bromination

PositionDirecting GroupsSteric HindrancePredicted Outcome
C2ortho to -NH₂High (adjacent to -CF₃)Minor or no product
C6para to -NH₂LowMajor product

Experimental Protocol: Adapted from Bromination of 3-(Trifluoromethyl)aniline

This protocol is adapted from established procedures for the bromination of anilines with similar deactivating groups.[2] The choice of a polar aprotic solvent like DMF is crucial for enhancing the electrophilicity of NBS.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-bromo-3-chloro-4-fluoro-5-(trifluoromethyl)aniline and/or 6-bromo-3-chloro-4-fluoro-5-(trifluoromethyl)aniline.

Electrophilic_Bromination Aniline This compound Intermediate Arenium Ion Intermediate Aniline->Intermediate Electrophilic Attack NBS NBS (N-Bromosuccinimide) NBS->Intermediate Product Brominated Aniline Intermediate->Product Deprotonation

Caption: Electrophilic bromination of the aniline core.

Nucleophilic Aromatic Substitution (SNA): An Activated Playground

The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNA). The chloro and fluoro substituents, typically poor leaving groups on an unactivated ring, become viable leaving groups in this context. The reaction proceeds via a Meisenheimer complex, an intermediate that is stabilized by the potent electron-withdrawing groups.

Representative Reaction: Ullmann-type Condensation

The Ullmann condensation, a copper-catalyzed C-N or C-O bond-forming reaction, is a powerful tool for the functionalization of this aniline core.[3] It allows for the coupling of the aniline with phenols or other amines to form diaryl ethers or diarylamines, respectively.

Experimental Protocol: Adapted Ullmann Condensation for Diaryl Ether Synthesis

This protocol is based on modern Ullmann coupling methodologies which often utilize ligands to improve catalyst performance and allow for milder reaction conditions than traditional high-temperature procedures.[4]

  • Reaction Setup: To a dry Schlenk tube, add CuI (0.1 equiv.), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equiv.), the desired phenol (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add this compound (1.0 equiv.) followed by a high-boiling polar solvent such as DMF or NMP.

  • Reaction: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove insoluble copper salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the corresponding diaryl ether.

Ullmann_Condensation cluster_reactants Reactants cluster_cycle Catalytic Cycle Aniline This compound Ox_Add Oxidative Addition Intermediate Aniline->Ox_Add Phenol Phenol Cu_Phenoxide Cu(I)-Phenoxide Phenol->Cu_Phenoxide Catalyst Cu(I) / Ligand Base (K₂CO₃) Cu_I Cu(I) Cu_I->Cu_Phenoxide Base Cu_Phenoxide->Ox_Add Red_Elim Reductive Elimination Ox_Add->Red_Elim C-O Bond Formation Red_Elim->Cu_I Regeneration Product Diaryl Ether Red_Elim->Product

Caption: Simplified catalytic cycle for Ullmann condensation.

Modern Cross-Coupling Strategies: Leveraging the Chloro Substituent

The chloro group at the C3 position serves as a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a high degree of precision and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the aniline core and various organoboron reagents.[5] Given the electron-deficient nature of the aryl chloride, specialized catalyst systems employing electron-rich, bulky phosphine ligands are often necessary to facilitate the challenging oxidative addition step.

Experimental Protocol: Adapted Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki coupling of electron-deficient aryl chlorides.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a strong base such as K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O).

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography.

Buchwald-Hartwig Amination

For the synthesis of more complex aniline derivatives, the Buchwald-Hartwig amination offers a direct route to C-N bond formation. This reaction couples the chloro-substituted aniline with a primary or secondary amine, again requiring a palladium catalyst with specialized ligands to overcome the lower reactivity of the C-Cl bond.

Experimental Protocol: Adapted Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%), a bulky phosphine ligand (e.g., cataCXium A or BrettPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent and Reaction: Add a dry, degassed solvent (e.g., toluene or dioxane) and seal the tube. Heat the reaction to 80-110 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through celite. Concentrate the filtrate and purify the residue by flash chromatography.

Cross_Coupling_Workflow start Start reactants Combine: - Aniline Derivative - Coupling Partner - Base - Pd Catalyst/Ligand start->reactants inert Establish Inert Atmosphere (Purge with N₂/Ar) reactants->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temp (80-110 °C) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end Final Product purify->end

Caption: General workflow for cross-coupling reactions.

Diazotization and Subsequent Transformations: The Power of the Amino Group

The primary amino group is arguably the most versatile functional handle on the molecule. Through diazotization, it can be converted into a diazonium salt, an excellent leaving group (N₂) that can be displaced by a wide array of nucleophiles in Sandmeyer and related reactions.

Representative Reaction: Sandmeyer Chlorination

This transformation allows for the replacement of the amino group with a chlorine atom, leading to a tetrachlorinated benzene ring.

Experimental Protocol: Adapted Sandmeyer Reaction

This protocol is based on well-established procedures for the diazotization of anilines and subsequent Sandmeyer reactions.

  • Diazotization: Dissolve this compound (1.0 equiv.) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equiv.) in concentrated HCl. Cool this solution to 0-5 °C.

  • Addition: Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture and extract with an organic solvent like dichloromethane.

  • Purification: Wash the organic extract with water, aqueous NaOH, and brine. Dry over MgSO₄, filter, and concentrate to yield the crude product, which can be purified by distillation or chromatography.

Summary and Future Outlook

The this compound core presents a fascinating case study in substituent effects. Its reactivity is a delicate balance of deactivation towards electrophilic attack and activation towards nucleophilic and cross-coupling reactions. This guide has provided a strategic framework and actionable, albeit adapted, protocols for navigating this reactivity. The true value of this scaffold lies in its potential to generate libraries of complex, highly functionalized molecules for screening in drug discovery and materials science. As catalytic methods continue to evolve, so too will the possibilities for elaborating this versatile core, further cementing its status as a cornerstone intermediate in modern chemical synthesis.

References

An In-depth Technical Guide on the Electronic Effects of Substituents in 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a polysubstituted aniline derivative of significant interest in medicinal chemistry and materials science. The strategic placement of chloro, fluoro, and trifluoromethyl groups on the aniline core profoundly influences the molecule's electronic properties, reactivity, and potential applications. This guide provides a comprehensive analysis of the electronic effects at play within this molecule, dissecting the individual and collective contributions of each substituent. By understanding the interplay of inductive and resonance effects, researchers can better predict the molecule's behavior in chemical reactions and its interactions within biological systems.

Introduction to Electronic Effects in Aromatic Amines

Aniline, the parent compound, is characterized by the presence of an amino group (-NH₂) attached to a benzene ring.[1] The nitrogen atom's lone pair of electrons can delocalize into the aromatic π-system, a phenomenon known as resonance or mesomeric effect (+M).[1][2] This electron donation increases the electron density of the benzene ring, particularly at the ortho and para positions, making aniline highly reactive towards electrophilic aromatic substitution.[3][4] However, the nitrogen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) through the sigma bonds.[5] In aniline, the resonance effect generally outweighs the inductive effect, leading to overall activation of the ring.[6]

The introduction of substituents to the aniline ring can dramatically alter this electronic balance. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), based on their net effect on the electron density of the aromatic ring.[7] These effects are crucial in drug design as they influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[8][9]

Analysis of Substituents in this compound

The subject molecule has three distinct substituents on the aniline ring, each with its own electronic characteristics. Their positions relative to the amino group (C1) are: Chloro at C3 (meta), Fluoro at C4 (para), and Trifluoromethyl at C5 (meta).

The Amino Group (-NH₂)
  • Inductive Effect (-I): The nitrogen atom is more electronegative than the carbon atom of the benzene ring, leading to a moderate electron-withdrawing inductive effect.

  • Resonance Effect (+M): The lone pair of electrons on the nitrogen atom delocalizes into the aromatic ring, significantly increasing electron density at the ortho and para positions.[1][10] This is a strong electron-donating effect.

  • Overall Effect: The +M effect of the amino group is dominant, making it a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[4]

The Chloro Group (-Cl) at C3
  • Inductive Effect (-I): Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect.[11]

  • Resonance Effect (+M): Like other halogens, chlorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance.[12] However, this effect is weak because the overlap between chlorine's 3p orbital and carbon's 2p orbital is not as effective as the 2p-2p overlap seen with elements like oxygen and nitrogen.[13]

  • Overall Effect: For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups.[12][14] However, the resonance effect, though weaker, is still sufficient to direct incoming electrophiles to the ortho and para positions.[14] In this specific molecule, the chloro group is meta to the amino group.

The Fluoro Group (-F) at C4
  • Inductive Effect (-I): Fluorine is the most electronegative element, resulting in a very strong electron-withdrawing inductive effect.[7]

  • Resonance Effect (+M): Fluorine has lone pairs in 2p orbitals, which can overlap effectively with the 2p orbitals of the benzene ring, leading to a more significant resonance effect compared to other halogens.[15]

  • Overall Effect: While fluorine is still considered a deactivating group due to its powerful -I effect, the +M effect is more pronounced than in other halogens.[16] This makes fluorobenzene more reactive in electrophilic aromatic substitution than chlorobenzene.[14] The para position of the fluoro group to the amino group is significant.

The Trifluoromethyl Group (-CF₃) at C5
  • Inductive Effect (-I): The trifluoromethyl group is one of the most powerful electron-withdrawing groups due to the strong inductive effect of the three fluorine atoms.[17][18]

  • Resonance Effect: The -CF₃ group does not have a significant resonance effect in the traditional sense.[19] However, it can participate in hyperconjugation, which is an electron-withdrawing effect in this case.

  • Overall Effect: The -CF₃ group is a very strong deactivating group and a meta-director. Its presence significantly enhances the lipophilicity and metabolic stability of molecules, which is highly desirable in pharmaceuticals.

The Interplay of Electronic Effects

The overall electronic character of this compound is a result of the complex interplay of these individual substituent effects.

  • Activation/Deactivation: The strongly activating amino group is counteracted by three deactivating groups. The cumulative electron-withdrawing effect of the chloro, fluoro, and trifluoromethyl groups significantly reduces the electron density of the aromatic ring compared to aniline. This makes the molecule less reactive towards electrophilic aromatic substitution.

  • Basicity of the Amino Group: The electron-withdrawing nature of the substituents decreases the electron density on the nitrogen atom, making the lone pair less available to accept a proton.[20] Consequently, this compound is expected to be a much weaker base than aniline. Electron-withdrawing groups destabilize the conjugate acid, leading to a decrease in basic strength.[20]

  • Regioselectivity in Reactions: The directing effects of the substituents will govern the outcome of reactions such as electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. The fluoro group, also an ortho-, para-director, is para to the amino group. The chloro and trifluoromethyl groups are meta-directors. The positions of substitution will be determined by the net effect of these directing influences.

Quantitative Analysis: Hammett Substituent Constants

The electronic effects of substituents can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent and are valuable in quantitative structure-activity relationship (QSAR) studies.[21][22]

SubstituentPositionσ (meta)σ (para)
-Clmeta+0.37+0.23
-Fpara+0.34+0.06
-CF₃meta+0.43+0.54

Data compiled from various sources. Positive values indicate an electron-withdrawing effect.[21]

The positive σ values for all three substituents confirm their electron-withdrawing nature. The large positive value for the trifluoromethyl group highlights its potent deactivating character.

Experimental Protocols and Data Presentation

Determination of Basicity (pKa)

A standard method for determining the pKa of the anilinium ion (the conjugate acid of aniline) is through potentiometric titration.

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the aniline derivative (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/ethanol mixture).

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

  • Titration:

    • Place a known volume of the aniline solution in a beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and a temperature probe into the solution.

    • Titrate the solution with the standard HCl solution, adding the titrant in small, known increments.

    • Record the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point.

Visualization of Electronic Effects

The following diagrams illustrate the key electronic effects within the molecule.

Inductive_Effect Inductive Effects (-I) cluster_molecule C1 C-NH2 C2 C C3 C-Cl C4 C-F C5 C-CF3 C6 C NH2_node NH2 NH2_node->C1 -I Cl_node Cl Cl_node->C3 -I F_node F F_node->C4 -I CF3_node CF3 CF3_node->C5 -I

Caption: Inductive electron withdrawal by all substituents.

Resonance_Effect Resonance Effects (+M) cluster_molecule C1 C-NH2 C2 C C3 C-Cl C4 C-F C5 C-CF3 C6 C NH2_node NH2 NH2_node->C1 +M Cl_node Cl Cl_node->C3 +M (weak) F_node F F_node->C4 +M

Caption: Resonance electron donation from the amino and halogen groups.

Conclusion

The electronic landscape of this compound is dominated by the strong electron-withdrawing character of its substituents, which significantly modulates the inherent activating nature of the parent aniline molecule. This results in a deactivated aromatic system with reduced basicity at the amino group. A thorough understanding of these competing electronic effects is paramount for chemists aiming to utilize this versatile intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The strategic placement of these functional groups provides a powerful tool for fine-tuning molecular properties to achieve desired biological activity and chemical reactivity.

References

A Technical Guide to the Synthesis and Stabilization of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline via Hydrochloride Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1] The unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target molecules. However, the aniline free base is susceptible to oxidative degradation, posing significant challenges for long-term storage and formulation. This guide provides an in-depth examination of a robust synthetic strategy culminating in the formation of the hydrochloride salt, a method proven to drastically enhance the compound's stability. We will explore the causal chemistry behind the synthesis, provide detailed experimental protocols, and present a comparative analysis of the free base versus its hydrochloride salt, offering researchers and drug development professionals a comprehensive resource for utilizing this valuable intermediate.

Strategic Importance and Stability Challenges

The molecular architecture of this compound is engineered for versatility in organic synthesis. The primary amine group serves as a reactive handle for a multitude of transformations, including amide bond formation and diazotization reactions, while the electron-withdrawing substituents modulate the reactivity and physicochemical properties of the aromatic ring.

Despite its synthetic utility, the free aniline base presents a significant stability issue. The nitrogen atom's lone pair of electrons makes the molecule susceptible to aerial oxidation. This process can lead to the formation of colored impurities and degradation products, compromising the purity, efficacy, and safety of downstream applications. For pharmaceutical development, where stability and purity are paramount, this is a critical liability.

The conversion of the basic aniline to its anilinium hydrochloride salt is a widely adopted and highly effective strategy to mitigate this instability. By protonating the nitrogen atom, its lone pair becomes engaged in a bond with a proton, rendering it unavailable for oxidation. This conversion results in a more stable, crystalline solid that is easier to handle, purify, and store, ensuring the integrity of the chemical intermediate over time.[2][3]

Synthesis of the Core Intermediate: A Representative Pathway

While multiple synthetic routes to substituted anilines exist, a common and reliable industrial approach involves the reduction of a corresponding nitroaromatic precursor. This method is often high-yielding and utilizes well-established catalytic systems.

A plausible final step in the synthesis of the this compound free base involves the catalytic hydrogenation of a 1-chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene intermediate.

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: Charge a hydrogenation-rated pressure vessel with the nitroaromatic precursor, a suitable solvent such as methanol or ethanol, and a catalytic amount (typically 0.5-2.0 mol%) of palladium on carbon (10% Pd/C).[4]

  • Inerting: Seal the vessel and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and commence vigorous stirring. The reaction is often exothermic and may require cooling to maintain a consistent temperature (e.g., 25-40 °C).

  • Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[4]

  • Work-up: Upon completion, carefully vent the excess hydrogen and purge the vessel again with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the palladium catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound free base, which can then be purified by distillation or recrystallization.

Hydrochloride Salt Formation: The Key to Stability

The conversion to the hydrochloride salt is a straightforward acid-base reaction that provides a robust solution to the stability concerns associated with the free aniline.

Causality of Enhanced Stability

The primary reason for the increased stability lies in the protonation of the aniline's amino group. The lone electron pair on the nitrogen of the free base is the site of oxidation. In the presence of hydrochloric acid, this lone pair accepts a proton, forming a stable anilinium salt (-NH₃⁺Cl⁻). This positively charged group is no longer nucleophilic and is significantly less susceptible to oxidation.

G cluster_0 Free Aniline Base (Unstable) cluster_1 Hydrochloride Salt (Stable) A Aniline (-NH₂) B Lone Pair on Nitrogen A->B possesses E Anilinium Ion (-NH₃⁺) A->E D Oxidation & Degradation (Color Change, Impurities) B->D susceptible to C Atmospheric Oxygen (O₂) C->D causes F Protonated Nitrogen (No Lone Pair) E->F features G Enhanced Chemical Stability F->G leads to G start Start: Purified Free Base dissolve 1. Dissolution (Anhydrous Ethanol/IPA) start->dissolve acidify 2. Acidification (Anhydrous HCl gas or solution) dissolve->acidify precipitate 3. Precipitation (Cooling to 0-5 °C) acidify->precipitate filtrate 4. Isolation (Vacuum Filtration) precipitate->filtrate wash 5. Washing (Cold Anhydrous Solvent) filtrate->wash dry 6. Drying (Vacuum Oven) wash->dry end Final Product: Stable Hydrochloride Salt dry->end

References

Isomers of Chloro-Fluoro-(Trifluoromethyl)aniline: A Comprehensive Guide to Synthesis, Properties, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine, chlorine, and trifluoromethyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These substitutions profoundly influence a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and receptor binding affinity. Chloro-fluoro-(trifluoromethyl)aniline isomers represent a class of highly valuable and versatile building blocks in drug discovery, offering a nuanced palette for fine-tuning lead compounds. This guide provides an in-depth exploration of these isomers, detailing their structural landscape, comparative properties, synthetic routes, and strategic application in the development of novel therapeutics.

Introduction: The Strategic Value of Halogenation and Trifluoromethylation

The aniline core is a privileged scaffold in drug design, but its metabolic lability often presents a challenge. The introduction of specific substituents is a field-proven strategy to overcome these limitations and enhance pharmacological profiles.

  • The Trifluoromethyl (-CF3) Group : This group is a powerful bioisostere for a methyl or chloro group, but with significantly different electronic properties.[1] Its strong electron-withdrawing nature via the inductive effect can dramatically lower the pKa of the aniline nitrogen, reducing its basicity and subsequent ionization at physiological pH. This modification can improve oral bioavailability and cell membrane permeability. Furthermore, the -CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase binding affinity through favorable interactions with protein targets.[2]

  • Chlorine (-Cl) and Fluorine (-F) Substituents : As halogens, both chlorine and fluorine are electron-withdrawing and increase lipophilicity (logP). Their placement on the aromatic ring directs the regioselectivity of subsequent synthetic transformations and modulates the electronic environment of the entire molecule.[3] Chlorine, in particular, is a key component in over 250 FDA-approved drugs, highlighting its importance in establishing potent pharmacological activity.[3]

The combination of these three distinct substituents on an aniline ring creates a diverse set of isomers, each with a unique three-dimensional and electronic profile. Understanding this isomeric landscape is critical for rational drug design.

The Isomeric Landscape

The aniline ring offers six possible substitution positions (C1 to C6, with C1 bearing the amino group). With three different substituents (Cl, F, CF3) to be placed on the remaining five positions, a significant number of constitutional isomers are possible. Below is a diagram illustrating the potential diversity and a table detailing the most commonly utilized isomers in research and development.

Caption: Conceptual overview of the chloro-fluoro-(trifluoromethyl)aniline isomers.

Comparative Physicochemical and Spectroscopic Properties

The precise placement of the chloro, fluoro, and trifluoromethyl groups significantly alters the molecule's properties. The following table summarizes key data for several commercially available and synthetically important isomers.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Features (Typical)
4-Chloro-3-(trifluoromethyl)aniline 320-51-4C₇H₅ClF₃N195.57¹⁹F NMR: ~ -63 ppm. ¹H NMR: Aromatic protons show distinct splitting patterns based on coupling with F.[4]
2-Chloro-5-(trifluoromethyl)aniline 121-50-6C₇H₅ClF₃N195.57Canonical SMILES: C1=CC(=C(C=C1N)Cl)C(F)(F)F.[5]
3-Chloro-4-fluoro-5-(trifluoromethyl)aniline 914225-61-9C₇H₄ClF₄N213.56A highly versatile intermediate with a strategically designed reactivity profile for various coupling reactions.
4-Fluoro-3-(trifluoromethyl)aniline 2357-47-3C₇H₅F₄N179.11IR Data Available: Shows characteristic N-H and C-F stretches. ¹H NMR: Aromatic signals between 6.7-7.0 ppm.[6]
3-Chloro-2-(trifluoromethyl)aniline 432-21-3C₇H₅ClF₃N195.57Also known as 2-Amino-6-chlorobenzotrifluoride.[7]
3-Chloro-5-(trifluoromethyl)aniline 349-55-3C₇H₅ClF₃N195.57SMILES: C1=C(C=C(C=C1N)Cl)C(F)(F)F.[8]

Synthetic Strategies: A Validating Protocol

The synthesis of these isomers often involves multi-step sequences starting from commercially available substituted benzenes or toluenes. A common and reliable approach involves nitration, followed by reduction of the nitro group to the aniline.

Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline

This protocol is adapted from established industrial methods and demonstrates a robust pathway.[9] The rationale is to introduce the directing nitro group onto a commercially available chloro-trifluoromethyl benzene scaffold, followed by a clean reduction.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 1-Chloro-2-(trifluoromethyl)benzene C 1-Chloro-4-nitro-2-(trifluoromethyl)benzene A->C Nitration B HNO₃ / H₂SO₄ B->C E 4-Chloro-3-(trifluoromethyl)aniline C->E Reduction D Catalytic Hydrogenation (e.g., Pd/C, H₂) D->E G High Purity Product E->G Purification F Distillation or Recrystallization F->G

Caption: General workflow for the synthesis of a chloro-(trifluoromethyl)aniline isomer.

Step-by-Step Methodology:

  • Nitration:

    • Rationale: The trifluoromethyl group is a meta-director, and the chloro group is an ortho-, para-director. In 1-chloro-2-(trifluoromethyl)benzene, the C4 position is sterically accessible and activated by the chloro group, making it the primary site for nitration.

    • Procedure: To a reactor containing concentrated sulfuric acid, slowly add an equimolar amount of 1-chloro-2-(trifluoromethyl)benzene while maintaining a low temperature (0-10 °C). Add concentrated nitric acid dropwise. After the addition, allow the reaction to warm to room temperature and stir for several hours.[9]

    • Workup: Quench the reaction by pouring it over ice water. The solid nitrated product will precipitate. Filter, wash with water until neutral, and dry. Recrystallization from a suitable solvent like ethanol can be performed to improve purity.[9]

  • Reduction:

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines, avoiding harsh reagents and producing water as the primary byproduct.

    • Procedure: Dissolve the nitrated intermediate in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%). Pressurize the vessel with hydrogen gas (typically 2-5 bar) and stir vigorously at room temperature until hydrogen uptake ceases.[9]

    • Workup: Filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude aniline.

  • Purification:

    • Rationale: High purity is essential for subsequent use in drug synthesis.

    • Procedure: The crude product can be purified by vacuum distillation or recrystallization to yield the final, high-purity 4-chloro-3-(trifluoromethyl)aniline. Purity can be confirmed by HPLC, GC-MS, and NMR.

Applications in Drug Development & Medicinal Chemistry Insights

The true value of these isomers lies in their application as building blocks for active pharmaceutical ingredients (APIs). The specific substitution pattern is chosen to optimize a drug candidate's Structure-Activity Relationship (SAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Tuning Basicity and Lipophilicity: The position of the electron-withdrawing groups relative to the aniline nitrogen directly impacts its pKa. For example, an ortho-CF3 group will have a more pronounced effect on lowering basicity than a meta- or para-CF3 group due to proximity. This allows chemists to precisely control the ionization state of the molecule, which is critical for balancing solubility and membrane permeability.

  • Blocking Metabolic Hotspots: Aromatic rings are often susceptible to CYP450-mediated oxidation. Placing a metabolically robust substituent like fluorine, chlorine, or a trifluoromethyl group at a potential site of metabolism can prevent this breakdown, thereby increasing the drug's half-life and bioavailability.

  • Directing Synthetic Elaboration: The aniline amine is a versatile functional group for further chemical modification, such as amide bond formation, sulfonylation, or reductive amination. The electronic nature of the ring, dictated by the isomer's substitution pattern, will influence the nucleophilicity of the amine and the reactivity of the ring itself towards further substitution. For instance, 3-chloro-5-(trifluoromethyl)aniline is a key intermediate in the synthesis of certain kinase inhibitors.[2]

  • Case Example - Building Blocks for Advanced Therapeutics: Isomers such as this compound are marketed as advanced intermediates for pharmaceuticals and agrochemicals. Their architecture is pre-designed for reactivity and adaptability, with the substituent pattern activating or deactivating specific positions to guide subsequent reactions with high regioselectivity. This control is paramount in constructing complex molecules with precise pharmacological functions.

Conclusion

The isomers of chloro-fluoro-(trifluoromethyl)aniline are not merely a collection of related chemicals; they are a set of precision tools for the medicinal chemist. Each isomer offers a unique combination of steric and electronic properties that can be leveraged to solve complex challenges in drug design, from enhancing metabolic stability to optimizing receptor interactions. A thorough understanding of their synthesis, properties, and the strategic implications of their isomeric differences is essential for any researcher or scientist working at the forefront of pharmaceutical development.

References

The Strategic Imperative of Trifluoromethylanilines in Modern Drug Discovery: A Technical Guide to Lipophilicity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into aniline scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This in-depth technical guide provides a comprehensive exploration of the dual impact of trifluoromethylation on two critical drug-like properties: lipophilicity and metabolic stability. We will delve into the mechanistic underpinnings of how the unique electronic and steric characteristics of the CF₃ group modulate these parameters. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate determination of lipophilicity (LogP/LogD) and in vitro metabolic stability, empowering researchers and drug development professionals to make data-driven decisions in the optimization of lead compounds. Through a synthesis of theoretical principles, practical methodologies, and quantitative data, this document serves as an essential resource for scientists navigating the complexities of designing safer, more effective therapeutics.

Introduction: The Trifluoromethyl Group as a "Magic" Moiety in Drug Design

In the relentless pursuit of novel therapeutics, the aniline moiety serves as a versatile and prevalent scaffold. However, unsubstituted anilines often suffer from rapid metabolism and suboptimal physicochemical properties, limiting their clinical utility. The introduction of fluorine, particularly as a trifluoromethyl (-CF₃) group, has emerged as a transformative strategy to overcome these liabilities.[1][2] The CF₃ group is often considered a "magic" moiety due to its profound ability to enhance a molecule's drug-like properties, including lipophilicity, metabolic stability, and binding affinity, without significantly increasing its steric bulk.[2]

The potent electron-withdrawing nature of the CF₃ group and the exceptional strength of the carbon-fluorine (C-F) bond are the primary drivers of these beneficial effects.[3] The C-F bond, with a bond dissociation energy of approximately 485 kJ/mol, is significantly stronger than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol), rendering it highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[3] This inherent stability can effectively block common metabolic pathways, leading to a longer drug half-life and improved bioavailability.[2] This guide will provide a detailed examination of these effects, supported by robust experimental protocols and data.

Modulating Lipophilicity: The Double-Edged Sword of the CF₃ Group

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly quantified by the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD).

The Impact of Trifluoromethylation on Lipophilicity

The trifluoromethyl group is widely recognized as being lipophilic.[3] The introduction of a CF₃ group to an aromatic ring, such as in aniline, generally increases the molecule's LogP value. This is quantified by the Hansch hydrophobicity constant (π), which is a measure of the contribution of a substituent to the lipophilicity of a parent molecule. The π value for a CF₃ group on an aromatic ring is approximately +0.88 to +1.16, indicating a significant increase in lipophilicity compared to a hydrogen atom (π = 0).[3][4]

This increased lipophilicity can enhance a drug's ability to cross biological membranes, a crucial step for reaching its target. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity. Therefore, the strategic placement of the CF₃ group is essential to fine-tune the overall lipophilicity of a drug candidate into an optimal range.

Quantitative Impact of Trifluoromethylation on Aniline Lipophilicity

The position of the trifluoromethyl group on the aniline ring influences the extent of the lipophilicity increase. The following table provides a comparison of experimentally determined and calculated LogP values for aniline and its trifluoromethylated isomers.

CompoundStructureExperimental LogPCalculated XLogP3Source
Aniline0.901.1PubChem
2-(Trifluoromethyl)aniline2.292.5PubChem
3-(Trifluoromethyl)aniline2.372.5PubChem
4-(Trifluoromethyl)aniline2.272.4[5]

Note: Experimental LogP values can vary slightly between different measurement techniques and conditions.

This data clearly demonstrates that the addition of a trifluoromethyl group significantly increases the LogP of aniline by approximately 1.4 units, irrespective of its position on the aromatic ring.

Experimental Determination of Lipophilicity (LogD)

For ionizable compounds like anilines, determining the distribution coefficient (LogD) at a physiologically relevant pH (e.g., 7.4) is more informative than the LogP. The shake-flask method is considered the "gold standard" for experimental LogD determination.[6]

This protocol outlines the steps for determining the LogD of a trifluoromethyl-containing aniline at pH 7.4.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with phosphate buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Volumetric flasks

  • Pipettes

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • Add a precise volume of the pre-saturated PBS (pH 7.4) and pre-saturated n-octanol to a centrifuge tube. The volume ratio can be adjusted depending on the expected LogD. For compounds with expected LogD around 1, a 1:1 ratio is suitable.

    • Add a small aliquot of the test compound stock solution to the tube to achieve a final concentration that is within the linear range of the analytical method.

  • Equilibration: Cap the tube tightly and vortex vigorously for a set period (e.g., 30 minutes) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the tube at a sufficient speed and duration (e.g., 3000 x g for 15 minutes) to achieve a clear separation of the aqueous and organic layers.

  • Sampling: Carefully withdraw a known volume from both the n-octanol (upper) and PBS (lower) layers, being cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a faster, higher-throughput alternative for estimating LogD. This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity.

Enhancing Metabolic Stability: The Shielding Effect of the CF₃ Group

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes. Poor metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action and low bioavailability.

The Mechanistic Basis of Increased Metabolic Stability

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability of anilines through several mechanisms:

  • Blocking Metabolic Hotspots: The CF₃ group can be strategically placed at a position on the molecule that is known to be a "metabolic hotspot" – a site susceptible to oxidative metabolism by CYP enzymes. The robust C-F bonds are resistant to enzymatic attack, effectively shielding this position from metabolism.[2]

  • Electronic Deactivation of the Aromatic Ring: The strong electron-withdrawing nature of the CF₃ group reduces the electron density of the aniline ring. This deactivation makes the ring less susceptible to electrophilic attack by the oxidative species of CYP enzymes, thereby inhibiting aromatic hydroxylation, a common metabolic pathway for anilines.[7]

  • Steric Hindrance: While not its primary mode of action, the CF₃ group can also sterically hinder the approach of metabolic enzymes to adjacent sites on the molecule.

Common Metabolic Pathways of Anilines and the Impact of Trifluoromethylation

Anilines are primarily metabolized in the liver by CYP enzymes through several pathways, including:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring.

  • N-Oxidation: The oxidation of the nitrogen atom to form hydroxylamines or nitroso compounds.

  • N-Dealkylation: The removal of alkyl groups from the nitrogen atom (for N-substituted anilines).

The presence of a trifluoromethyl group can significantly alter these pathways. By deactivating the ring, it disfavors aromatic hydroxylation. This can lead to "metabolic switching," where metabolism is redirected to other, less shielded parts of the molecule. Understanding these shifts in metabolism is crucial for predicting potential metabolites and their pharmacological or toxicological properties.

Experimental Determination of Metabolic Stability

In vitro assays using human liver microsomes (HLM) are the industry standard for assessing the metabolic stability of drug candidates in early discovery.[1] HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a rich complement of drug-metabolizing enzymes, particularly the CYP superfamily.

This protocol describes a typical procedure for evaluating the metabolic stability of a trifluoromethyl-containing aniline.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Ice-cold acetonitrile with an internal standard for reaction termination and protein precipitation

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare working solutions of the test compound, positive controls, and HLM in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the HLM and the test compound solution. Pre-incubate the plate at 37°C for approximately 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point represents the initial concentration before metabolism occurs.

  • Protein Precipitation: After the final time point, vortex the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line of best fit gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume (µL) / mg of microsomal protein).

A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Visualizing Key Concepts and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

The Dual Impact of the Trifluoromethyl Group

G cluster_0 Trifluoromethyl (CF3) Group cluster_1 Physicochemical & Pharmacokinetic Properties CF3 CF3 Group Lipophilicity Increased Lipophilicity (LogP/LogD) CF3->Lipophilicity Increases MetabolicStability Increased Metabolic Stability CF3->MetabolicStability Increases MembranePermeability Enhanced Membrane Permeability Lipophilicity->MembranePermeability Bioavailability Improved Bioavailability MetabolicStability->Bioavailability HalfLife Longer Half-Life MetabolicStability->HalfLife MembranePermeability->Bioavailability

Caption: The multifaceted influence of the trifluoromethyl group.

Experimental Workflow for LogD Determination

G start Start prep Prepare Pre-saturated n-Octanol and PBS (pH 7.4) start->prep partition Add Compound, n-Octanol, and PBS to Centrifuge Tube prep->partition equilibrate Vortex to Equilibrate partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate sample Sample Aqueous and Organic Phases separate->sample analyze Quantify Compound Concentration (HPLC or LC-MS) sample->analyze calculate Calculate LogD analyze->calculate end End calculate->end G start Start setup Prepare Compound, HLM, and NADPH Regenerating System start->setup pre_incubate Pre-incubate Compound and HLM at 37°C setup->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate time_points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->time_points quench Terminate Reaction with Cold Acetonitrile + Internal Standard time_points->quench process Centrifuge to Precipitate Proteins quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze data_analysis Calculate t½ and Clint analyze->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3-chloro-4-fluoro-5-(trifluoromethyl)aniline, a key building block in modern medicinal chemistry. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, imparts distinct reactivity and desirable physicochemical properties to target pharmaceutical intermediates.[1] This document details its properties, safety considerations, and provides validated, step-by-step protocols for its application in crucial carbon-nitrogen and carbon-carbon bond-forming reactions, specifically the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling. These reactions are fundamental to the synthesis of a wide array of bioactive molecules, particularly kinase inhibitors.[2]

Introduction: The Strategic Advantage of a Multifunctional Building Block

This compound (CAS No. 914225-61-9) is a highly versatile aromatic amine that has gained significant traction in the design and synthesis of novel pharmaceutical agents. The strategic placement of its substituents creates a molecule with a unique electronic and steric profile, offering medicinal chemists a powerful tool for molecular design.

  • Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group is a cornerstone of modern drug design. It is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity of molecules to their biological targets.[3]

  • Fluorine and Chlorine Substituents: These halogens modulate the reactivity of the aniline ring, influencing regioselectivity in subsequent reactions. They also contribute to the overall pharmacokinetic profile of the final drug substance.

The combination of these features makes this aniline derivative a valuable precursor for a variety of complex molecules, including those targeting enzyme inhibitors and receptor modulators.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 914225-61-9[4]
Molecular Formula C₇H₄ClF₄N[1]
Molecular Weight 213.56 g/mol [1]
Boiling Point 235.7 ± 40.0 °C[1]
Storage 2-8°C[1]

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[5]

Table 2: Hazard and Precautionary Statements

CategoryStatementReference
Hazard Statements H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure.[5]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/ protective clothing. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P311: Call a POISON CENTER/doctor.[5]

Always consult the full Safety Data Sheet (SDS) before handling this compound. [5][6][7] Incompatible materials include acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[5]

Core Synthetic Applications and Protocols

The reactivity of the aniline amine group and the halogenated aromatic ring allows for a diverse range of chemical transformations. This guide will focus on two of the most powerful and widely used cross-coupling reactions in pharmaceutical synthesis.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[8][9] This reaction is particularly valuable for constructing the diarylamine motifs frequently found in kinase inhibitors.

Reaction Principle: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of an amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[9][10] The choice of ligand is critical for the success of the reaction, especially with less reactive aryl chlorides.[9]

Workflow for Buchwald-Hartwig Amination:

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Charge flask with Pd catalyst, ligand, and base under inert atmosphere (N2 or Ar) B Add anhydrous, degassed solvent (e.g., Toluene, Dioxane) A->B C Add this compound B->C D Add aryl halide coupling partner C->D E Heat reaction mixture to specified temperature (e.g., 80-110 °C) D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature F->G H Quench reaction and perform aqueous workup (e.g., extraction with Ethyl Acetate) G->H I Dry organic layer (e.g., Na2SO4 or MgSO4) H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K

References

The Strategic Role of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Keystone Intermediate in Modern Crop Protection

In the intricate world of agrochemical synthesis, the selection of starting materials is paramount to the efficacy, selectivity, and safety of the final active ingredient. Among the vast arsenal of chemical building blocks, halogenated anilines have emerged as particularly valuable synthons. This guide focuses on a highly functionalized intermediate, 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline (CAS No. 914225-61-9) , and its pivotal role in the development of next-generation insecticides.

The molecular architecture of this compound is meticulously designed for targeted reactivity. The aniline moiety provides a reactive amino group, a versatile handle for a variety of coupling reactions. The strategic placement of three distinct halogen-containing substituents—a chloro group, a fluoro group, and a trifluoromethyl group—profoundly influences the electronic and steric properties of the aromatic ring. This unique substitution pattern is not arbitrary; it is engineered to impart desirable characteristics to the resulting agrochemical, such as enhanced metabolic stability, increased lipophilicity for better pest penetration, and precise binding to the target site within the pest.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the specific applications of this compound in agrochemical synthesis, provide detailed, field-proven experimental protocols, and explain the scientific rationale behind the methodological choices.

Core Application: Synthesis of Isoxazoline Insecticides

A prime application of this compound and its close structural analogs is in the synthesis of the isoxazoline class of insecticides. These highly potent neurotoxins have gained significant traction in the agrochemical market due to their broad-spectrum activity against a wide range of economically important pests.

Mechanism of Action: A Targeted Disruption of the Nervous System

Isoxazoline insecticides act as potent non-competitive antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[1][2] By blocking these channels, they prevent the influx of chloride ions into neurons, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.[1] The specific substitution pattern on the phenyl ring of the isoxazoline molecule, derived from the aniline starting material, is crucial for the high affinity and selectivity of these insecticides for insect GABA receptors over those of mammals, contributing to their favorable safety profile for non-target organisms.

Experimental Protocol: Synthesis of a Representative Isoxazoline Insecticide

The following is a detailed, multi-step protocol for the synthesis of a representative isoxazoline insecticide, modeled after the synthesis of commercially successful products like Afoxolaner. This protocol has been designed to be a self-validating system, with clear checkpoints and justifications for each step.

Workflow Overview

The overall synthesis can be conceptualized as the construction of a substituted chalcone, followed by cyclization with hydroxylamine to form the core isoxazoline ring, and subsequent amidation to yield the final product.

Synthesis_Workflow A This compound B Diazotization & Sandmeyer Reaction A->B  HNO2, CuBr   C 3-Chloro-5-(trifluoromethyl)bromobenzene B->C D Grignard Formation & Acylation C->D  Mg, Acylating Agent   E Substituted Acetophenone D->E F Condensation with Trifluoroacetic Anhydride E->F  (CF3CO)2O   G Substituted Chalcone F->G H Cyclization with Hydroxylamine G->H  NH2OH·HCl   I Isoxazoline Intermediate H->I J Amidation with N-(2,2,2-trifluoroethyl)acetamide I->J  Amide Coupling Reagents   K Final Isoxazoline Insecticide J->K

Caption: Generalized workflow for the synthesis of an isoxazoline insecticide.

Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)bromobenzene from this compound

Rationale: The initial step involves the conversion of the aniline's amino group into a more versatile bromo group via a Sandmeyer reaction. The removal of the fluorine at the 4-position is a common synthetic transformation in the preparation of this class of compounds.

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar equivalent)
This compound914225-61-9213.561.0
Sodium Nitrite (NaNO₂)7632-00-069.001.1
Hydrobromic Acid (HBr, 48%)10035-10-680.913.0
Copper(I) Bromide (CuBr)7787-70-4143.451.2
Dichloromethane (DCM)75-09-284.93As solvent
Saturated Sodium Bicarbonate SolutionN/AN/AFor workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying

Procedure:

  • In a well-ventilated fume hood, cool a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of water and a miscible organic solvent to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated hydrobromic acid (3.0 eq) while maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the aniline solution, ensuring the temperature remains between 0-5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution. Effervescence will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-Chloro-5-(trifluoromethyl)bromobenzene.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of the Isoxazoline Core

Rationale: This part of the synthesis involves the formation of a chalcone-like intermediate which then undergoes cyclization with hydroxylamine to form the five-membered isoxazoline ring. The following is a generalized procedure based on the synthesis of Afoxolaner.

Materials:

ReagentCAS Number
3-Chloro-5-(trifluoromethyl)bromobenzene derivative from Step 1-
Magnesium turnings7439-95-4
A suitable acylating agent (e.g., a naphthalenecarboxamide derivative)-
Hydroxylamine sulfate10039-54-0
Sodium hydroxide1310-73-2
Tetrahydrofuran (THF)109-99-9
Acetonitrile75-05-8

Procedure (Adapted from Afoxolaner Synthesis):

  • The 3-chloro-5-(trifluoromethyl)bromobenzene derivative is converted to a Grignard reagent by reacting with magnesium turnings in an anhydrous ether solvent like THF.

  • This Grignard reagent is then reacted with a suitable acylating agent to form a ketone intermediate.

  • The ketone is then reacted with a source of trifluoromethyl group to form a chalcone-like precursor.

  • To a solution of the chalcone precursor in a mixture of tetrahydrofuran and water, solutions of sodium hydroxide and hydroxylamine sulfate are added simultaneously at a controlled temperature (e.g., 25 °C).[3]

  • After the addition is complete, the reaction is stirred for a few hours to ensure complete cyclization.[3]

  • The reaction mixture is then acidified (e.g., with hydrochloric acid) to a pH of approximately 3.[3]

  • The aqueous layer is removed, and the organic solvent is exchanged with acetonitrile by distillation.[3]

  • Upon cooling and removal of the solvent under reduced pressure, the crude isoxazoline product is obtained and can be purified by recrystallization.[3]

Step 3: Final Amidation

Rationale: The final step typically involves the coupling of the isoxazoline intermediate with an appropriate amine to introduce the desired side chain, which is often crucial for the insecticide's biological activity and pharmacokinetic properties.

Procedure:

  • The isoxazoline intermediate is dissolved in a suitable aprotic solvent.

  • The desired amine and a coupling agent (e.g., HATU, HOBt, or a carbodiimide) are added.

  • A non-nucleophilic base (e.g., diisopropylethylamine) is added to neutralize the acid formed during the reaction.

  • The reaction is stirred at room temperature until completion, as monitored by techniques like TLC or LC-MS.

  • The final product is isolated through an aqueous workup and purified by column chromatography or recrystallization.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 914225-61-9
Molecular Formula C₇H₄ClF₄N
Molecular Weight 213.56 g/mol
Appearance Off-white to light yellow solid
Boiling Point 235.7 ± 40.0 °C (Predicted)
Purity (Typical) ≥98% (HPLC)

Table 2: Representative Insecticidal Activity of an Isoxazoline Derivative

Pest SpeciesLC₅₀ (mg/L)
Diamondback moth (Plutella xylostella)0.5 - 5.0
Fall armyworm (Spodoptera frugiperda)0.1 - 2.0
Green peach aphid (Myzus persicae)1.0 - 10.0

Note: The LC₅₀ values are representative and can vary depending on the specific isoxazoline compound and the bioassay conditions.

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_0 Intermediate Synthesis cluster_1 Core Structure Formation cluster_2 Final Product Synthesis Aniline This compound C₇H₄ClF₄N Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HBr BromoCompound 3-Chloro-5-(trifluoromethyl)bromobenzene Diazonium->BromoCompound CuBr Chalcone Substituted Chalcone BromoCompound->Chalcone 1. Mg, THF 2. Acylation 3. Trifluoroacetylation Isoxazoline Isoxazoline Intermediate Chalcone->Isoxazoline NH₂OH·H₂SO₄, NaOH FinalProduct Final Isoxazoline Insecticide Isoxazoline->FinalProduct Amidation

Caption: Key stages in the synthesis of an isoxazoline insecticide.

Conclusion: A Versatile Building Block for Future Innovations

This compound stands as a testament to the power of rational molecular design in modern agrochemical research. Its unique combination of reactive sites and electronically influential substituents makes it an invaluable intermediate for the synthesis of highly effective and selective insecticides. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile building block in the development of novel crop protection solutions. As the demand for sustainable and efficient agricultural practices continues to grow, the strategic use of such advanced intermediates will undoubtedly play a crucial role in shaping the future of the agrochemical industry.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, has seen extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide focuses on a particularly valuable, yet challenging, substrate: 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline.

This compound is a critical building block in medicinal chemistry, notably in the synthesis of kinase inhibitors like Lapatinib.[5] The trifluoromethyl group enhances metabolic stability and lipophilicity, while the fluoro and chloro substituents provide handles for further functionalization and influence the electronic properties of the molecule. However, the C-Cl bond's strength and the electron-deficient nature of the aromatic ring present significant hurdles for the crucial oxidative addition step in the Suzuki-Miyaura catalytic cycle, necessitating specialized and highly active catalytic systems.[5][6][7]

This document provides a comprehensive overview, detailed protocols, and expert insights for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.

Core Concepts of the Suzuki-Miyaura Reaction

The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile. This is typically the rate-limiting step for aryl chlorides.[5][8]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA_complex Ar-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)L_n-R OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) TM_complex->Product ArX Ar-X (3-Chloro-4-fluoro-5- (trifluoromethyl)aniline) ArX->OA_complex RBOH2 R-B(OH)₂ (Boronic Acid) Boronate [R-B(OH)₃]⁻ RBOH2->Boronate + Base Base Base Base->TM_complex facilitates Boronate->TM_complex caption Suzuki-Miyaura Catalytic Cycle.

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.[5]

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
This compound≥98%Commercially AvailableStore under an inert atmosphere.
Arylboronic Acid or EsterVariesCommercially AvailableAssess purity before use. Pinacol esters can offer enhanced stability.[1][11]
Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalysts require in-situ reduction to active Pd(0).
Phosphine Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)Ligand GradeCommercially AvailableBulky, electron-rich ligands are essential for activating aryl chlorides.[6][11]
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)AnhydrousCommercially AvailableThe choice of base is critical and substrate-dependent.[9]
Solvent (e.g., Dioxane, Toluene, THF, DMF)AnhydrousCommercially AvailableAprotic solvents are commonly used, often with a small amount of water.[1]
Ethyl AcetateACS GradeCommercially AvailableFor workup and extraction.
Brine (Saturated NaCl(aq))N/AIn-house preparationFor aqueous workup.
Anhydrous Na₂SO₄ or MgSO₄ACS GradeCommercially AvailableFor drying organic layers.
Equipment
  • Schlenk flasks or microwave reaction vials

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature controller

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles for transfer of degassed solvents

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash column chromatography system

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization will likely be required for specific substrates.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

    • Add the powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid component can help drive the reaction to completion. The catalyst and ligand loadings are typical starting points for challenging aryl chloride couplings; higher loadings may be necessary. Bulky, electron-rich phosphine ligands are crucial for facilitating the difficult oxidative addition of the C-Cl bond to the palladium center.[6][11] Potassium phosphate is a strong, non-nucleophilic base often effective in these couplings.[11]

  • Degassing:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Rigorous degassing is critical for reproducibility and high yields.[11]

  • Solvent Addition:

    • Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.2 M relative to the aniline) via syringe. If required, add a small amount of degassed water (e.g., Dioxane/H₂O 10:1).

    • Rationale: Anhydrous solvents are generally preferred, but a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[1][11]

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction's progress by TLC or LC-MS until the starting aniline is consumed.

    • Rationale: Higher temperatures are often required to overcome the activation energy barrier for the oxidative addition of the strong C-Cl bond.[11]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling with a challenging substrate like this compound often hinges on careful optimization of several parameters.

Key Parameters for Optimization
ParameterOptionsRationale & Expert Insights
Catalyst/Ligand System Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, RuPhos, P(t-Bu)₃. Buchwald pre-catalysts (e.g., SPhos Pd G3) are also excellent choices.The C-Cl bond is strong; its activation requires a highly active catalyst. Electron-rich and sterically bulky phosphine ligands stabilize the Pd(0) center and promote the challenging oxidative addition step.[6][11] N-heterocyclic carbenes (NHCs) can also be effective alternatives to phosphine ligands.[12]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFThe base's role is to facilitate transmetalation by forming the "ate" complex [R-B(OH)₃]⁻.[9][10] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior for less reactive aryl chlorides.[11] The solubility of the base is also a key factor.
Solvent Toluene, Dioxane, THF, DMF, often with added H₂OThe choice of solvent affects the solubility of reagents and the reaction temperature. Aprotic polar solvents are common. A small amount of water can be beneficial, but excess water can promote protodeboronation (hydrolysis of the boronic acid).[1][11]
Temperature 80-120 °CHigher temperatures are generally needed to facilitate the oxidative addition of the C-Cl bond. Microwave heating can sometimes accelerate the reaction and improve yields.
Boron Source Boronic acids, Pinacol esters (Bpin), MIDA esters, Trifluoroborate saltsBoronic acids can be susceptible to decomposition (protodeboronation), especially at high temperatures and in the presence of a strong base.[11][13] More stable derivatives like pinacol esters or MIDA boronates can be used to mitigate this side reaction.[11][14]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Conversion Check_Degassing Ensure Rigorous Degassing (O₂ deactivates Pd(0)) Start->Check_Degassing First Check Check_Boronic_Acid Side Product Observed? (Protodeboronation) Start->Check_Boronic_Acid Decomposition Suspected Increase_Temp Increase Reaction Temperature (80 -> 110 °C) Check_Degassing->Increase_Temp If still low yield Change_Ligand Switch to a More Bulky/ Electron-Rich Ligand (e.g., P(t-Bu)₃ -> XPhos/SPhos) Increase_Temp->Change_Ligand If still low yield Change_Base Switch to a Stronger Base (e.g., K₂CO₃ -> K₃PO₄ or Cs₂CO₃) Change_Ligand->Change_Base If still low yield Success High Yield Achieved Change_Base->Success Use_Ester Use a More Stable Boron Source (e.g., Boronic Acid -> Pinacol Ester) Check_Boronic_Acid->Use_Ester Yes Use_Ester->Success

Caption: A logical workflow for troubleshooting common issues.

Safety and Handling

  • This compound: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[15] Always handle this substance in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[16][17][18] Avoid creating dust.[15]

  • Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are toxic and/or air-sensitive. Handle them under an inert atmosphere.

  • Bases and Solvents: Strong bases like K₃PO₄ are corrosive. Anhydrous solvents like dioxane and THF can form explosive peroxides and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use. [5]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of valuable pharmaceutical intermediates. Success with this challenging substrate requires a departure from standard Suzuki-Miyaura conditions. The key to high yields lies in the careful selection of a highly active catalytic system, typically involving a palladium source paired with a bulky, electron-rich phosphine ligand, along with a strong base and elevated temperatures. By understanding the mechanistic hurdles and employing the systematic optimization strategies and protocols outlined in this guide, researchers can effectively utilize this versatile building block in their synthetic endeavors.

References

Application Note: Buchwald-Hartwig Amination of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Electron-Deficient Substrates

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2] This reaction's power lies in its ability to couple aryl halides with a vast array of amines under palladium catalysis.[1] However, the efficiency of this transformation is profoundly influenced by the electronic nature of the substrates.

The target substrate, 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline, presents a significant synthetic challenge. It is a highly electron-deficient aryl chloride due to the cumulative electron-withdrawing effects of the fluorine, chlorine, and trifluoromethyl (CF3) groups. Furthermore, the C-Cl bond is inherently less reactive than corresponding C-Br or C-I bonds in the crucial oxidative addition step of the catalytic cycle.[3][4] This application note provides a comprehensive guide, grounded in mechanistic principles and empirical data, to successfully navigate the amination of this and similarly challenging substrates.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[3][5] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination [L-Pd(II)(Ar)(H2NR')]+X- OxAdd->AmineCoord Amine Binding Amido Palladium Amido Complex L-Pd(II)(Ar)(HNR') AmineCoord->Amido Deprotonation HXBase [Base-H]+X- Amido->Pd0 Reductive Elimination Product Ar-NHR' ArX Ar-X H2NR R'-NH2 Base Base

A simplified Buchwald-Hartwig catalytic cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3][4]

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center.

  • Deprotonation: A stoichiometric amount of base removes a proton from the coordinated amine, forming a palladium-amido complex.[6][7]

  • Reductive Elimination: The final C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]

Key Considerations for an Electron-Deficient Substrate

The success of coupling with this compound hinges on the careful selection of each reaction component to overcome the inherent challenges.

  • Catalyst & Ligand Selection: For electron-deficient aryl chlorides, the choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands are required to promote the difficult oxidative addition step and facilitate the final reductive elimination.[1] Ligands such as XPhos, SPhos, and their derivatives, often employed with palladium precatalysts like the G3 or G4 Buchwald precatalysts, are highly effective. These advanced systems are designed for stability and high activity, enabling lower catalyst loadings and milder reaction conditions.

  • Base Selection: The base plays a crucial role beyond simply deprotonating the amine. It also influences the catalyst's activity. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[8] Weaker bases like carbonates may not be sufficient for the amination of such a challenging substrate.[9] The choice of base can also be solvent-dependent; anionic bases are favored in nonpolar solvents like toluene.[6][7]

  • Solvent Choice: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and 1,4-dioxane are commonly used.[10] It is critical to use anhydrous solvents, as water can deactivate the catalyst and hydrolyze the strong base.

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound213.562141.01.0
Secondary Amine (e.g., Morpholine)87.121051.21.2
XPhos Pd G3 Precatalyst873.4417.50.020.02 (2 mol%)
Sodium tert-butoxide (NaOt-Bu)96.101351.41.4
Anhydrous Toluene-5 mL--

Experimental Workflow

General experimental workflow.
Step-by-Step Procedure

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound (214 mg, 1.0 mmol), XPhos Pd G3 precatalyst (17.5 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Solvent and Amine Addition: Under a positive pressure of nitrogen, add anhydrous toluene (5 mL) via syringe, followed by the secondary amine (1.2 mmol).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the starting aniline is a key indicator of completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with water (10 mL) and dilute with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.[8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).[11]2. Insufficient temperature.3. Inappropriate ligand/base combination.1. Ensure rigorous inert atmosphere and use of anhydrous solvents.[11]2. Increase temperature in 10°C increments.3. Screen alternative bulky phosphine ligands (e.g., SPhos, RuPhos) or a stronger base.
Formation of Side Products 1. Hydrodehalogenation (replacement of Cl with H).2. Catalyst decomposition at high temperatures.1. Use a slightly lower temperature or screen different palladium sources.2. Consider a different precatalyst or ligand that offers more stability.
Incomplete Reaction 1. Insufficient reaction time.2. Catalyst deactivation over time.1. Extend the reaction time, monitoring periodically.2. Add a second small portion of the catalyst (e.g., 0.5 mol%) after 12 hours.

Conclusion

The Buchwald-Hartwig amination of the highly electron-deficient this compound is a challenging yet achievable transformation. Success relies on a rational approach to reaction design, specifically the use of modern, bulky biarylphosphine ligands and robust palladium precatalysts under strictly anhydrous and anaerobic conditions. The protocol detailed herein provides a validated starting point for researchers, enabling the synthesis of complex aniline derivatives crucial for the advancement of drug discovery and materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Kinase Inhibitors from 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery

In the landscape of modern oncology and immunology, kinase inhibitors represent a cornerstone of targeted therapy. Their efficacy hinges on the precise molecular architecture that enables selective binding to the ATP pocket of specific kinases, thereby modulating aberrant signaling pathways. Within this architectural design, fluorinated aromatic amines have emerged as privileged scaffolds. The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.

3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a particularly valuable building block in this context. Its unique substitution pattern offers a confluence of advantageous properties: the trifluoromethyl group acts as a strong electron-withdrawing moiety, enhancing lipophilicity and metabolic resistance, while the chloro and fluoro substituents provide distinct electronic properties and vectors for further synthetic elaboration. The aniline nitrogen itself is a critical pharmacophore, often serving as a key hydrogen bond donor for interaction with the kinase hinge region.[1]

This technical guide provides detailed application notes and protocols for leveraging this compound in two of the most powerful transformations in modern medicinal chemistry: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. These palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the complex biaryl and arylamine cores common to a multitude of kinase inhibitors.[2][3]

Core Challenge: Overcoming Electronic Deactivation and C-Cl Bond Inertness

The very features that make this compound an attractive building block also present significant synthetic challenges. The cumulative electron-withdrawing effect of the fluoro, chloro, and trifluoromethyl groups renders the aniline nitrogen weakly nucleophilic and deactivates the aromatic ring towards electrophilic attack. More critically, for cross-coupling reactions, the C-Cl bond is notoriously less reactive than its C-Br or C-I counterparts due to its superior bond strength.

Overcoming these hurdles is paramount for successful synthesis and is achieved through the rational selection of a highly active catalytic system. The key principles are:

  • Facilitating Oxidative Addition: The rate-limiting step for aryl chlorides is often the initial oxidative addition of the C-Cl bond to the Pd(0) center.[2] This is best achieved by using palladium catalysts bearing bulky, electron-rich phosphine ligands. These ligands stabilize the electron-rich Pd(0) state and promote its insertion into the strong C-Cl bond.

  • Enhancing Reductive Elimination: The final, product-forming step of the catalytic cycle, reductive elimination, must also be efficient. The choice of ligand plays a crucial role here as well, influencing the geometry and electronic density at the palladium center to favor the formation of the new C-C or C-N bond.

  • Effective Base Selection: In both Suzuki and Buchwald-Hartwig reactions, the base plays a critical role. It must be strong enough to participate in the transmetalation step (Suzuki) or deprotonate the amine (Buchwald-Hartwig) but must not promote unwanted side reactions. For electron-deficient substrates, stronger, non-nucleophilic bases are often required.

The protocols detailed below are designed with these principles in mind, employing state-of-the-art catalyst systems to ensure high-yielding and reproducible transformations.

Application 1: Suzuki-Miyaura Coupling for Biaryl Kinase Scaffolds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in Type I and Type II kinase inhibitors. This reaction allows for the coupling of the C-Cl bond of our aniline with a diverse array of boronic acids and esters, enabling rapid access to a wide range of potential inhibitor analogues.

Mechanistic Rationale

The catalytic cycle, illustrated below, hinges on three key steps: oxidative addition of the aryl chloride to Pd(0), transmetalation of the organoboron species to the Pd(II) center, and reductive elimination to form the C-C bond and regenerate the catalyst. For an electron-deficient aryl chloride like this compound, the oxidative addition is the most challenging step. Therefore, a highly active catalyst, typically a combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos, is essential.[2] A strong base, such as potassium phosphate, is required to activate the boronic acid for the transmetalation step.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Pd(II)Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Pd(II)Complex Ar-Cl OxAdd Oxidative Addition Pd(II)Biaryl Ar-Pd(II)(R)L2 Pd(II)Complex->Pd(II)Biaryl R-B(OH)2 / Base Transmetalation Transmetalation Boronate R-B(OR')3⁻ Pd(II)Biaryl->Pd(0)L2 Product Ar-R (Product) Pd(II)Biaryl->Product RedElim Reductive Elimination ArCl This compound Base Base (e.g., K3PO4) Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L Active Pd(0) Catalyst Pd(II)Complex Ar-Pd(II)(Cl)L Pd(0)L->Pd(II)Complex Ar-Cl OxAdd Oxidative Addition Pd(II)Amido Ar-Pd(II)(NR2)L Pd(II)Complex->Pd(II)Amido R2NH / Base AmineCoord Amine Coordination & Deprotonation Amine R2NH Pd(II)Amido->Pd(0)L Product Ar-NR2 (Product) Pd(II)Amido->Product RedElim Reductive Elimination ArCl This compound Base Base (e.g., NaOtBu)

References

Application Notes and Protocols for C-N Bond Formation Using 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Anilines in C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl amines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a highly valuable and versatile building block in this context. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogen atoms, offers a handle for selective chemical transformations and imparts desirable properties to the target molecules. The strong electron-withdrawing nature of the trifluoromethyl group enhances the metabolic stability and lipophilicity of compounds, which are critical parameters in drug design.[2][3]

This application note provides a comprehensive guide to the experimental protocol for C-N bond formation using this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol for a representative Buchwald-Hartwig amination, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Overview: The Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of C-N bonds.[1][4] The reaction facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and subsequent deprotonation by the base generates a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed via reductive elimination from the palladium-amido complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ar-X Ligand_Exchange Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Ligand_Exchange Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ligand_Exchange->Ar-Pd(II)-NR'R''(L) R'R''NH, Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add reagents to an oven-dried Schlenk tube: - this compound - Morpholine - XPhos Pd G3 - Sodium tert-butoxide B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add anhydrous solvent (e.g., Toluene) B->C D 4. Heat the reaction mixture (e.g., 100 °C) with vigorous stirring C->D E 5. Monitor reaction progress by TLC or LC-MS D->E F 6. Cool to room temperature and quench with water E->F G 7. Extract with an organic solvent (e.g., Ethyl Acetate) F->G H 8. Dry, filter, and concentrate the organic layers G->H I 9. Purify by column chromatography H->I

References

Application Note: Regioselectivity in the Electrophilic Aromatic Substitution of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the regioselectivity of electrophilic aromatic substitution (EAS) reactions for 3-chloro-4-fluoro-5-(trifluoromethyl)aniline (CAS: 914225-61-9). This highly substituted aniline is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its complex substitution pattern, featuring both electron-donating and electron-withdrawing groups, presents a unique challenge in predicting reaction outcomes. This guide offers a theoretical framework based on the interplay of inductive and resonance effects, steric hindrance, and provides a representative experimental protocol for a nitration reaction, including product characterization.

Introduction: The Challenge of Polysubstituted Arenes

This compound is a versatile building block whose molecular architecture is designed for specific reactivity. The aniline core provides a potent nucleophilic amine group, while the chloro, fluoro, and trifluoromethyl substituents modulate the electronic and steric profile of the aromatic ring. In electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring, the existing substituents govern the position of the incoming group.[2] On a monosubstituted ring, this is straightforward. However, on a polysubstituted ring like the one , the directing effects of multiple groups are in competition, making a priori prediction of the major product a non-trivial exercise.

This application note aims to deconstruct these competing influences to provide a robust predictive model for the regiochemical outcome of EAS reactions on this substrate.

Theoretical Analysis: Deconvolution of Substituent Effects

The regioselectivity of an EAS reaction is determined by the ability of the existing substituents to stabilize the positive charge of the carbocation intermediate (the arenium ion or sigma complex) that forms during the reaction.[3][4] Groups that donate electron density stabilize this intermediate and are termed "activating," while groups that withdraw electron density destabilize it and are "deactivating."[5][6][7][8]

The substituents on this compound are:

  • Amino (-NH₂): A strongly activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity but a very strong electron-donating resonance effect (+M) via its lone pair of electrons. This resonance effect dramatically increases electron density at the ortho and para positions, making the -NH₂ group a powerful ortho, para-director.[9]

  • Fluoro (-F) and Chloro (-Cl): Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect (-I).[5] However, they possess lone pairs that can be donated via resonance (+M), which directs incoming electrophiles to the ortho and para positions.[10][11] Thus, they are deactivating ortho, para-directors.

  • Trifluoromethyl (-CF₃): A strongly deactivating group. The highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect (-I).[5] There is no opposing resonance donation. This group strongly withdraws electron density from the ring, particularly from the ortho and para positions, making it a meta-director.[12]

Table 1: Summary of Substituent Effects
SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Overall EffectDirecting Preference
-NH₂ C1Weakly WithdrawingStrongly DonatingStrongly ActivatingOrtho, Para
-Cl C3Strongly WithdrawingWeakly DonatingWeakly DeactivatingOrtho, Para
-F C4Strongly WithdrawingWeakly DonatingWeakly DeactivatingOrtho, Para
-CF₃ C5Strongly WithdrawingNoneStrongly DeactivatingMeta

Predicting the Regioselectivity: A Consensus Model

In a system with multiple substituents, the most powerful activating group dictates the position of substitution.[6] In this molecule, the amino (-NH₂) group is overwhelmingly the most powerful activating director. Therefore, substitution will occur at positions ortho or para to the amino group. The para position (C4) is already occupied by the fluoro group. This leaves the two ortho positions, C2 and C6, as the only viable sites for electrophilic attack.

To determine the preference between C2 and C6, we must consider the secondary electronic and steric influences.

  • Position C2: This position is ortho to the activating -NH₂ group and ortho to the -Cl group. While the chloro group is an ortho, para-director, this position is subject to significant steric hindrance from two adjacent bulky groups (-NH₂ and -Cl).[13]

  • Position C6: This position is also ortho to the activating -NH₂ group. Crucially, it is para to the -F group, another ortho, para-director. This provides additive electronic stabilization for the carbocation intermediate at this position. While ortho to the deactivating -CF₃ group, the primary directing effect of the -NH₂ group is dominant. Steric hindrance at C6 is considerably less than at C2.[14]

G substituent_effects Analysis of Directing Effects on this compound NH2 NH2 Cl Cl F F CF3 -CF₃ C5 Strongly Deactivating (-I) Meta-Director C2 C2 Position NH2:f3->C2 Ortho (Activating) C6 C6 Position NH2:f3->C6 Ortho (Activating) Cl:f3->C2 Ortho (Steric Hindrance) F:f3->C6 Para (Stabilizing) CF3:f3->C2 Meta (Neutral) CF3:f3->C6 Ortho (Deactivating) ring Conclusion Predicted Major Product Site: Substitution at C6 C6->Conclusion G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acids Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0°C add_reagents Slowly add Nitrating Mixture to Substrate Solution (Maintain 0-5°C) prep_acids->add_reagents prep_substrate Dissolve Substrate in H₂SO₄ Cool to 0°C prep_substrate->add_reagents monitor Stir and Monitor by TLC add_reagents->monitor quench Quench Reaction on Ice monitor->quench extract Neutralize (NaHCO₃) & Extract with EtOAc quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify via Column Chromatography dry->purify product Isolated Major Product: 2-Nitro-3-chloro-4-fluoro-5-(trifluoromethyl)aniline purify->product

References

Application Note & Protocols for the Scale-Up Synthesis of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Complex Building Block

In the landscape of organic synthesis, the creation of novel pharmaceuticals and advanced agrochemicals is heavily reliant on the availability of versatile chemical intermediates. These molecules are the foundational building blocks upon which complex, high-value target structures are assembled. Among these, highly substituted aromatic amines are of paramount importance. 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline (CAS: 914225-61-9) is a prime example of such a crucial intermediate.

Its molecular architecture is engineered for specific reactivity and utility. The aniline core provides a nucleophilic amine, while the strategic placement of three distinct electron-withdrawing groups—chloro, fluoro, and trifluoromethyl—profoundly influences the aromatic ring's electron density. This unique substitution pattern makes it an invaluable precursor for synthesizing compounds with enhanced metabolic stability and lipophilicity, properties that are highly sought after in drug discovery.

However, the synthesis of such a molecule, particularly at scale, is not trivial. It presents significant challenges related to regioselectivity, reaction control, and safety. This document provides a comprehensive guide to a robust and scalable synthetic route, explaining the causality behind experimental choices and offering detailed, field-proven protocols.

Strategic Overview of the Synthetic Pathway

A successful scale-up synthesis demands a route that is not only high-yielding but also economical, safe, and reproducible. The most logical industrial approach involves constructing the complex substitution pattern on the aromatic ring first, followed by the formation of the aniline functional group in the final step. This strategy avoids the complications associated with the highly activating nature of the amino group in earlier stages.[1]

The chosen pathway proceeds in two primary stages:

  • Nitration of a Precursor: Synthesis of the key intermediate, 1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, starting from a commercially available substituted benzotrifluoride.

  • Catalytic Hydrogenation: Large-scale reduction of the nitro intermediate to the target aniline, this compound.

This approach ensures high regioselectivity and leverages well-established, scalable industrial reactions. The resulting aniline can then be used in subsequent transformations, such as the Sandmeyer reaction, to generate a wide array of derivatives.

G A 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene (Starting Material) B Mixed Acid Nitration (HNO₃ / H₂SO₄) A->B C 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene (Nitro Intermediate) B->C D Scale-Up Catalytic Hydrogenation (H₂, Pd/C or Pt/C) C->D E This compound (TARGET PRODUCT) D->E F Diazotization (NaNO₂, HCl, 0-5°C) E->F G Aryl Diazonium Salt (Intermediate) F->G H Sandmeyer Reaction (e.g., CuBr) G->H I 3-Bromo-5-chloro-4-fluoro-1-(trifluoromethyl)benzene (Representative Derivative) H->I

Caption: High-level workflow for the synthesis of the target aniline and a subsequent derivative.

Protocol 1: Synthesis of the Nitroaromatic Precursor

Objective: To synthesize 1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene via electrophilic aromatic substitution.

Rationale: The first critical step is the regioselective installation of a nitro group onto the precursor ring. The trifluoromethyl group is a powerful deactivating, meta-directing group, while the halogens are deactivating but ortho-, para-directing. The combined electronic effects will predominantly direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position that is para to the fluorine and meta to the trifluoromethyl group. Using a mixed acid system (concentrated nitric and sulfuric acid) is the standard industrial method for generating the potent nitronium ion required for this transformation.[2][3]

Materials:

  • 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the jacketed reactor with concentrated sulfuric acid. Begin chilling the reactor to 0-5°C using a circulating chiller.

  • Nitrating Mixture Preparation: Slowly add concentrated nitric acid to the chilled sulfuric acid via the addition funnel, ensuring the internal temperature does not exceed 10°C. This exothermic step must be performed with caution.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled back to 0-5°C, begin the dropwise addition of 1-chloro-2-fluoro-3-(trifluoromethyl)benzene. Maintain rigorous temperature control throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Workup:

    • Extract the product from the aqueous mixture using dichloromethane (3x).

    • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity for the next step.

Protocol 2: Scale-Up Catalytic Hydrogenation

Objective: To reduce the nitro group of the intermediate to form this compound.

Rationale: Catalytic hydrogenation is the preferred industrial method for nitro group reduction due to its high efficiency, selectivity, and clean conversion, which generates water as the only stoichiometric byproduct.[4] Common catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C).[4][5] The choice of catalyst and conditions is critical to maximize yield and minimize side reactions, most notably dehalogenation (loss of the chlorine atom).[4] This protocol is designed for a high-pressure reactor (autoclave).

Caption: Schematic of a typical setup for scale-up catalytic hydrogenation.

Materials:

  • 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

  • Methanol (or Ethanol/Ethyl Acetate)

  • Palladium on Carbon (5% or 10% Pd/C) or Platinum on Carbon (1% or 5% Pt/C)

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) gas, high purity

  • Celite™ or other filter aid

Equipment:

  • High-pressure reactor (autoclave) with gas entrainment impeller, heating/cooling jacket, pressure gauge, and gas inlets.

  • Catalyst filtration system (e.g., filter press or Nutsche filter)

Procedure:

  • Reactor Inerting: Charge the reactor with the nitro intermediate and the solvent (e.g., methanol). Seal the reactor. Purge the system thoroughly with nitrogen gas (3x cycles) to remove all oxygen.

  • Catalyst Loading: Add the hydrogenation catalyst as a slurry in the chosen solvent. The catalyst loading is a critical parameter and must be optimized (see table below).

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Begin vigorous agitation to ensure good mixing and gas-liquid mass transfer.

    • Heat the reactor to the target temperature. The reaction is exothermic and may require cooling to maintain the setpoint.

    • Maintain the reaction under constant hydrogen pressure until hydrogen uptake ceases. Monitor the reaction by HPLC to confirm the disappearance of the starting material.

  • Reaction Completion and Cooldown: Once complete, stop the heating, cool the reactor to ambient temperature, and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Purge the reactor again with nitrogen (3x cycles) to remove all residual hydrogen. Filter the reaction mixture through a pad of Celite™ to carefully remove the pyrophoric catalyst. Caution: The catalyst on the filter pad can ignite spontaneously in air. It must be kept wet with solvent or water at all times and disposed of according to safety protocols.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude aniline can be purified by vacuum distillation to yield the final, high-purity product.

Table 1: Typical Hydrogenation Parameters & Troubleshooting

Parameter Typical Range Rationale & Optimization Notes Potential Issue Troubleshooting Steps[4]
Catalyst 5-10% Pd/C, 1-5% Pt/C Pd/C is often more active but can be less selective. Pt/C may offer better selectivity against dehalogenation. Significant Dehalogenation Lower temperature/pressure; switch to a less active catalyst (e.g., Pt/C); add a catalyst modifier.
Catalyst Loading 0.5 - 2.0 mol% Higher loading increases reaction rate but also cost and potential for side reactions. Slow/Incomplete Reaction Ensure catalyst is active; increase catalyst loading or hydrogen pressure; check for catalyst poisons.
H₂ Pressure 50 - 500 psi (3.5 - 35 bar) Higher pressure increases reaction rate but can also increase dehalogenation. Low Conversion Increase hydrogen pressure or reaction time; check for leaks in the system.
Temperature 40 - 80 °C Reaction is exothermic. Higher temperatures increase rate but may promote side reactions. Byproduct Formation Lower the reaction temperature; reduce reaction time once starting material is consumed.

| Solvent | Methanol, Ethanol, Ethyl Acetate | Must dissolve the starting material and be stable under reaction conditions. | Poor Solubility | Select a more suitable solvent or perform the reaction at a higher temperature. |

Protocol 3: Derivatization via Sandmeyer Reaction

Objective: To demonstrate the utility of the synthesized aniline by converting it to 3-Bromo-5-chloro-4-fluoro-1-(trifluoromethyl)benzene.

Rationale: The Sandmeyer reaction is a powerful and versatile method for replacing the amino group of a primary arylamine with a halide or other functional groups.[1][6] The process occurs in two steps: first, the formation of a stable arenediazonium salt at low temperatures, followed by its copper(I)-catalyzed decomposition in the presence of a nucleophile.[6][7][8] Strict temperature control (0-5°C) during diazotization is critical to prevent the unstable diazonium salt from decomposing prematurely.[6]

Materials:

  • This compound

  • Concentrated Hydrobromic Acid (HBr, 48%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Diethyl Ether

  • Ice

Procedure:

  • Aniline Solution: In a beaker, dissolve the aniline in concentrated HBr. Cool the solution to 0-5°C in an ice-salt bath with stirring.

  • Diazotization: Prepare a solution of sodium nitrite in water and cool it in an ice bath. Add this NaNO₂ solution dropwise to the cold aniline solution. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.

  • Catalyst Solution: In a separate reaction flask, dissolve copper(I) bromide in additional concentrated HBr.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas will evolve.

  • Reaction Completion: After the addition is complete, gently warm the mixture (e.g., to 50-60°C) on a water bath until the evolution of nitrogen ceases.

  • Workup and Purification: Cool the reaction mixture to room temperature. Extract the product with diethyl ether. Wash the organic layer with water, dilute sodium hydroxide, and then again with water. Dry the organic layer, remove the solvent, and purify the crude product by vacuum distillation.

Safety, Handling, and Waste Disposal

Core Principle: All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemically resistant gloves.

Table 2: Key Reagent Hazard Summary

Reagent Primary Hazards Handling Precautions[9][10][11][12][13]
Conc. Nitric & Sulfuric Acids Highly corrosive, strong oxidizers. Cause severe burns. Use in a fume hood. Wear acid-resistant gloves and face shield. Add acid to water, never the reverse.
Trifluoromethylanilines Toxic if swallowed, inhaled, or in contact with skin. Irritant. Avoid breathing vapors. Handle in a closed system or with proper ventilation.[9][11]
Hydrogen Gas Extremely flammable. Forms explosive mixtures with air. Use in a properly rated high-pressure reactor. Ensure the system is leak-proof and well-ventilated. Remove all ignition sources.
Palladium/Platinum on Carbon Pyrophoric when dry. May ignite flammable solvents. Handle as a wet slurry. Do not allow the catalyst to dry in the air. Keep away from ignition sources.

| Sodium Nitrite | Oxidizer, toxic. | Keep away from combustible materials. Avoid contact with skin and eyes. |

Waste Disposal:

  • Acidic Waste: Neutralize carefully with a suitable base (e.g., sodium bicarbonate) before disposal.

  • Catalyst Waste: The recovered catalyst must be passivated. It should be kept wet and can be stabilized by slow, controlled oxidation before being sent for precious metal recovery or disposal as hazardous waste.

  • Organic Waste: Collect all organic solvents and residues in properly labeled waste containers for incineration.

Quality Control & Characterization

To ensure the success of the synthesis and the quality of the final product, in-process controls and final product analysis are essential.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to track the consumption of starting materials and the formation of products.

  • Product Identity: The structure of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry (MS).

  • Purity Analysis: The purity of the final product should be quantified using HPLC or Gas Chromatography (GC), typically aiming for >99% purity for use in pharmaceutical applications.

Conclusion

The scale-up synthesis of this compound is a multi-step process that requires careful control over reaction conditions and stringent adherence to safety protocols. By employing a strategic pathway involving regioselective nitration followed by a robust catalytic hydrogenation, this valuable intermediate can be produced efficiently and with high purity. The keys to success lie in understanding the underlying reaction mechanisms, optimizing critical process parameters to minimize side reactions like dehalogenation, and implementing rigorous safety measures, particularly when handling pyrophoric catalysts and high-pressure hydrogenation. The protocols and insights provided in this guide offer a solid foundation for researchers and development professionals to successfully scale the production of this important chemical building block.

References

The Strategic Integration of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline in Advanced Material Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline in material science. With full editorial control, this document is structured to offer in-depth, field-proven insights into the synthesis and characterization of high-performance materials derived from this versatile intermediate. The protocols and application notes herein are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical applicability.

Introduction: The Architectural Advantage of a Multi-functional Monomer

This compound is a highly functionalized aromatic amine that serves as a potent building block in the synthesis of advanced materials.[1][2] Its molecular architecture, featuring a nucleophilic amine group alongside strategically positioned chlorine, fluorine, and trifluoromethyl substituents, offers a unique combination of reactivity and property-enhancing features.[1] The strong electron-withdrawing nature of the trifluoromethyl group (-CF3) and the halogen atoms significantly influences the electron density of the aromatic ring, thereby modifying the reactivity of the aniline and imparting desirable characteristics to the final materials.[1] These characteristics include enhanced thermal stability, improved resistance to chemical and UV degradation, and tailored optoelectronic properties.[2] Consequently, this compound is a valuable monomer for the creation of specialty polymers, functional coatings, and high-performance dyes.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this aniline is paramount for its effective use in synthesis and for ensuring laboratory safety.

PropertyValue
CAS Number 914225-61-9
Molecular Formula C₇H₄ClF₄N
Molecular Weight 213.56 g/mol
Boiling Point 235.7 ± 40.0 °C
Purity ≥98.0%

Data sourced from commercial suppliers and chemical databases.[2]

Application Note I: High-Performance Fluorinated Polyimides

The incorporation of this compound into polyimide backbones is a promising strategy for developing materials with exceptional thermal stability, low dielectric constants, and enhanced solubility. While specific data for polyimides derived directly from this aniline is limited in publicly available literature, a generalized protocol based on the synthesis of analogous fluorinated polyimides can be reliably employed.[3][4] The presence of the bulky and electron-withdrawing trifluoromethyl group is anticipated to disrupt polymer chain packing, leading to increased solubility and a lower dielectric constant, while the halogen atoms can enhance flame retardancy and thermal stability.

Expected Material Properties of a Polyimide Derived from this compound

The following table summarizes the anticipated properties of a polyimide synthesized from this compound and a standard dianhydride like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), based on data from analogous fluorinated polyimides.

PropertyExpected ValueRationale
Glass Transition Temperature (Tg) > 250 °CThe rigid aromatic backbone and strong intermolecular forces contribute to high thermal stability.
5% Weight Loss Temperature (Td5) > 500 °CThe presence of fluorine and chlorine atoms enhances thermal and oxidative stability.
Tensile Strength > 90 MPaAromatic polyimides are known for their excellent mechanical properties.
Young's Modulus > 2.0 GPaThe rigid polymer chains lead to high stiffness.
Dielectric Constant (at 1 MHz) < 3.0The trifluoromethyl group increases free volume and lowers polarizability.
Water Absorption < 1.0%The hydrophobic nature of the fluorinated groups reduces moisture uptake.

These values are illustrative and based on properties of similar fluorinated polyimides.

Detailed Protocol: Synthesis of a Representative Polyimide

This protocol outlines a two-step method for the synthesis of a polyimide, involving the formation of a poly(amic acid) precursor followed by chemical imidization.

Materials:

  • This compound

  • Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

  • Methanol

Protocol:

Part 1: Poly(amic acid) Synthesis

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise molar amount of this compound in anhydrous DMAc under a nitrogen atmosphere.

  • Once the diamine has completely dissolved, slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.

Part 2: Chemical Imidization

  • To the viscous poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.

  • Continue stirring the mixture at room temperature for 12 hours, then increase the temperature to 50°C for an additional 2 hours to ensure complete imidization.

  • Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.

  • Collect the fibrous or powdered polyimide by filtration, and wash it thoroughly with methanol, followed by hot water.

  • Dry the purified polyimide in a vacuum oven at 80°C overnight.

Part 3: Film Casting (Optional)

  • Dissolve the dried polyimide powder in a suitable solvent (e.g., DMAc or N-methyl-2-pyrrolidone, NMP) to form a viscous solution (typically 10-20 wt%).

  • Cast the polymer solution onto a clean, dry glass substrate.

  • Heat the cast film in an oven using a controlled temperature program (e.g., 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and 250°C for 30 minutes) to remove the solvent and anneal the film.

  • After cooling to room temperature, immerse the glass substrate in water to detach the polyimide film.

Polyimide_Synthesis cluster_0 Part 1: Poly(amic acid) Synthesis cluster_1 Part 2: Chemical Imidization cluster_2 Part 3: Film Casting Diamine This compound Reaction1 Stir at RT, 24h under N2 Diamine->Reaction1 Dianhydride Aromatic Dianhydride (e.g., 6FDA) Dianhydride->Reaction1 Solvent1 Anhydrous DMAc Solvent1->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Reaction2 Stir at RT, 12h then 50°C, 2h PAA->Reaction2 Imidization_Reagents Acetic Anhydride + Pyridine Imidization_Reagents->Reaction2 Precipitation Precipitate in Methanol Reaction2->Precipitation Filtration_Washing Filter and Wash Precipitation->Filtration_Washing Drying1 Dry in Vacuum Oven Filtration_Washing->Drying1 Polyimide_Powder Purified Polyimide Powder Drying1->Polyimide_Powder Casting Cast on Glass Substrate Polyimide_Powder->Casting Solvent2 DMAc or NMP Solvent2->Casting Heating Programmed Heating Casting->Heating Detachment Detach in Water Heating->Detachment Polyimide_Film Polyimide Film Detachment->Polyimide_Film

Workflow for the synthesis of a polyimide.

Application Note II: Synthesis of High-Performance Azo Dyes

This compound is an excellent diazo component for the synthesis of azo dyes. The electron-withdrawing groups on the aromatic ring enhance the stability of the resulting diazonium salt and can lead to dyes with high lightfastness and vibrant colors.

Typical Characterization Data for Azo Dyes

The following table presents typical data used to characterize azo dyes.

Characterization TechniqueExpected Observations
UV-Vis Spectroscopy (in a suitable solvent) A strong absorption band (λmax) in the visible region (400-700 nm), characteristic of the azo chromophore.
FTIR Spectroscopy Characteristic peaks for N=N stretching (around 1400-1450 cm⁻¹), C-Cl, C-F, and C-CF₃ bonds.
¹H and ¹⁹F NMR Spectroscopy Signals corresponding to the aromatic protons and the fluorine atoms, confirming the molecular structure.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the dye.
Light Fastness Good to excellent, due to the stabilizing effect of the halogen and trifluoromethyl groups.
Wash and Rubbing Fastness Good, depending on the dye's affinity for the substrate.

These are general characteristics and will vary depending on the specific coupling component used.

Detailed Protocol: Synthesis of a Representative Azo Dye

This protocol describes the synthesis of an azo dye via diazotization of this compound and subsequent coupling with a suitable coupling component, such as 2-naphthol.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Ice

Protocol:

Part 1: Diazotization

  • In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

  • Continue stirring for 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt solution.

Part 2: Azo Coupling

  • In a separate beaker, dissolve an equimolar amount of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for 1-2 hours to complete the coupling reaction.

Part 3: Isolation and Purification

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.

  • Dry the purified product in a vacuum oven at 60°C.

Azo_Dye_Synthesis cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Isolation and Purification Aniline 3-Chloro-4-fluoro-5- (trifluoromethyl)aniline Reaction1 Stir at 0-5°C Aniline->Reaction1 HCl_Water Conc. HCl + Water HCl_Water->Reaction1 NaNO2 Sodium Nitrite Solution NaNO2->Reaction1 Diazonium_Salt Diazonium Salt Solution Reaction1->Diazonium_Salt Reaction2 Mix and Stir at 0-5°C Diazonium_Salt->Reaction2 Coupling_Component 2-Naphthol in NaOH(aq) Coupling_Component->Reaction2 Azo_Dye_Precipitate Azo Dye Precipitate Reaction2->Azo_Dye_Precipitate Filtration Vacuum Filtration Azo_Dye_Precipitate->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying Purified_Dye Purified Azo Dye Drying->Purified_Dye

General workflow for the synthesis of an azo dye.

Conclusion

This compound is a key intermediate for the synthesis of advanced materials with tailored properties. Its unique substitution pattern allows for the creation of high-performance polymers and dyes with enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. The protocols provided in this guide, based on established methodologies for analogous compounds, offer a solid foundation for researchers to explore the full potential of this versatile building block in their material science endeavors. Further research into the synthesis and characterization of novel materials from this aniline is encouraged to expand its application landscape.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this key synthetic intermediate. The unique electronic properties imparted by the chlorine, fluorine, and trifluoromethyl substituents necessitate a carefully considered purification strategy to ensure high purity for downstream applications in pharmaceuticals and agrochemicals.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: Standard silica gel (230-400 mesh) is the most commonly used stationary phase for the column chromatography of halogenated anilines like this compound.[1] However, due to the presence of the basic aniline functional group, interactions with the acidic silanol groups on the silica surface can lead to peak tailing and, in some cases, irreversible adsorption. To mitigate this, adding a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1%), to the mobile phase is highly recommended.[1][2]

Q2: How do I select an appropriate mobile phase for the purification?

A2: The selection of an optimal mobile phase is critical for achieving good separation.[3] A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[1] The ideal solvent system should provide a retention factor (Rƒ) for the target compound of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[1] Given the fluorinated nature of the compound, stationary phases with fluorinated functionalities, such as pentafluorophenyl (PFP) phases, can offer alternative selectivity through dipole-dipole, π-π, and charge transfer interactions, which may be beneficial for separating closely related impurities.[4][5][6][7]

Q3: How can I visualize this compound on a TLC plate?

A3: Due to the aromatic ring, this compound is UV active and can be visualized on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp (254 nm), where it will appear as a dark spot.[2] For more sensitive detection, or if the compound's UV activity is weak, staining with a ninhydrin solution can be used, which typically visualizes primary and secondary amines as colored spots (often purple or brown) upon heating.[2] An iodine chamber can also be used for visualization.

Q4: What are the common impurities I should expect in my crude this compound?

A4: Common impurities can include unreacted starting materials, byproducts from the synthesis, and isomers.[8][9] For instance, if prepared by the reduction of a nitro-precursor, residual nitro compound may be present.[10] Isomeric impurities, such as other positional isomers of chloro-fluoro-(trifluoromethyl)aniline, can also be present and may be challenging to separate.[9][11]

Experimental Protocols

Protocol 1: Mobile Phase Selection using Thin Layer Chromatography (TLC)

A systematic approach to mobile phase selection is crucial for a successful column chromatography purification.

  • Preparation of TLC Plates: Use silica gel coated TLC plates with a fluorescent indicator (F254).

  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Carefully spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Developing Solvents: Prepare a series of developing solvents with varying ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15).

  • Development: Place each TLC plate in a developing chamber containing one of the prepared solvent systems. Allow the solvent front to travel up the plate.

  • Visualization: After development, visualize the plates under a UV lamp (254 nm).

  • Analysis: The ideal solvent system will give the target compound a Retention Factor (Rƒ) value between 0.2 and 0.4, with good separation from all impurity spots.[12][13][14][15]

Parameter Description
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase (starting point) Hexanes:Ethyl Acetate (9:1) with 0.5% Triethylamine
Target Rƒ 0.2 - 0.4
Protocol 2: Flash Column Chromatography Purification

Flash chromatography is a faster and more efficient method compared to traditional gravity chromatography.[16][17][18][19]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase identified from the TLC analysis.

    • Pour the slurry into the column and gently tap the sides to ensure even packing.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.

    • Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure (using a pump or inert gas) to force the mobile phase through the column at a steady rate.

    • If a gradient elution is necessary to separate stubborn impurities, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[3][20]

  • Fraction Collection:

    • Collect fractions in test tubes.

    • Monitor the elution of the compound by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Problem Possible Cause Solution
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).[1]
Product elutes too quickly (High Rƒ). The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).[2]
Broad, tailing peaks. Acid-base interaction between the basic aniline and the acidic silica gel.Add a basic modifier such as triethylamine (0.1-1%) to the eluent.[2]
Multiple overlapping spots on TLC or co-eluting peaks. The chosen mobile phase does not provide adequate separation.Experiment with different solvent systems. Consider a different solvent combination (e.g., dichloromethane/methanol) or explore alternative stationary phases like alumina or a fluorinated phase.[2]
The compound appears as a smear rather than a distinct spot on TLC. The sample is overloaded on the TLC plate.Prepare a more dilute solution of your crude product for TLC analysis.
Low recovery of the product. The compound is irreversibly adsorbed to the silica gel.Add triethylamine to the mobile phase to reduce strong interactions with the silica.[2]
The compound is volatile and has been lost during solvent removal.Use a cold trap during rotary evaporation and avoid excessive heating.

Visualizing the Workflow

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product Crude Crude Product TLC TLC Analysis for Mobile Phase Selection Crude->TLC Spotting Elution Elution with Optimized Mobile Phase TLC->Elution Optimal Mobile Phase Column_Packing Column Packing (Silica Gel) Sample_Loading Sample Loading (Dry Loading) Column_Packing->Sample_Loading Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure 3-Chloro-4-fluoro-5- (trifluoromethyl)aniline Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during the synthesis of this critical chemical intermediate. Our focus is on providing practical, experience-driven insights to help you identify and mitigate common impurities, ensuring the quality and reliability of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and how does it influence the impurity profile?

A1: The most established and industrially viable pathway for synthesizing aromatic amines is the reduction of the corresponding nitro compound. Therefore, the synthesis of this compound likely proceeds via the reduction of its nitro precursor, 3-chloro-4-fluoro-5-(trifluoromethyl)nitrobenzene. This synthetic approach is advantageous due to the availability of starting materials and the robustness of the reduction reaction.

However, this route directly influences the types of impurities that may be encountered. The primary sources of impurities are the nitration of the aromatic precursor to form the nitro compound and the subsequent reduction step. Isomeric byproducts can form during nitration, while the reduction process may be incomplete or lead to side reactions.

Q2: What are the most critical process parameters to control during the reduction step to minimize impurity formation?

A2: The reduction of the nitro group is a critical step where several impurities can be generated. Key parameters to control include:

  • Choice of Reducing Agent and Catalyst: The selection of the reducing system is paramount. Common methods include catalytic hydrogenation (e.g., using Pd/C or Pt/C) or metal-acid reductions (e.g., Fe/HCl). The reactivity of the catalyst can influence the extent of side reactions like dehalogenation.

  • Reaction Temperature and Pressure: Excursions in temperature and pressure can lead to increased byproduct formation. For instance, higher temperatures can promote dehalogenation or the formation of condensation products.

  • Reaction Time and Stoichiometry: Insufficient reaction time or an inadequate amount of the reducing agent can result in an incomplete reduction, leaving behind nitroso and hydroxylamine intermediates.

Q3: How can I effectively remove isomeric impurities from the final product?

A3: Isomeric impurities, which have very similar physical properties to the desired product, can be challenging to remove. The most effective strategies include:

  • Purification of the Nitro Intermediate: It is often more effective to purify the nitro precursor before the reduction step. Techniques like recrystallization or column chromatography can be employed to isolate the desired isomer of 3-chloro-4-fluoro-5-(trifluoromethyl)nitrobenzene.

  • Fractional Distillation: If the boiling points of the aniline isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

  • Preparative Chromatography: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be used, although this method is less scalable.

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed breakdown of common impurities, their likely causes, and actionable solutions to troubleshoot your synthesis of this compound.

Impurity Profile Overview

The following table summarizes the common impurities encountered in the synthesis of this compound.

Impurity ClassSpecific ExamplesProbable Cause
Process-Related Impurities 3-chloro-4-fluoro-5-(trifluoromethyl)nitrobenzeneIncomplete reduction
3-chloro-4-fluoro-5-(trifluoromethyl)nitrosobenzeneIncomplete reduction
N-(3-chloro-4-fluorophenyl)hydroxylamine derivativesIncomplete reduction
Byproducts Isomers of this compoundNon-regioselective nitration of the precursor
Over-halogenated anilinesHarsh halogenation conditions of the precursor
Dehalogenated anilines (e.g., 4-fluoro-5-(trifluoromethyl)aniline)Over-reduction or aggressive catalysts
Azo and Azoxy compoundsCondensation of nitroso and hydroxylamine intermediates
Solvent Residues Ethanol, Methanol, Toluene, etc.Incomplete removal during work-up and drying
Problem 1: Presence of Unreacted Starting Material and Intermediates

Symptom: HPLC or GC-MS analysis of your final product shows peaks corresponding to 3-chloro-4-fluoro-5-(trifluoromethyl)nitrobenzene and potentially nitroso or hydroxylamine intermediates.

Causality: This is a clear indication of an incomplete reduction reaction. The conversion of the nitro group to an amine is a stepwise process, and if the reaction is not driven to completion, these intermediates will persist.

Troubleshooting Workflow:

Caption: Workflow for addressing incomplete reduction.

Detailed Steps:

  • Verify Reagent Stoichiometry: Ensure that a sufficient excess of the reducing agent was used. For catalytic hydrogenations, confirm the catalyst loading and quality.

  • Optimize Reaction Time and Temperature: Increase the reaction time and/or moderately increase the temperature to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.

  • Catalyst Activity: If using a heterogeneous catalyst like Pd/C, ensure it is not poisoned or deactivated. A fresh batch of catalyst may be required.

  • Purification: If the reaction cannot be driven to full conversion, the final product will require purification. Recrystallization is often effective at removing less polar nitro compounds from the more polar aniline. Column chromatography can also be employed.

Problem 2: Formation of Dehalogenated Impurities

Symptom: Your product contains significant amounts of dehalogenated byproducts, such as 4-fluoro-5-(trifluoromethyl)aniline, where the chlorine atom has been replaced by hydrogen.

Causality: Dehalogenation, specifically hydrodechlorination, is a common side reaction during catalytic hydrogenation, especially with highly active catalysts like palladium on carbon (Pd/C). The C-Cl bond can be susceptible to cleavage under reductive conditions.

Troubleshooting Workflow:

Caption: Workflow for mitigating dehalogenation.

Detailed Steps:

  • Catalyst Selection: Switch from a highly active catalyst like Pd/C to a less aggressive one, such as platinum on carbon (Pt/C) or Raney Nickel.

  • Milder Reaction Conditions: Reduce the hydrogen pressure and/or the reaction temperature.

  • Alternative Reduction Methods: Consider moving away from catalytic hydrogenation to a metal-acid reduction system, such as iron powder in the presence of an acid (e.g., HCl or acetic acid), which is less prone to causing dehalogenation.

  • Purification: For batches already containing dehalogenated impurities, purification via fractional distillation or preparative chromatography may be necessary.

Problem 3: Presence of Colored Impurities (Azo and Azoxy Compounds)

Symptom: The isolated product has a distinct yellow, orange, or red coloration, and analysis reveals the presence of high molecular weight impurities.

Causality: These colored impurities are typically dimeric condensation products, such as azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds. They are formed from the reaction of partially reduced intermediates (nitroso and hydroxylamine species).

Troubleshooting Workflow:

Caption: Workflow for removing colored impurities.

Detailed Steps:

  • Ensure Complete Reduction: The primary strategy is to prevent the buildup of the nitroso and hydroxylamine intermediates. This is achieved by ensuring the reduction reaction goes to completion efficiently.

  • pH Control: The condensation reactions are often pH-dependent. Maintaining a consistent and appropriate pH throughout the reaction can suppress the formation of these byproducts.

  • Purification:

    • Recrystallization: This is often very effective for removing colored impurities.

    • Activated Charcoal Treatment: Treating a solution of the crude product with activated charcoal can effectively adsorb colored impurities.

    • Column Chromatography: If other methods fail, column chromatography can separate the desired aniline from the colored byproducts.

III. Analytical Methodologies

For effective troubleshooting, robust analytical methods are essential.

Protocol 1: HPLC-UV Purity Analysis

This method is suitable for routine purity checks and for monitoring the progress of the synthesis.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 acetonitrile/water mixture to a concentration of approximately 0.1 mg/mL.[1] Filter through a 0.45 µm syringe filter before injection.[1]

Protocol 2: GC-MS for Impurity Identification

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities, such as residual solvents and dehalogenated byproducts.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Detection: Electron Ionization (EI) with a full scan range (e.g., 40-500 m/z).

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.

IV. References

  • Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions. BenchChem.

  • Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide. BenchChem.

  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate.

  • Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Google Patents. CN103709045A.

  • Preparation method of 3-chloro-4-fluoroaniline. Google Patents. CN104292113A.

  • Preparation of trifluoromethylanilines. Google Patents. US6333434B1.

  • Preparation method of 3-chloro-4-fluoroaniline hydrochloride. Google Patents. CN103709044A.

  • Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. BenchChem.

References

Optimization of Suzuki coupling conditions for 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of this compound. This substrate presents a unique set of challenges due to its electronic and steric properties. The presence of three electron-withdrawing groups (-Cl, -F, -CF3) significantly deactivates the aryl chloride, making the crucial oxidative addition step of the catalytic cycle more difficult.[1] Furthermore, the aniline moiety itself can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.

This document moves beyond standard protocols to explain the underlying chemical principles, helping you to make informed decisions to overcome common hurdles such as low conversion, side-product formation, and catalyst deactivation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Q1: I am observing very low to no conversion of my starting material. What are the primary factors to investigate?

A1: Low conversion with an electron-deficient aryl chloride like this compound is a common issue, typically pointing to a slow or stalled oxidative addition step.[1][2] Here is a systematic approach to troubleshooting:

1. Catalyst & Ligand System: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this class of substrate.[1]

  • Expert Insight: The C-Cl bond is strong and the ring is electron-poor. You need a catalyst system that is both highly active and thermally stable. The solution is to use bulky, electron-rich phosphine ligands.[3] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[3][4]
  • Troubleshooting Steps:
  • Upgrade your Ligand: Switch from first-generation ligands (e.g., PPh₃) to modern biaryl phosphine ligands (Buchwald ligands) or bulky alkylphosphine ligands.
  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined palladium pre-catalyst. This ensures efficient generation of the active catalyst.[5]
  • Screening: If the initial choice is unsuccessful, perform a screen of different ligand/catalyst combinations.

Table 1: Recommended Catalyst Systems for Electron-Deficient Aryl Chlorides

Catalyst SystemClassKey AdvantagesTypical Loading (mol%)
SPhos or XPhos with Pd₂(dba)₃ or a G3 Pre-catalyst Biaryl Phosphine (Buchwald)Highly active, sterically demanding, promotes oxidative addition and reductive elimination.[3]1-3% Pd, 2-6% Ligand
cataCXium® A with Pd(OAc)₂ DialkylphosphineVery electron-rich, excellent for activating C-Cl bonds.1-2% Pd, 2-4% Ligand
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)High thermal stability, robust for challenging substrates.[6][7]2-5%

2. Base Selection: The base plays a crucial role in the transmetalation step, where it activates the boronic acid.[7][8][9]

  • Expert Insight: For challenging couplings, a strong, non-nucleophilic base is often required. The solubility of the base is also critical.[10]
  • Troubleshooting Steps:
  • If you are using a mild base like Na₂CO₃ or K₂CO₃, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[8][10]
  • Ensure the base is finely powdered to maximize surface area and reactivity, especially if it has low solubility in the solvent.

3. Temperature & Solvent:

  • Expert Insight: Activating a strong C-Cl bond requires significant thermal energy.[11] The solvent must be stable at high temperatures and able to solubilize all components.
  • Troubleshooting Steps:
  • Increase the reaction temperature, typically in the range of 100-120 °C.[11]
  • Use a high-boiling point solvent like 1,4-dioxane, toluene, or DMF.[6][8] A mixture of an organic solvent with water (e.g., dioxane/water 4:1) is common as water can help dissolve the base and facilitate the reaction.[6][12]

Q2: My reaction is producing significant side products, primarily protodeboronation and homo-coupling. How can I minimize these?

A2: Side product formation is often a sign of an imbalance in the rates of the catalytic cycle steps or the presence of contaminants.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[10] It is often exacerbated by high temperatures and the presence of excess water or base.

    • Expert Insight: Electron-deficient boronic acids are particularly susceptible to this side reaction.[13]

    • Mitigation Strategies:

      • Use a Boronic Ester: Switch from the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[10]

      • Control Stoichiometry: Use a slight excess of the boronic acid/ester (1.2-1.5 equivalents), but avoid a large excess which can favor side reactions.[11]

      • Anhydrous Conditions: If possible, use an anhydrous base (like spray-dried K₃PO₄) and solvent to minimize water content.[10]

  • Homo-coupling: This is the coupling of two boronic acid molecules. It is typically caused by the presence of oxygen in the reaction mixture.

    • Expert Insight: Oxygen can act as an oxidant, leading to the homo-coupling pathway and deactivation of the Pd(0) catalyst.[2][13]

    • Mitigation Strategies:

      • Thorough Degassing: Ensure your solvent is rigorously degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique.[13]

      • Inert Atmosphere: The entire reaction setup must be under a positive pressure of an inert gas. Assemble the reaction under a flow of argon or in a glovebox.[13]

Visualizing the Process

To effectively troubleshoot, it is essential to understand the fundamental steps of the reaction.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[14][15] The efficiency of each step is influenced by the choice of ligand, base, and solvent.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L₂Pd⁰ (Active Catalyst) OA_Complex L₂PdII(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex L₂PdII(Ar)(R) OA_Complex->TM_Complex Transmetalation (R-B(OR)₃⁻) TM_Complex->Pd0 Reductive Elimination (Ar-R) Product Ar-R (Coupled Product) TM_Complex->Product ArylHalide Ar-X (this compound) ArylHalide->OA_Complex BoronicAcid R-B(OH)₂ BoronicAcid->TM_Complex Base Base (e.g., K₃PO₄) Base->TM_Complex Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols & Optimization Workflow

Protocol 1: Baseline Conditions for Screening

This protocol provides a robust starting point for the Suzuki coupling of this compound.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).[11]

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 0.03 mmol, 3 mol%).[11]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of argon, add degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[13]

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction may take 12-24 hours.[11]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.

Troubleshooting Workflow

If the baseline protocol results in low yield (<50%), follow this logical workflow to optimize the conditions.

Troubleshooting_Workflow cluster_temp Temperature Optimization cluster_catalyst Catalyst System Optimization cluster_base_solvent Base/Solvent Optimization start Start with Baseline Protocol (Pd₂(dba)₃/SPhos, K₃PO₄, Dioxane/H₂O, 100°C) check_yield Yield < 50%? start->check_yield increase_temp Increase Temperature to 120°C check_yield->increase_temp Yes success Proceed with Optimized Conditions check_yield->success No check_yield2 Yield Improved? increase_temp->check_yield2 screen_ligands Screen Alternative Ligands (e.g., XPhos, cataCXium A) check_yield2->screen_ligands No check_yield2->success Yes use_precatalyst Use G3-SPhos Pre-catalyst screen_ligands->use_precatalyst If still low yield change_base Switch Base (e.g., Cs₂CO₃) screen_ligands->change_base use_precatalyst->change_base change_solvent Switch Solvent (e.g., Toluene, DMF) change_base->change_solvent change_solvent->success

Caption: A decision-tree workflow for optimizing the Suzuki coupling reaction.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. This versatile but challenging substrate is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] Its unique electronic properties, stemming from the presence of chloro, fluoro, and trifluoromethyl substituents, often necessitate robust catalytic systems for successful transformations, primarily in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[2][3]

However, the very features that make this molecule valuable also present significant challenges to catalyst stability, leading to deactivation and compromised reaction outcomes. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you diagnose and resolve catalyst deactivation issues in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Here, we address the most common issues encountered during cross-coupling reactions involving this compound.

Q1: My reaction is sluggish or has stalled completely. What are the likely causes?

A1: A stalled reaction is a common problem when working with electron-deficient aryl chlorides like this compound. The primary reasons are often related to the catalyst's inability to efficiently perform the key steps of the catalytic cycle.

  • Slow Oxidative Addition: The strong C-Cl bond, further strengthened by the electron-withdrawing trifluoromethyl and fluoro groups, can make the initial oxidative addition of the palladium catalyst to the aryl chloride the rate-limiting step.[4]

  • Catalyst Inhibition/Poisoning: The pyridine nitrogen in some coupling partners or impurities in your reagents can act as inhibitors.[5] Halide ions, particularly chloride and fluoride, can also play a complex role, sometimes leading to the formation of less active or inactive palladium complexes.[6]

  • Insufficiently Active Catalyst System: The combination of palladium precursor, ligand, base, and solvent may not be optimal for this specific substrate.

Q2: I'm observing the formation of a black precipitate (Palladium Black) in my reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black is a clear indication of catalyst decomposition.[7][8] It signifies the aggregation of the active Pd(0) species into inactive palladium metal. This can be caused by:

  • Unstable Catalytic Species: If the ligand does not sufficiently stabilize the Pd(0) center, it can readily agglomerate. This is particularly true when using sterically less demanding or electron-poor ligands.

  • High Temperatures: While elevated temperatures are often required to activate the C-Cl bond, they can also accelerate the rate of catalyst decomposition.[9]

  • Presence of Oxygen: Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to the oxidation of the active Pd(0) catalyst, promoting the formation of palladium black.[10]

Q3: My reaction is producing significant amounts of side products, such as hydrodehalogenation (replacement of Cl with H). What is causing this?

A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with challenging substrates.[11][12] It typically arises from the formation of a palladium-hydride (Pd-H) species, which can then react with the aryl chloride to replace the chlorine with a hydrogen atom. The formation of Pd-H can be promoted by:

  • Certain Bases and Solvents: The choice of base and the presence of protic impurities (like water) in the solvent can facilitate the generation of Pd-H species.

  • Slow Reductive Elimination: If the desired C-C or C-N bond-forming reductive elimination step is slow, the competing hydrodehalogenation pathway can become more prominent.

Q4: Can the trifluoromethyl group on the aniline ring directly contribute to catalyst deactivation?

A4: Yes, the trifluoromethyl group plays a significant role, albeit often indirectly. Its strong electron-withdrawing nature makes the aryl chloride less reactive towards oxidative addition, necessitating more forcing reaction conditions (higher temperatures, longer reaction times), which in turn can lead to catalyst decomposition.[13][14] While direct decomposition of the trifluoromethyl group to release fluoride ions that could interact with the catalyst is a possibility, the more immediate effect is the electronic deactivation of the substrate.[9][15]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving catalyst deactivation issues.

Guide 1: Systematic Troubleshooting of a Failed Reaction

This workflow is designed to help you methodically identify the root cause of a failed or low-yielding reaction.

G cluster_0 Initial Reaction Failure cluster_4 Resolution A Reaction Stalled or Low Yield B Check Reagent Purity (Substrate, Boronic Acid/Amine, Base) A->B Start Troubleshooting C Ensure Anhydrous & Degassed Solvents B->C D Confirm Inert Atmosphere (N2 or Ar) C->D E Screen Ligands (Bulky, Electron-Rich) D->E If Reagents & System are OK F Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) E->F G Vary Catalyst Loading & Pd:Ligand Ratio F->G H Optimize Temperature (Gradual Increase) G->H If Catalyst System Optimization Fails I Screen Solvents (Toluene, Dioxane, THF) H->I J Successful Reaction I->J If Parameters Optimized

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

  • Setup: In a glovebox, prepare an array of reaction vials. To each vial, add this compound (1.0 equiv), the coupling partner (1.2 equiv), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the specific ligand to be tested (e.g., XPhos, SPhos, RuPhos, 4 mol%).

  • Base Addition: To each vial, add a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.2 M) to each vial.

  • Reaction: Seal the vials and heat the reaction array to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Analysis: Compare the conversion and yield for each combination of ligand and base to identify the optimal conditions.

Guide 2: Characterizing the Deactivated Catalyst

If you suspect catalyst poisoning or significant decomposition, characterizing the spent catalyst can provide valuable insights.

G cluster_0 Catalyst Deactivation Suspected cluster_1 Step 1: Isolation of Spent Catalyst cluster_2 Step 2: Characterization cluster_3 Diagnosis A Observation of Palladium Black or Reaction Stoppage B Filter Reaction Mixture (under inert atmosphere if possible) A->B Begin Analysis C Wash with Reaction Solvent B->C D Wash with a Volatile Solvent (e.g., Hexane) C->D E Dry under Vacuum D->E F ICP-OES/AAS for Palladium Content (Leaching) E->F Isolated Catalyst G XPS to Determine Palladium Oxidation State F->G H SEM/TEM for Morphology (Aggregation) G->H I ³¹P NMR of Soluble Fraction (Ligand Degradation) H->I J Identify Deactivation Mechanism I->J Synthesize Data

References

Overcoming poor yields in the synthesis of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for overcoming poor yields and other common challenges encountered during the synthesis of this highly functionalized aniline.

Introduction: The Challenge of Synthesizing a Multifunctional Intermediate

This compound is a valuable building block in the pharmaceutical and agrochemical industries.[1] Its molecular architecture, featuring chloro, fluoro, and trifluoromethyl substituents, offers unique reactivity but also presents significant synthetic hurdles. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the presence of multiple halogens, makes the molecule susceptible to a variety of side reactions, often leading to frustratingly low yields.

This guide provides a structured, question-and-answer approach to troubleshoot the most critical step in its common synthesis route: the reduction of the nitro precursor, 3-chloro-4-fluoro-5-(trifluoromethyl)nitrobenzene.

Plausible Synthetic Workflow

The most common and industrially relevant pathway to substituted anilines involves the reduction of a corresponding nitroaromatic compound.[2][3] This workflow is central to our troubleshooting guide.

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction (Critical Step) cluster_2 Step 3: Purification A Substituted Benzotrifluoride B 3-Chloro-4-fluoro-5-(trifluoromethyl)nitrobenzene A->B HNO₃ / H₂SO₄ C This compound B->C Reducing Agent (e.g., H₂, Catalyst) D High-Purity Product C->D Distillation / Recrystallization

Caption: A common synthetic route to the target aniline.

Troubleshooting Guide: Reduction of 3-Chloro-4-fluoro-5-(trifluoromethyl)nitrobenzene

This section addresses the most common issues encountered during the reduction of the nitro group, which is often the primary source of yield loss.

G start Reaction Start: Nitro Reduction check_conversion Is conversion low or stalled? start->check_conversion check_byproducts Are significant byproducts observed? check_conversion->check_byproducts No catalyst_issue Potential Catalyst Issue: - Inactive or poisoned catalyst - Insufficient loading check_conversion->catalyst_issue Yes conditions_issue Suboptimal Conditions: - Low H₂ pressure - Low temperature - Insufficient reaction time check_conversion->conditions_issue Yes dehalogenation Dehalogenation Byproduct? (e.g., loss of Cl) check_byproducts->dehalogenation Yes end_node Optimized Yield check_byproducts->end_node No solution_catalyst Solution: - Use fresh, high-quality catalyst - Increase catalyst loading - Ensure inert atmosphere catalyst_issue->solution_catalyst solution_conditions Solution: - Increase H₂ pressure - Incrementally increase temperature - Extend reaction time - Monitor via TLC/HPLC conditions_issue->solution_conditions incomplete_reduction Incomplete Reduction? (Nitroso, Azoxy, Azo) dehalogenation->incomplete_reduction No solution_dehalogenation Solution: - Switch from Pd/C to Raney Ni or Pt/C - Use sulfided catalyst - Lower temperature/pressure - Use non-catalytic methods (Fe/NH₄Cl, SnCl₂) dehalogenation->solution_dehalogenation Yes other_byproducts Other Byproducts incomplete_reduction->other_byproducts No solution_incomplete Solution: - Increase reaction time/H₂ pressure - Ensure vigorous stirring - Confirm catalyst activity incomplete_reduction->solution_incomplete Yes solution_catalyst->end_node solution_conditions->end_node solution_dehalogenation->end_node solution_incomplete->end_node

Caption: Troubleshooting workflow for the nitro reduction step.

Frequently Asked Questions (FAQs) - Nitro Group Reduction

Q1: My reaction shows low or no conversion of the starting nitro compound. What should I investigate first?

A: This is a common issue often related to the catalyst or reaction conditions.

  • Causality—Catalyst Activity: Catalytic hydrogenation catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) can become inactive through poisoning or oxidation.[2] Ensure you are using a fresh, high-quality catalyst from a reputable supplier. The system must be thoroughly purged with an inert gas (nitrogen or argon) before introducing hydrogen to prevent catalyst oxidation.

  • Causality—Reaction Conditions: The reduction of a sterically hindered and electronically deactivated ring requires sufficient energy.

    • Temperature: Optimal temperatures are often between 50-100°C.[4] If conversion is low, consider increasing the temperature in 10°C increments while monitoring for byproduct formation.

    • Hydrogen Pressure: Ensure the system is properly sealed and pressurized. A typical range is 0.1 to 5 MPa.[4] Increasing pressure can significantly accelerate the reaction rate.

    • Stirring: Vigorous stirring is essential to ensure proper mixing of the solid catalyst, gaseous hydrogen, and liquid substrate.

Q2: I'm getting a high yield, but my product is contaminated with a significant amount of dehalogenated impurities. How can I prevent this?

A: Dehalogenation, particularly the loss of the chlorine atom, is a well-known side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[4][5]

  • Causality—Catalyst Choice: Palladium-based catalysts (Pd/C) are notoriously prone to causing dehalogenation.[5][6] The choice of catalyst is the most critical factor in preventing this side reaction.

    • Recommended Action: Switch to a catalyst less prone to causing dehalogenation. Raney Nickel is an excellent alternative that is effective for nitro reductions while often preserving aryl chlorides.[6] Platinum on carbon (Pt/C) can also offer better selectivity than Pd/C.[4]

    • Alternative Methods: If catalytic hydrogenation remains problematic, consider classic chemical reduction methods that do not cause dehalogenation. Reduction with iron powder in the presence of an acid (like HCl or NH₄Cl) or using tin(II) chloride (SnCl₂) are robust, highly selective alternatives.[5][6][7][8]

Q3: My analysis shows the presence of intermediates like nitroso or azoxy compounds. What causes this and how is it resolved?

A: The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[2] If the reaction is not driven to completion, these intermediates can accumulate or react with each other to form dimeric species like azoxy, azo, and hydrazo compounds.[2][4]

  • Causality—Incomplete Reaction: This issue arises from insufficient reaction time, low hydrogen pressure, or poor catalyst activity.

  • Recommended Action: The solution is to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If intermediates are observed, increase the reaction time or hydrogen pressure. Ensure the catalyst is sufficiently active and loaded at an appropriate ratio (typically 200:1 to 400:1 substrate to catalyst by mass for Pt/C).[2][4]

Comparative Overview of Reduction Methods

MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ with Pd/C50-100°C, 0.1-5 MPa H₂High conversion, clean reactionHigh risk of dehalogenation [5]
Catalytic Hydrogenation H₂ with Raney NiRoom Temp - 80°CReduces risk of dehalogenation[6]Pyrophoric, requires careful handling
Catalytic Hydrogenation H₂ with Pt/C80°C, 0.8 MPa H₂Good selectivity, lower dehalogenation[2][4]Can still cause some dehalogenation
Chemical Reduction Fe / NH₄Cl or HClReflux in EtOH/H₂ONo dehalogenation, cost-effective[5][7]Generates significant iron sludge waste
Chemical Reduction SnCl₂ · 2H₂OReflux in EtOHMild, highly selective, tolerates many groups[5][6]Stoichiometric tin waste can be problematic

Optimized Experimental Protocol: Selective Reduction via Catalytic Hydrogenation

This protocol is adapted from optimized procedures for the synthesis of similar halogenated anilines and is designed to minimize dehalogenation.[2][4][9]

Materials:

  • 3-Chloro-4-fluoro-5-(trifluoromethyl)nitrobenzene

  • 1% Platinum on carbon (Pt/C) catalyst

  • Ethanol (or other suitable solvent)

  • High-purity nitrogen gas

  • High-purity hydrogen gas

Equipment:

  • High-pressure reactor (autoclave) with vigorous mechanical or magnetic stirring, gas inlet, pressure gauge, and temperature control.

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a clean, dry high-pressure reactor, charge the 3-chloro-4-fluoro-5-(trifluoromethyl)nitrobenzene and ethanol. Add the 1% Pt/C catalyst. The recommended mass ratio of substrate to catalyst is between 200:1 and 400:1.[2]

  • Inerting the System: Seal the reactor. Purge the system three times with high-purity nitrogen gas to completely remove any residual air. This is a critical safety step.

  • Hydrogen Purge: Following the nitrogen purge, carefully purge the system three times with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 0.8 MPa). Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 80°C).[2]

  • Reaction Monitoring: Maintain the reaction under constant temperature and pressure for the specified time (e.g., 5-8 hours). If possible, monitor the disappearance of the starting material by HPLC or TLC.

  • Workup:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with nitrogen gas.

    • Filter the reaction mixture while warm through a pad of Celite® to remove the Pt/C catalyst. Wash the catalyst pad with a small amount of fresh solvent.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation or recrystallization to achieve high purity (>99%).

References

Preventing dehalogenation during reactions with 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline (CAS: 914225-61-9). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging intermediate. Our goal is to provide in-depth, field-proven insights to help you navigate its reactivity and, most critically, to mitigate the common side reaction of dehalogenation.

The unique substitution pattern of this aniline—featuring a nucleophilic amine, a labile chlorine, a robust fluorine, and a strongly electron-withdrawing trifluoromethyl group—makes it a powerful building block for introducing fluorinated motifs into complex molecules. However, this very electronic profile renders the molecule susceptible to hydrodehalogenation, particularly during palladium-catalyzed cross-coupling reactions. This guide provides a series of troubleshooting protocols and foundational knowledge to ensure the selective functionalization of this substrate.

Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a significant problem with this specific aniline?

A: Hydrodehalogenation is an undesired side reaction where a halogen atom on the aromatic ring is replaced by a hydrogen atom. For this compound, this primarily results in the formation of 4-fluoro-5-(trifluoromethyl)aniline as a byproduct. This side reaction directly reduces the yield of your desired product, complicates purification, and consumes expensive reagents. The electron-deficient nature of the aromatic ring, caused by the -F and -CF₃ groups, makes the aryl halide more susceptible to this reductive pathway.[1]

Q2: I'm observing a dehalogenated byproduct. Is the chlorine or the fluorine being removed?

A: In nearly all standard cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig), the carbon-chlorine (C-Cl) bond is preferentially cleaved over the carbon-fluorine (C-F) bond. The C-F bond has a significantly higher bond dissociation energy (~120 kcal/mol) compared to the C-Cl bond, making it much more stable and less reactive toward oxidative addition or hydrogenolysis.[2][3] Therefore, the primary dehalogenation byproduct you are observing is almost certainly from dechlorination.

Q3: What is the primary mechanism of dechlorination in palladium-catalyzed reactions?

A: The most common pathway for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H intermediate can arise from several sources:

  • The Base: Strong alkoxide bases can undergo β-hydride elimination.

  • The Solvent: Protic solvents like alcohols (e.g., isopropanol, t-BuOH) can act as hydride donors.[4][5]

  • Trace Water or Amines: These can also contribute to the formation of Pd-H species.

Once formed, the Pd-H can intercept the Ar-Pd(II)-X intermediate, leading to reductive elimination of the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.

Q4: How does the trifluoromethyl (-CF₃) group influence the reaction?

A: The -CF₃ group is a potent electron-withdrawing group. This has two main effects:

  • Facilitates Oxidative Addition: It makes the C-Cl bond more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst, which is the first step in most cross-coupling reactions.[6] This is generally beneficial for the desired reaction.

  • Increases Susceptibility to Side Reactions: The overall electron-poor nature of the ring can, under suboptimal conditions, also increase the rate of competing dehalogenation pathways.

Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling

Symptom: Your Suzuki-Miyaura reaction with this compound is producing significant quantities of 4-fluoro-5-(trifluoromethyl)aniline byproduct.

Root Cause Analysis: The rate of the undesired dehalogenation pathway is competitive with or faster than the rate of the desired cross-coupling pathway. This typically occurs when the transmetalation step is slow or when the concentration of Pd-H species is high.

G cluster_desired Desired Suzuki-Miyaura Cycle cluster_undesired Undesired Dehalogenation Cycle Pd0 Pd(0)L_n OA_Int Ar-Pd(II)L_n-Cl Pd0->OA_Int PdH_Int H-Pd(II)L_n-Cl Pd0->PdH_Int Forms Pd-H TM_Int Ar-Pd(II)L_n-R OA_Int->TM_Int Transmetalation Dehalogenated Ar-H (Byproduct) OA_Int->Dehalogenated Reductive Elimination (Fast) Product Ar-R (Product) TM_Int->Product Reductive Elimination Product->Pd0 PdH_Source Base / Solvent (Hydride Source) PdH_Source->PdH_Int PdH_Int->Dehalogenated Dehalogenated->Pd0 ArCl Ar-Cl (Starting Material) ArCl->OA_Int Oxidative Addition Boronic R-B(OR)₂ Boronic->TM_Int

Figure 1. Competing Suzuki-Miyaura and Dehalogenation Pathways.
Recommended Optimization Strategies

ParameterRecommended Action & Rationale
Ligand Selection Switch to bulky, electron-rich biaryl phosphine or N-heterocyclic carbene (NHC) ligands. Examples include SPhos, XPhos, or IPr.[1][7] Rationale: These ligands accelerate the rate-limiting reductive elimination step to form the desired product. By speeding up the final step of the productive cycle, you kinetically disfavor the competing dehalogenation pathway.[8]
Base Selection Use weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent first choices.[1] Rationale: Strong alkoxide bases (e.g., NaOtBu) are more prone to generating palladium-hydride species, which are the primary cause of dehalogenation.[7] Weaker bases minimize this side reaction.
Solvent System Employ anhydrous, aprotic solvents. Toluene, dioxane, or THF are highly recommended. If a co-solvent is needed, use minimal amounts of water.[1] Rationale: Avoid alcohol-based solvents (isopropanol, ethanol), which can act as hydride sources and directly contribute to the formation of the dehalogenated byproduct.[4]
Temperature Run the reaction at the lowest effective temperature. Start around 80 °C and only increase if the reaction is sluggish. Rationale: Higher temperatures can sometimes increase the rate of decomposition pathways and Pd-H formation. Optimizing for the lowest temperature that still promotes efficient coupling can improve selectivity.
Boronic Acid Quality Ensure high purity of the boronic acid/ester. Use freshly purchased or recrystallized material. Rationale: Impurities or decomposition of the boronic acid can slow down the transmetalation step, giving the dehalogenation pathway more time to occur.
Troubleshooting Guide 2: Buchwald-Hartwig Amination

Symptom: Your Buchwald-Hartwig amination of this compound results in a low yield of the desired arylamine, with significant recovery of 4-fluoro-5-(trifluoromethyl)aniline.

Root Cause Analysis: Similar to the Suzuki coupling, the formation of Pd-H species competes with the desired C-N bond formation. The choice of base is particularly critical in this reaction.

G start Identify Dechlorination (>10% Byproduct by LCMS) check_base Is the base a strong alkoxide (e.g., NaOtBu, KHMDS)? start->check_base check_ligand Is the ligand sufficiently bulky and electron-rich? check_base->check_ligand No sol_base Action: Switch to K₃PO₄ or Cs₂CO₃ check_base->sol_base Yes check_solvent Is a protic solvent (e.g., tBuOH) being used? check_ligand->check_solvent Yes sol_ligand Action: Screen bulky biaryl phosphine ligands (XPhos, RuPhos, etc.) check_ligand->sol_ligand No final_check Review Temperature & Reaction Time check_solvent->final_check No sol_solvent Action: Switch to anhydrous aprotic solvent (Toluene, Dioxane) check_solvent->sol_solvent Yes sol_temp Action: Lower temperature (e.g., 100°C -> 80°C). Monitor to avoid excess time. final_check->sol_temp sol_base->check_ligand sol_ligand->check_solvent sol_solvent->final_check success Problem Resolved sol_temp->success

Figure 2. Troubleshooting Workflow for Buchwald-Hartwig Amination.
Recommended Optimization Strategies

ParameterRecommended Action & Rationale
Base Selection This is the most critical parameter. While strong bases like NaOtBu or LiHMDS are standard, they are often the primary source of Pd-H.[9] Switch to a weaker base like K₃PO₄ or Cs₂CO₃. Rationale: For electron-deficient aryl chlorides, the oxidative addition is often fast. The key is to use a base that is strong enough to deprotonate the amine-Pd complex but is less prone to generating hydride intermediates.[10]
Ligand Selection Use modern, bulky, electron-rich dialkylbiaryl phosphine ligands. The Buchwald ligand family (e.g., XPhos, SPhos, RuPhos) is specifically designed to promote C-N reductive elimination and suppress side reactions.[10][11] Rationale: These ligands create a sterically hindered environment around the palladium center that favors the coupling of the two large aryl/amino groups, making the desired reductive elimination the dominant pathway.[11]
Catalyst Precursor Use a well-defined Pd(0) source or a pre-catalyst. Using Pd₂(dba)₃ or a G3/G4 pre-catalyst is generally more reliable than in-situ reduction of Pd(II) sources like Pd(OAc)₂. Rationale: In-situ reduction can be inconsistent and may generate active catalysts that are more prone to side reactions. Pre-catalysts ensure the formation of the correct active L-Pd(0) species.
Solvent System Use anhydrous aprotic solvents like Toluene or Dioxane. Rationale: While t-butanol is sometimes used as a solvent for Buchwald-Hartwig reactions, it can serve as a hydride source. For a substrate prone to dehalogenation, switching to a non-alcoholic solvent is a prudent first step.
Validated Experimental Protocol: Buchwald-Hartwig Amination

This protocol incorporates the best practices discussed above to minimize dechlorination of this compound.

Reaction: Coupling of this compound with Morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.015 equiv), and XPhos (0.03 equiv).

  • Seal and Purge: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add Reagents: Under a positive pressure of inert gas, add anhydrous toluene, followed by this compound (1.0 equiv) and morpholine (1.2 equiv).

  • Degas (Optional but Recommended): For maximum reproducibility, degas the reaction mixture by bubbling argon through the solution for 5 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within 6-12 hours. Avoid unnecessarily long reaction times after the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

References

Managing moisture content in 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing moisture content in reactions involving this versatile intermediate. The unique electronic properties of this compound, stemming from its aniline core strategically substituted with chlorine, fluorine, and a trifluoromethyl group, make it a valuable building block in modern organic synthesis. However, the success of reactions involving this aniline, particularly in sensitive applications like cross-coupling reactions, is critically dependent on rigorous moisture control.

This resource provides a series of frequently asked questions (FAQs) and troubleshooting scenarios in a question-and-answer format to directly address challenges you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs) on Moisture Management

Q1: Why is moisture control so critical when working with this compound?

A1: The nucleophilic amine group of the aniline core and the use of moisture-sensitive reagents and catalysts in many of its common reactions are the primary reasons for stringent moisture control.

  • Reaction with Catalysts: Many reactions utilizing this compound, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, employ palladium catalysts. Water can negatively impact the catalytic cycle of these reactions, leading to catalyst deactivation and the formation of undesired byproducts.

  • Reaction with Reagents: Organometallic reagents, strong bases (e.g., sodium tert-butoxide), and some boronic acids used in conjunction with this aniline are highly reactive towards water.[1] The presence of moisture can quench these reagents, reducing their effective concentration and leading to lower product yields.

  • Side Reactions of the Aniline: While anilines are generally stable in the presence of water, certain conditions can promote unwanted side reactions. The lone pair of electrons on the nitrogen atom makes the aniline basic and susceptible to protonation by water, which can affect its reactivity in the desired transformation.[2]

Q2: What are the common sources of moisture in a typical reaction setup?

A2: Moisture can be introduced from several sources, and a systematic approach is necessary to eliminate them:

  • Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere.

  • Reagents: The starting aniline, other solid reagents, and even gases can contain adsorbed moisture.

  • Glassware: The surface of glassware has a thin layer of adsorbed water molecules.[3]

  • Atmosphere: Exposure of the reaction to the ambient atmosphere, especially on humid days, is a significant source of water contamination.

Q3: How can I effectively dry the solvents for my reaction?

A3: The choice of drying method depends on the solvent and the required level of dryness.

  • Common Drying Agents: For many applications, stirring the solvent over a suitable drying agent followed by filtration or distillation is sufficient. A selection of common drying agents and their compatibility is provided in the table below.

  • Solvent Purification Systems: For highly moisture-sensitive reactions, using a solvent purification system that passes the solvent through columns of activated alumina or other drying agents is recommended.[4]

  • Azeotropic Distillation: For removing trace amounts of water from a reaction mixture or a substrate, azeotropic distillation with a solvent like toluene can be effective.[5]

Table 1: Common Drying Agents for Solvents

Drying AgentSuitable forNot Suitable for
Magnesium Sulfate (MgSO₄)Ethers, esters, halogenated hydrocarbons---
Sodium Sulfate (Na₂SO₄)General use, neutralSlower and less efficient than MgSO₄
Calcium Chloride (CaCl₂)Hydrocarbons, alkyl halidesAlcohols, amines, ketones, esters (forms complexes)
Molecular Sieves (3Å or 4Å)Most organic solvents---
Calcium Hydride (CaH₂)Ethers, hydrocarbons (reacts to produce H₂)Protic solvents (alcohols, acids)

Q4: What is the best practice for preparing glassware for a moisture-sensitive reaction?

A4: Properly dried glassware is essential.

  • Oven Drying: Place the glassware in an oven at >120 °C for at least 4 hours, and ideally overnight.[3] Assemble the glassware while still hot and allow it to cool under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Flame Drying: For round-bottom flasks, flame drying with a heat gun or a Bunsen burner under a flow of inert gas is a rapid alternative.[3] Ensure even heating to prevent cracking. This method is not recommended for flasks with thick walls or complex shapes.[3]

Part 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues that may arise during common synthetic procedures involving this compound.

Scenario 1: Low Yield in a Suzuki-Miyaura Cross-Coupling Reaction

Q: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but my yields are consistently low. What could be the cause related to moisture?

A: Low yields in Suzuki-Miyaura couplings are frequently linked to moisture. The catalytic cycle is sensitive to water, which can lead to protodeborylation of the boronic acid and deactivation of the palladium catalyst.

Troubleshooting Steps:

  • Verify Solvent and Reagent Dryness:

    • Ensure your solvent was rigorously dried using an appropriate method (see Q3).

    • Dry the this compound and the boronic acid under high vacuum before use, especially if they have been stored for a long time.

    • Use a fresh, high-purity base (e.g., K₃PO₄, Cs₂CO₃) and consider drying it in an oven before use.[6]

  • Maintain an Inert Atmosphere:

    • Assemble your reaction setup under a positive pressure of dry nitrogen or argon.

    • Use Schlenk techniques or a glovebox for the addition of all reagents.[4]

    • Degas your solvent by bubbling an inert gas through it for at least 30 minutes before use.

  • Analytical Check for Water:

    • If problems persist, consider quantifying the water content of your starting materials and solvent using Karl Fischer titration.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification prep_glass Oven-dry glassware setup_inert Assemble under inert gas (N2/Ar) prep_glass->setup_inert prep_reagents Dry aniline and boronic acid add_solids Add aniline, boronic acid, base, Pd catalyst, and ligand prep_reagents->add_solids prep_solvent Use anhydrous, degassed solvent add_solvent Add solvent via syringe prep_solvent->add_solvent setup_inert->add_solids add_solids->add_solvent heat Heat to reaction temperature (e.g., 100-120 °C) add_solvent->heat workup_quench Cool and quench with water heat->workup_quench workup_extract Extract with organic solvent workup_quench->workup_extract workup_dry Dry organic layer (e.g., Na2SO4) workup_extract->workup_dry purify Purify by column chromatography workup_dry->purify

Caption: Workflow for a moisture-sensitive Suzuki-Miyaura coupling reaction.

Scenario 2: Inconsistent Results in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination reactions with this compound are giving inconsistent results, sometimes working well and other times failing completely. Could moisture be the culprit?

A: Yes, inconsistency is a classic sign of sporadic moisture contamination. The Buchwald-Hartwig amination is highly sensitive to moisture, which can hydrolyze the phosphine ligands and deactivate the palladium catalyst. Strong bases like sodium tert-butoxide are also readily quenched by water.[1]

Troubleshooting Steps:

  • Ligand and Catalyst Handling:

    • Many phosphine ligands are air- and moisture-sensitive. Store them in a glovebox or desiccator.

    • Prepare the catalyst/ligand mixture in a glovebox if possible.

  • Base Handling:

    • Sodium tert-butoxide and other strong bases are extremely hygroscopic. Use a fresh bottle or a freshly opened container. Weigh it quickly and add it to the reaction under an inert atmosphere.

  • Headspace is a Factor:

    • In a sealed reaction vessel, the headspace contains atmospheric gases. Ensure the vessel is thoroughly purged with an inert gas before sealing and heating.

Experimental Protocol: Buchwald-Hartwig Amination

Caption: Step-by-step workflow for a Buchwald-Hartwig amination.

Part 3: Advanced Analytical Techniques for Moisture Determination

For quantitative assessment of water content, the following methods are recommended.

Q: How can I accurately measure the water content in my sample of this compound?

A: Karl Fischer (KF) titration is the gold standard for accurate water determination. [7]

  • Principle: KF titration is a highly specific method that reacts stoichiometrically with water.[7]

  • Method: For anilines, a volumetric KF titration is generally suitable. However, side reactions can occur with some anilines.[8] To mitigate this, using a methanol-free KF reagent and buffering the medium with salicylic or benzoic acid is recommended.[8][9] Coulometric KF is generally not recommended for aromatic amines due to potential side reactions.[8]

  • Sample Preparation: A known weight of the aniline is dissolved in a suitable anhydrous solvent and injected into the KF titration cell.

Q: Can I use NMR spectroscopy to estimate the water content?

A: Yes, Proton NMR (¹H NMR) can be a convenient method to estimate water content, although it is generally less accurate than KF titration.

  • Principle: The water proton signal in the ¹H NMR spectrum can be integrated and compared to a known internal standard or a proton signal from the aniline itself.[10][11]

  • Procedure:

    • Obtain a ¹H NMR spectrum of a known quantity of your aniline sample in a dry deuterated solvent (e.g., CDCl₃, dried over molecular sieves).

    • Identify the water peak (its chemical shift can vary depending on the solvent and concentration).

    • Integrate the water peak and a well-resolved peak from the aniline molecule.

    • Calculate the molar ratio of water to the aniline.

  • Limitations: The accuracy can be affected by the water content of the NMR solvent and the potential for overlapping signals. This method is best used for a semi-quantitative estimation.

References

Validation & Comparative

A Senior Application Scientist's Guide: HPLC vs. GC-MS for Purity Analysis of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Complex Intermediate

In the landscape of modern pharmaceutical and agrochemical development, the structural integrity and purity of synthetic intermediates are paramount. 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline (CAS 914225-61-9) stands out as a highly versatile building block. Its unique molecular architecture, featuring a nucleophilic amine group on an aromatic ring substituted with chloro, fluoro, and trifluoromethyl groups, makes it a valuable precursor for synthesizing targeted enzyme inhibitors, receptor modulators, and potent pesticides.[1] The trifluoromethyl (-CF3) group, in particular, is known to enhance critical properties like lipophilicity and metabolic stability in final drug products.

However, the very reactivity that makes this compound synthetically valuable also presents a challenge for quality control. The potential for isomeric impurities, residual starting materials, or degradation products necessitates robust, validated analytical methods to ensure a purity profile of ≥99% or higher. This guide provides an in-depth, experience-driven comparison of the two most powerful chromatographic techniques for this task: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind methodological choices, provide actionable experimental protocols, and offer expert recommendations to guide researchers in selecting the optimal technique for their specific needs.

The Analyte at a Glance: Physicochemical Considerations

Before comparing methodologies, we must understand the molecule .

PropertyValueImplication for Analysis
Molecular Formula C₇H₄ClF₄N-
Molecular Weight 213.56 g/mol [1]Suitable for both HPLC and MS detection.
Boiling Point ~236 °C[1]Indicates sufficient volatility for GC, but thermal stability must be considered.
Structure Aromatic AmineStrong chromophore for UV detection in HPLC.
Solubility Soluble in organic solventsCompatible with mobile phases in HPLC and sample preparation for GC.

The analyte's boiling point is a critical decision point. While it is amenable to vaporization for GC analysis, its complex substituted nature raises concerns about potential thermal degradation in the high-temperature GC inlet, which could erroneously be interpreted as impurities. Conversely, its non-volatile nature at room temperature and strong UV absorbance make it an ideal candidate for HPLC.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[3]

Causality Behind the HPLC Method Design
  • Why RP-HPLC? It is exceptionally versatile for a wide range of non-volatile and thermally labile compounds, making it a safe starting point for an analyte whose thermal stability may be uncertain.[4][5]

  • Why a C18 Column? The octadecylsilane stationary phase provides a hydrophobic environment that effectively retains the aromatic aniline, allowing for fine-tuned separation from more or less polar impurities by adjusting the mobile phase composition.[3]

  • Why Gradient Elution? A gradient, where the percentage of organic solvent is increased over time, is crucial for purity analysis. It ensures that highly retained, non-polar impurities are eluted from the column in a reasonable time with sharp peaks, while also providing good separation for early-eluting polar impurities.

  • Why UV Detection? The aromatic ring of the aniline derivative contains a chromophore that absorbs UV light, making it easily detectable. A Diode Array Detector (DAD) is particularly powerful as it can acquire spectra across a range of wavelengths, helping to distinguish between impurities and the main peak.[3]

Experimental Protocol: HPLC-DAD for Purity Analysis

This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) as mandated by regulatory guidelines like ICH Q2(R1) to ensure the system is fit for purpose before any sample analysis.[6][7][8]

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[3]

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (for mobile phase modification).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C

  • Detection: DAD, 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

4. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Repeatability: The relative standard deviation (%RSD) of the peak area for the five replicates must be ≤ 2.0%.[7]

    • Tailing Factor (T): Must be between 0.8 and 1.5.[8]

    • Theoretical Plates (N): Must be ≥ 2000.

5. Analysis and Purity Calculation:

  • Inject the sample solution.

  • Calculate purity using the area percent method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/H2O/Acid) Injection Inject into HPLC MobilePhase->Injection SamplePrep Sample Prep (0.5 mg/mL in Diluent) SamplePrep->Injection Separation C18 Column Gradient Elution Injection->Separation Detection DAD Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration SST System Suitability (%RSD, Tailing) Integration->SST Purity Purity Calculation (Area % Method) SST->Purity Report Final Report Purity->Report

Caption: HPLC experimental workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Specificity

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[9] It is the gold standard for volatile and semi-volatile compounds.[10]

Causality Behind the GC-MS Method Design
  • Why GC? The analyte's boiling point of ~236 °C makes it sufficiently volatile for GC analysis, offering potentially faster run times than HPLC.[1][2]

  • Why a DB-5ms Column? A low-bleed, mid-polarity (5% phenyl-arylene) column is a robust, general-purpose choice for separating a wide range of semi-volatile compounds, including halogenated aromatics.

  • Why a Temperature Program? A programmed temperature ramp is essential. Starting at a lower temperature allows for the separation of highly volatile impurities (like residual solvents), while gradually increasing the temperature provides the thermal energy needed to elute the main analyte and less volatile impurities as sharp, symmetrical peaks.

  • Why MS Detection? This is the key advantage of GC-MS. The mass spectrometer provides a mass spectrum "fingerprint" for the main peak and, crucially, for any co-eluting or separated impurities. This allows for the tentative identification of unknown impurities by comparing their spectra to library databases (e.g., NIST), a capability that HPLC-UV lacks.[10][11]

Experimental Protocol: GC-MS for Purity Analysis

This protocol emphasizes care in the high-temperature inlet to mitigate the primary risk associated with this technique: thermal degradation.

1. Instrumentation and Consumables:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-arylene phase).

  • High-purity Helium (carrier gas).

  • GC-MS grade solvents (e.g., Dichloromethane or Ethyl Acetate).

2. Chromatographic and MS Conditions:

  • Inlet Temperature: 250 °C (A lower temperature should be evaluated to minimize degradation risk).

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 45 - 450 m/z.

3. Sample and Standard Preparation:

  • Standard & Sample Solution: Accurately prepare solutions at approximately 1.0 mg/mL in a suitable solvent like ethyl acetate.

4. System Suitability Testing (SST):

  • Perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Repeatability: %RSD of the peak area ≤ 5.0%. (A slightly wider acceptance criteria than HPLC is common due to the higher variability of the injection process).

    • Peak Shape: Visually inspect for fronting or tailing, which could indicate activity in the inlet or column degradation.

5. Analysis and Purity Calculation:

  • Inject the sample solution.

  • Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).

  • Examine the mass spectra of all impurity peaks to tentatively identify them via library search.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Prep (1 mg/mL in Solvent) Injection Inject into GC (Split Inlet) SamplePrep->Injection Separation Capillary Column Temp Program Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Scan 45-450 m/z) Ionization->Detection Integration TIC Peak Integration Detection->Integration Purity Purity Calculation (Area % Method) Integration->Purity ID Impurity ID (MS Library Search) Integration->ID Report Final Report Purity->Report ID->Report

Caption: GC-MS experimental workflow for purity analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC with DADGC-MSSenior Scientist's Insight
Principle Partitioning between liquid mobile phase and solid stationary phase.[2]Partitioning between gas mobile phase and liquid/solid stationary phase.[2]HPLC is driven by polarity and solubility; GC is driven by volatility and boiling point.
Analyte Suitability Excellent for non-volatile, polar, and thermally unstable compounds.[5]Best for volatile and thermally stable compounds.[11]HPLC is the lower-risk option for this analyte, avoiding concerns of on-column degradation. GC is viable but requires careful method development to ensure thermal stability.
Impurity Identification Requires reference standards or coupling to an MS detector (LC-MS).Tentative identification of unknown impurities is possible through mass spectral library matching.[10]This is the single greatest advantage of GC-MS. For process development and impurity profiling, identifying unknowns is critical.
Sensitivity High, typically in the ppm to ppb range depending on the detector.[9]Very high, especially with MS, capable of reaching low ppb or even ppt levels.[9]For standard purity analysis, both techniques offer more than sufficient sensitivity. GC-MS has the edge for trace-level impurity detection.
Speed/Throughput Slower, with typical run times of 15-30 minutes.[2]Faster, with run times often under 15 minutes.[2]GC-MS generally offers higher throughput once the method is established.
Robustness Generally very robust. Common issues include blocked frits and column degradation.Robust, but susceptible to inlet contamination ("active sites") which can cause peak tailing and analyte degradation.The GC inlet is the weakest link and requires diligent maintenance to ensure reliable, quantitative results for polar or sensitive analytes like anilines.
Cost & Complexity Lower initial instrument cost. Mobile phase solvents can be a significant ongoing expense.[2]Higher initial instrument cost. Carrier gases (Helium) are less expensive than HPLC solvents.[2]The choice often depends on available capital and expected sample volume.

Senior Application Scientist's Recommendation

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is better suited for the analytical objective.

Choose HPLC for Routine Quality Control (QC) and Release Testing: For routine analysis where the primary goal is to confirm purity against a known specification and quantify known impurities, HPLC is the superior choice . It is robust, reliable, and completely avoids the risk of thermal degradation. Its suitability is demonstrated by its common use for assaying this type of compound. An HPLC-DAD method, as detailed above, can be readily validated according to ICH guidelines and implemented in any standard QC laboratory.[6][12][13]

Choose GC-MS for Impurity Profiling and Process Development: During the research and development phase, when understanding the impurity profile is critical, GC-MS is the more powerful tool . The ability to tentatively identify unknown process-related impurities and potential degradants provides invaluable information for synthetic route optimization and formulation development. While a careful study must be performed to rule out thermally induced artifacts, the structural information provided by the mass spectrometer is a significant advantage that justifies the additional method development effort.

Ultimately, a comprehensive analytical package for a valuable intermediate like this compound would leverage both techniques: GC-MS for initial impurity identification and characterization, and a robust, stability-indicating HPLC method for routine quality control and stability testing throughout the product lifecycle.

References

A Senior Application Scientist's Guide to Suzuki Coupling of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline: A Catalyst Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Privileged Scaffold

In the landscape of modern drug discovery, the 3-fluoro-5-(trifluoromethyl)aniline scaffold is a cornerstone for developing targeted therapies, particularly kinase inhibitors. The strategic placement of the fluorine and trifluoromethyl groups imparts desirable properties such as metabolic stability and enhanced binding affinity. However, the introduction of a chlorine atom at the 3-position, creating 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline, presents a significant synthetic hurdle. While this chloro-substituent provides a valuable handle for carbon-carbon bond formation via cross-coupling, the inherent strength and low reactivity of the C-Cl bond make reactions like the Suzuki-Miyaura coupling particularly challenging.[1][2]

This guide, intended for researchers and drug development professionals, provides a comparative analysis of modern catalyst systems designed to overcome this challenge. We will delve into the mechanistic nuances of activating this electron-deficient and sterically hindered aryl chloride, compare the performance of leading palladium and nickel-based catalysts, and provide detailed, field-proven protocols to enable successful synthesis.

The Mechanistic Hurdle: Oxidative Addition to a Strong C-Cl Bond

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. For an aryl chloride, the universally accepted rate-determining step is the initial oxidative addition of the C-Cl bond to a low-valent metal center (typically Pd(0) or Ni(0)).[3][4] The electron-withdrawing effects of the fluoro and trifluoromethyl groups on our substrate, this compound, further decrease the electron density of the aromatic ring, making it a poor substrate for this critical step.[5] Therefore, the selection of a highly active catalyst system, specifically one engineered to facilitate the oxidative addition of challenging aryl chlorides, is paramount for success.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Aryl Chloride) PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ + Base PdII_Biaryl Ar-Pd(II)-R Ln Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R (Product)

Caption: The generalized Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step.

Catalyst Systems: A Head-to-Head Comparison

To effectively couple this compound, the catalyst must possess specific attributes: high activity, stability, and the ability to function with sterically demanding and electronically deactivated substrates. We will compare three classes of catalysts that have shown significant promise for this type of transformation.

  • Palladium / Buchwald Biaryl Phosphine Ligands: This class represents the gold standard for challenging Suzuki couplings. Bulky, electron-rich dialkylbiaryl phosphine ligands, developed by Stephen Buchwald, are designed to accelerate both the oxidative addition and reductive elimination steps.[6][7][8] Ligands like SPhos and XPhos create a coordinatively unsaturated, highly reactive Pd(0) species that readily engages with the C-Cl bond.[9]

  • Palladium / N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form exceptionally strong bonds with palladium, resulting in highly stable and active catalysts.[10] The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes, such as PEPPSI-IPr, are particularly noteworthy.[11] These air- and moisture-stable precatalysts are user-friendly and demonstrate high efficiency across a broad range of substrates, including electron-deficient aryl chlorides.[11][12]

  • Nickel-Based Catalysts: As a more cost-effective and earth-abundant alternative to palladium, nickel has gained significant traction for cross-coupling reactions.[4] Nickel catalysts can engage in different mechanistic pathways and have shown excellent efficacy for the coupling of unactivated aryl chlorides, often under milder conditions than their palladium counterparts.[13][14]

Quantitative Performance Overview

The following table summarizes representative reaction conditions and expected outcomes for the Suzuki coupling of this compound with a generic arylboronic acid, based on literature data for structurally analogous substrates.[15]

Catalyst System (Precatalyst/Ligand)Typical Loading (mol%)BaseSolvent SystemTemp (°C)Time (h)Expected Yield (%)Key Strengths
Pd(OAc)₂ / SPhos 1-2% Pd, 2-4% LigandK₃PO₄ or Cs₂CO₃1,4-Dioxane / H₂O100-11012-24> 90%High yields, broad substrate scope, well-established.[6][9]
Pd₂(dba)₃ / XPhos 1-2% Pd, 2-4% LigandK₃PO₄Toluene or CPME100-11012-24> 90%Excellent for sterically hindered substrates.[8]
PEPPSI™-IPr 1-3%K₂CO₃ or K₃PO₄THF or Dioxane80-1008-1885-95%Air-stable, user-friendly, high turnover numbers.[11][12]
NiCl₂(dppp) / dppp 5-10%K₃PO₄Dioxane or DMA80-10016-2475-85%Cost-effective, good for specific substrates.
Ni(IMes)--INVALID-LINK--Cl 1-2%K₃PO₄·H₂OTHF25-5012-2080-90%Operates under very mild conditions, air-stable precatalyst.[13][14]

Note: Yields are estimates based on couplings of similar electron-deficient aryl chlorides and may require optimization for specific boronic acid partners.

Experimental Workflows and Protocols

Reproducibility is the cornerstone of scientific advancement. The following section provides a detailed experimental workflow and specific, step-by-step protocols for conducting the Suzuki coupling of this compound.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: High-Yield Coupling using Pd(OAc)₂ / SPhos

This protocol is optimized for achieving maximum yield and is based on established methods for coupling challenging aryl chlorides.[16]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd(OAc)₂ and SPhos, and add this mixture to the Schlenk flask.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate (15 mL each).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: User-Friendly Coupling using PEPPSI™-IPr

This protocol leverages an air-stable precatalyst, simplifying the reaction setup without compromising significantly on yield.[11]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv.)

  • PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous THF or 1,4-Dioxane (5 mL)

Procedure:

  • To a vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and the PEPPSI™-IPr catalyst. Note: The precatalyst can be weighed in the air.

  • Seal the vial with a septum cap and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Place the vial in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction's progress, which is often complete in 8-18 hours.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Conclusion and Catalyst Selection Guide

The Suzuki-Miyaura coupling of this compound, while challenging, is readily achievable with the appropriate choice of modern catalytic systems.

Caption: A decision-making guide for selecting the optimal catalyst system.

  • For Maximum Yield and Versatility: Palladium catalysts equipped with Buchwald biaryl phosphine ligands like SPhos and XPhos remain the top choice. They consistently provide the highest yields across the broadest range of boronic acid coupling partners.

  • For Operational Simplicity and Robustness: Air-stable Pd-NHC precatalysts like PEPPSI-IPr offer an excellent balance of high activity and ease of handling, making them ideal for high-throughput synthesis and process development.[17]

  • For Cost-Conscious Applications and Milder Conditions: Modern, well-defined nickel precatalysts are an outstanding alternative. They can provide high yields at lower temperatures and reduce reliance on expensive palladium, a key consideration for large-scale synthesis.[13][14]

By understanding the mechanistic demands of the substrate and leveraging the advanced catalyst systems outlined in this guide, researchers can confidently and efficiently synthesize valuable biaryl compounds from this compound.

References

A Comparative Analysis of the Reactivity of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical development, the judicious selection of building blocks is paramount to the successful synthesis of novel molecular entities. Halogenated anilines, in particular, represent a class of intermediates prized for their versatile reactivity and their ability to impart desirable physicochemical properties to target compounds. Among these, 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline stands out as a trifecta of functionality, offering a unique substitution pattern that profoundly influences its chemical behavior.

This guide provides an in-depth comparative analysis of the reactivity of this compound against other haloanilines. We will delve into the electronic and steric effects of its substituents, present a quantitative comparison of basicity through pKa values, and propose a standardized experimental protocol for evaluating its reactivity in N-acylation, a cornerstone reaction in aniline chemistry.

The Electronic Landscape of this compound: A Tug-of-War of Effects

The reactivity of an aniline derivative is fundamentally governed by the electron density on the nitrogen atom and the aromatic ring. In this compound, the interplay of three distinct substituents creates a nuanced electronic environment.

  • The Amino Group (-NH₂): As with all anilines, the amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. Its lone pair of electrons can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.

  • The Halogen Substituents (-Cl and -F): Both chlorine and fluorine are electronegative atoms that exert a deactivating inductive effect (-I), withdrawing electron density from the ring and the amino group. However, they also possess lone pairs of electrons that can be donated to the ring through a resonance effect (+R), which is more pronounced for fluorine than for chlorine. In the context of electrophilic aromatic substitution, halogens are generally deactivators but remain ortho, para-directors.

  • The Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. It exerts a strong deactivating inductive effect (-I) and a deactivating resonance effect (-R).[1] This significantly reduces the electron density of the aromatic ring and the basicity of the amino group.

The cumulative effect of these substituents in this compound is a significant reduction in the nucleophilicity and basicity of the amino group compared to aniline and many other haloanilines. This deactivation, however, also renders the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) under appropriate conditions.

Comparative Analysis of Basicity: A Quantitative Look at pKa Values

The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. A lower pKa value indicates a weaker base. The electron-withdrawing nature of the substituents in this compound is expected to result in a significantly lower pKa compared to aniline and less substituted haloanilines.[2][3][4]

CompoundSubstituentsPredicted/Experimental pKa
AnilineH4.63
4-Fluoroaniline4-F4.65
4-Chloroaniline4-Cl4.15
3-Chloroaniline3-Cl3.52
4-Bromoaniline4-Br3.86
3,5-Dichloroaniline3,5-di-Cl2.50
4-Nitroaniline4-NO₂1.00
This compound 3-Cl, 4-F, 5-CF₃ 2.37 (Predicted) [5]

Table 1: Comparison of pKa values for selected anilines. The pKa of this compound is predicted to be significantly lower than that of aniline and mono-haloanilines, indicating a marked decrease in basicity.

The significantly lower predicted pKa of this compound highlights the potent electron-withdrawing effect of the trifluoromethyl group in concert with the two halogen atoms. This reduced basicity has important implications for its reactivity, particularly in reactions where the aniline acts as a nucleophile.

Reactivity in N-Acylation: A Proposed Comparative Study

N-acylation is a fundamental transformation of anilines, and the rate of this reaction is highly sensitive to the nucleophilicity of the amino group. To objectively compare the reactivity of this compound with other haloanilines, we propose a standardized experimental protocol to measure the kinetics of N-acylation with acetic anhydride.

Experimental Protocol: Comparative Kinetics of Aniline Acylation

Objective: To determine the relative rates of N-acylation for a series of haloanilines, including this compound.

Materials:

  • This compound

  • Aniline (for baseline comparison)

  • 4-Chloroaniline

  • 3,5-Dichloroaniline

  • Acetic Anhydride

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Stock Solution Preparation: Prepare 0.1 M stock solutions of each aniline derivative and the internal standard in anhydrous acetonitrile. Prepare a 0.2 M stock solution of acetic anhydride in anhydrous acetonitrile.

  • Reaction Setup: In a series of reaction vials, add 1.0 mL of the respective aniline stock solution, 0.5 mL of the internal standard stock solution, and 1.0 mL of anhydrous acetonitrile.

  • Initiation of Reaction: To each vial, add 0.5 mL of the acetic anhydride stock solution and 0.1 mL of pyridine (as a catalyst). Start a timer immediately after the addition of acetic anhydride.

  • Reaction Monitoring: At timed intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot from each reaction vial and quench it in a separate vial containing 1.0 mL of a 1 M solution of sodium methoxide in methanol. This will rapidly consume any unreacted acetic anhydride.

  • GC Analysis: Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining aniline derivative relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the aniline concentration versus time for each compound. The slope of this plot will be the pseudo-first-order rate constant (k'). The relative reactivity can be determined by comparing the k' values.

Expected Outcome and Interpretation

It is anticipated that the rate of N-acylation will be significantly slower for this compound compared to aniline and monochloroanilines. The order of reactivity is expected to be:

Aniline > 4-Chloroaniline > 3,5-Dichloroaniline > this compound

This trend directly correlates with the decreasing nucleophilicity of the amino group due to the increasing number and strength of electron-withdrawing substituents.

Visualizing the Concepts

Electronic Effects on the Aniline Ring

electronic_effects cluster_aniline This compound Aniline Ring Aniline Ring Cl Cl Aniline Ring->Cl -I (deactivating) F F Aniline Ring->F -I (deactivating) CF3 CF₃ Aniline Ring->CF3 -I, -R (strongly deactivating) NH2 NH₂ NH2->Aniline Ring +R (activating)

Caption: A diagram illustrating the competing electronic effects of the substituents on the aniline ring of this compound.

Experimental Workflow for Comparative N-Acylation

workflow A Stock Solution Preparation B Reaction Setup (Aniline + Internal Standard) A->B C Reaction Initiation (Add Acetic Anhydride + Pyridine) B->C D Timed Aliquots & Quenching C->D E GC-FID Analysis D->E F Data Analysis (Determine Rate Constants) E->F

Caption: A streamlined workflow for the proposed comparative kinetic study of N-acylation of haloanilines.

Reaction Mechanism: N-Acylation of Aniline

mechanism Aniline Aniline Tetrahedral Intermediate Tetrahedral Intermediate Aniline->Tetrahedral Intermediate Nucleophilic Attack Acetanilide Acetanilide Tetrahedral Intermediate->Acetanilide Elimination of Acetate

Caption: A simplified representation of the nucleophilic acyl substitution mechanism for the N-acylation of aniline.

Conclusion

This compound is a highly functionalized building block with a reactivity profile that is significantly modulated by its unique substitution pattern. The powerful electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl groups markedly decrease its basicity and nucleophilicity compared to other haloanilines. This reduced reactivity in reactions such as N-acylation must be taken into account when designing synthetic routes. Conversely, the electron-deficient nature of the aromatic ring opens up possibilities for nucleophilic aromatic substitution reactions. The comparative data and experimental protocol provided in this guide offer a framework for researchers to rationally incorporate this versatile intermediate into their synthetic strategies, enabling the development of novel and complex molecules in the fields of drug discovery and materials science.

References

A Comparative Study of Ligands for the Buchwald-Hartwig Amination of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal and process chemistry, the synthesis of complex arylamines is a frequently encountered challenge. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, offering a significant advantage over classical methods.[1] However, the efficiency of this palladium-catalyzed cross-coupling reaction is highly dependent on the choice of ligand, particularly when dealing with challenging substrates. This guide provides a comparative analysis of phosphine ligands for the amination of 3-chloro-4-fluoro-5-(trifluoromethyl)aniline, a highly electron-deficient and sterically hindered aryl chloride of significant interest in pharmaceutical development.

The unique substitution pattern of this compound presents a formidable challenge for C-N bond formation. The presence of three electron-withdrawing groups (chlorine, fluorine, and trifluoromethyl) significantly deactivates the aryl chloride towards the crucial oxidative addition step in the catalytic cycle. This guide will navigate the complexities of ligand selection for this specific substrate, offering insights into the rationale behind experimental design and providing a framework for reaction optimization.

The Catalytic Heart of the Matter: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The ligand plays a critical role in stabilizing the palladium center and facilitating each step of the cycle. A simplified representation of the catalytic cycle is depicted below.

Buchwald-Hartwig Catalytic Cycle Figure 1: Simplified Buchwald-Hartwig Amination Catalytic Cycle cluster_main Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord + Amine Amido L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->Amido + Base, - HBX Amido->Pd0 Regeneration Product Ar-NR2 Product Amido->Product Reductive Elimination Regen L-Pd(0)

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

The key steps influenced by the ligand are:

  • Oxidative Addition: The initial reaction of the aryl halide with the Pd(0) complex. Bulky, electron-rich ligands are known to promote this often rate-limiting step, especially with unreactive aryl chlorides.[2]

  • Reductive Elimination: The final step where the C-N bond is formed and the desired arylamine product is released. The steric and electronic properties of the ligand are crucial for facilitating this step and preventing side reactions.[1]

A Field Guide to High-Performance Ligands for Challenging Aminations

For the amination of electron-deficient aryl chlorides like this compound, the so-called "Buchwald ligands," a class of bulky, electron-rich biaryl phosphines, have proven to be particularly effective.[3] These ligands are designed to accelerate the key steps of the catalytic cycle and are commercially available, making them accessible for a wide range of applications. Below is a visual comparison of some of the most successful ligand classes for this type of transformation.

Ligand Classes Figure 2: Representative Buchwald-Type Ligands XPhos XPhos General purpose, high activity for aryl chlorides RuPhos RuPhos Excellent for secondary amines BrettPhos BrettPhos Highly selective for monoarylation of primary amines cataCXium_A cataCXium® A Di-adamantylalkylphosphine for hindered substrates

Caption: A visual representation of key Buchwald-type ligand classes.

Comparative Performance Analysis of Selected Ligands

LigandTypical Catalyst Loading (mol%)Typical Temperature (°C)Key Advantages for this SubstratePotential Considerations
XPhos 1-280-110Generally high reactivity for a broad range of aryl chlorides and amines.[1]May require higher temperatures for very unreactive substrates.
RuPhos 1-280-110Often superior for couplings involving secondary amines like morpholine.[1]May be less effective for primary amines compared to BrettPhos.
BrettPhos 1-280-110Excellent for the selective monoarylation of primary amines; also effective for some secondary amines.[4]The high steric bulk can sometimes be detrimental with very hindered substrates.
cataCXium® A 1-380-120The adamantyl groups provide high steric bulk and electron density, which can be beneficial for hindered substrates.May require slightly higher catalyst loadings and temperatures.

Recommended Experimental Protocol

The following is a generalized experimental protocol for the Buchwald-Hartwig amination of this compound with morpholine. This protocol is intended as a starting point and may require optimization for specific applications.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Selected phosphine ligand (e.g., XPhos, RuPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the phosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound and morpholine to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental_Workflow Figure 3: General Experimental Workflow Start Assemble Reactants (Aniline, Amine, Pd Source, Ligand, Base) Inert Establish Inert Atmosphere Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent React Heat and Stir Solvent->React Monitor Monitor Reaction Progress (TLC, GC-MS) React->Monitor Workup Quench and Extract Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of the challenging substrate this compound is a testament to the power of modern catalytic methods. The success of this transformation is intrinsically linked to the judicious selection of a phosphine ligand. Bulky, electron-rich biaryl phosphine ligands such as XPhos and RuPhos are highly recommended for this type of coupling. While this guide provides a solid foundation for approaching this synthetic challenge, it is crucial to recognize that empirical optimization of reaction conditions is often necessary to achieve the desired outcome. The provided protocols and comparative data serve as a valuable starting point for researchers and professionals in the field of drug development and organic synthesis.

References

Navigating the Invisible: A Comparative Guide to Identifying Unknown Impurities in 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not just a matter of quality, but of safety and efficacy. The compound 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a sophisticated building block in the synthesis of modern pharmaceuticals and agrochemicals, prized for the unique properties conferred by its halogen and trifluoromethyl substituents.[1] However, its multi-step synthesis can introduce a variety of process-related impurities that must be rigorously identified and controlled to meet stringent regulatory standards.[2]

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the identification of unknown impurities in this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, grounded in the principles of scientific integrity and supported by experimental data. Our objective is to equip you with the expertise to select and optimize the most effective LC-MS approach for your specific analytical challenge.

The Challenge: Anticipating the Unknowns

Effective impurity identification begins with a foundational understanding of the synthetic route. A plausible synthesis for this compound, based on established organic chemistry principles for similar molecules, likely involves the nitration of a chlorinated and fluorinated trifluoromethylbenzene precursor, followed by the reduction of the nitro group to an aniline.[3]

This synthetic pathway illuminates the landscape of potential impurities. These are not random chemical entities but are logically derived from the reactions and reagents employed.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity TypePotential StructuresRationale for Formation
Isomeric Impurities Positional isomers of the nitro intermediate leading to isomeric anilines.Nitration of a substituted benzene ring can yield a mixture of isomers.
Unreacted Intermediates 3-Chloro-4-fluoro-5-(trifluoromethyl)nitrobenzeneIncomplete reduction of the nitro group.
Over-reaction Byproducts Di- or tri-chlorinated speciesPotential for further chlorination under certain conditions.
Reduction Byproducts Azo or Azoxy compoundsCommon side products in the reduction of nitroaromatics.
Starting Material Carryover Precursors to the nitration step.Incomplete reaction or inefficient purification.

The analytical imperative is clear: to develop a separation and detection strategy that can resolve and identify these structurally similar, often low-level, impurities from the main aniline compound. LC-MS is the preeminent technique for this task, offering a powerful combination of high-resolution separation and exquisitely sensitive detection.[4]

A Comparative Analysis of LC-MS Platforms for Impurity Identification

The choice of an LC-MS system is a critical decision that directly impacts the quality and reliability of your impurity identification workflow. The primary components to consider are the ionization source, which generates ions from the separated analytes, and the mass analyzer, which sorts these ions by their mass-to-charge ratio (m/z).

Ionization Source: ESI vs. APCI

The goal of the ionization source is to efficiently convert the neutral analyte molecules eluting from the LC column into gas-phase ions with minimal fragmentation. For a molecule like this compound, the two most common atmospheric pressure ionization (API) techniques to consider are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): This "soft" ionization technique is ideal for polar compounds that are already at least partially ionized in solution.[5] It typically produces protonated molecules ([M+H]^+) with minimal in-source fragmentation. Given the basic nature of the aniline functional group, ESI is an excellent starting point for analysis.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds.[5] The LC eluent is vaporized, and a corona discharge creates reactant gas ions that then ionize the analyte through chemical reactions.[6] For some of the less polar, potential byproducts, APCI might offer superior ionization efficiency compared to ESI.[7]

Table 2: Comparison of ESI and APCI for the Analysis of Halogenated Anilines

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for this Application
Principle Ionization from charged droplets in solution.[5]Gas-phase chemical ionization via a corona discharge.[5]ESI is the primary choice due to the basicity of the aniline. APCI should be considered as a complementary technique.
Analyte Polarity Best for polar and ionizable compounds.[6]Suitable for a wide range of polar and nonpolar compounds.[5]ESI is well-matched to the polar nature of the target analyte and many potential impurities.
Thermal Stability Gentle process, suitable for thermally labile compounds.[6]Requires heating to vaporize the sample, which can cause degradation of sensitive molecules.[6]The target aniline is relatively stable, but this could be a concern for unknown degradation products.
Mobile Phase Sensitive to non-volatile buffers and salts. Requires careful mobile phase selection.[6]More tolerant of higher buffer concentrations and flow rates.[6]Both require volatile mobile phases for optimal performance.
Mass Analyzer: Q-TOF vs. Orbitrap

For the unambiguous identification of unknown impurities, high-resolution mass spectrometry (HRMS) is indispensable.[8] HRMS instruments provide highly accurate mass measurements, often to within 5 parts-per-million (ppm), which allows for the confident determination of elemental compositions.[9] The two leading technologies in this space are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers.

  • Quadrupole Time-of-Flight (Q-TOF): These hybrid instruments combine a quadrupole mass filter with a time-of-flight mass analyzer. They offer high resolution, fast acquisition speeds, and excellent sensitivity.[10] The ability to acquire both full scan MS and fragmentation (MS/MS) data in a single run (e.g., using data-dependent acquisition) is a key advantage for impurity profiling.[11]

  • Orbitrap: This technology utilizes a unique ion trap where ions orbit a central electrode. The frequency of their orbit is directly related to their m/z ratio, which can be measured with extremely high resolution.[12] Orbitrap instruments are renowned for their exceptional mass accuracy and resolving power, which can be crucial for separating isobaric impurities (impurities with the same nominal mass but different elemental compositions).[9][13]

Table 3: Performance Comparison of Q-TOF and Orbitrap for Impurity Profiling

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapRecommendation for this Application
Resolving Power Typically 40,000 - 60,000 FWHMUp to >240,000 FWHM (can be varied)[12]Both provide sufficient resolution for this application. The ultra-high resolution of the Orbitrap is advantageous for complex samples with co-eluting isobars.[14]
Mass Accuracy < 2-5 ppm with external calibration< 1-3 ppm with internal or external calibration[12]Both offer excellent mass accuracy for reliable elemental composition determination.[9]
Scan Speed Very fast, ideal for fast chromatography.[10]Slower at higher resolutions.[9]Q-TOF may have an advantage with ultra-high-pressure liquid chromatography (UHPLC) systems running very fast gradients.
Sensitivity Excellent, comparable to triple quadrupoles in some modes.[10]Excellent, particularly in targeted modes.[12]Both are highly sensitive and capable of detecting trace-level impurities.
Cost & Maintenance Generally lower initial cost.Generally higher initial cost and maintenance.The choice often depends on budget and the need for the highest possible resolving power.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for the identification of unknown impurities in this compound.

Step 1: LC Method Development

The primary goal is to achieve chromatographic separation of the main component from its potential impurities. An MS-compatible method using volatile mobile phase additives is essential.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting gradient would be 10-95% B over 15 minutes. This should be optimized to maximize resolution around the main peak.

  • Flow Rate: 0.3 mL/min for a 2.1 mm ID column.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Step 2: High-Resolution Mass Spectrometry Analysis

This protocol outlines a general data-dependent acquisition (DDA) method applicable to both Q-TOF and Orbitrap systems.

  • Ionization Source: ESI, positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 400 °C.

  • Full Scan MS:

    • Mass Range: m/z 100-600.

    • Resolution (Orbitrap): 70,000 FWHM.

    • Acquisition Rate (Q-TOF): 10 spectra/sec.

  • Data-Dependent MS/MS:

    • Trigger MS/MS acquisition for the top 3-5 most intense ions in each full scan.

    • Use an inclusion list for expected m/z values of potential impurities and an exclusion list for the m/z of the main component.

    • Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Visualizing the Workflow

A systematic approach is crucial for efficient and successful impurity identification.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Processing & Interpretation cluster_2 Phase 3: Structure Elucidation & Confirmation A LC Separation (Optimized Gradient) B HRMS Full Scan (MS1) (e.g., Q-TOF or Orbitrap) A->B Elution C Data-Dependent MS/MS (MS2) (Fragmentation of Precursors) B->C Precursor Selection D Peak Detection & Accurate Mass Measurement C->D F Fragmentation Analysis (from MS2) C->F E Elemental Composition Determination (from MS1) D->E H Propose Putative Structure E->H G Database & Literature Search (Confirm Fragmentation) F->G F->H I Confirmation (e.g., Synthesis of Standard, NMR) H->I If necessary G cluster_mol Precursor Ion cluster_frag Potential Fragmentations M [M+H]+ F1 Loss of •CF3 M->F1 F2 Loss of HF M->F2 F3 Loss of HCl M->F3 F4 Loss of CO F1->F4

References

A Senior Application Scientist's Guide to the Synthesis of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline: Catalytic Hydrogenation vs. Iron Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of modern drug discovery and agrochemical development, the synthesis of highly functionalized aromatic amines is a critical endeavor. 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline serves as a quintessential example of such a valuable building block. Its molecular architecture, featuring a nucleophilic amine group and an aromatic ring strategically substituted with chlorine, fluorine, and a trifluoromethyl group, offers a unique combination of reactivity and stability. These substituents modulate the electronic properties of the ring and can enhance the metabolic stability and lipophilicity of the final active pharmaceutical ingredients (APIs) or agrochemicals.

The synthesis of this intermediate typically proceeds from its nitro precursor, 1-chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene. The reduction of the nitro group is the pivotal step, and the choice of methodology can significantly impact yield, purity, scalability, safety, and cost. This guide provides an in-depth comparison of the two most prevalent industrial methods for this transformation: catalytic hydrogenation and classical iron reduction.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone of industrial chemical synthesis, valued for its high efficiency and clean reaction profile, typically generating only water as a byproduct.[1] The process involves the reduction of the nitro group using molecular hydrogen (H₂) in the presence of a metal catalyst.

Reaction Principle & Mechanism

The mechanism of catalytic hydrogenation of a nitro group is a complex surface-mediated process. It is understood to proceed through a series of intermediates, including nitroso and hydroxylamine species, which are sequentially reduced on the catalyst surface where molecular hydrogen has been dissociatively adsorbed.[1]

The accumulation of the arylhydroxylamine intermediate can be a significant process risk. These species can be thermally unstable and may disproportionate exothermically, posing a risk of explosion, especially in batch reactions.[1] Therefore, complete conversion is a critical safety parameter.

G cluster_catalyst On Catalyst Surface Start Ar-NO₂ (Nitro Compound) Nitroso Ar-N=O (Nitroso Intermediate) Start->Nitroso + 2H• - H₂O H2 H₂ (gas) Catalyst Catalyst Surface (e.g., Pt/C, Raney Ni) H2->Catalyst Adsorption Adsorbed_H 2H• (Adsorbed Hydrogen) Catalyst->Adsorbed_H Dissociation Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2H• End Ar-NH₂ (Aniline Product) Hydroxylamine->End + 2H• - H₂O Water 2H₂O

Figure 1. Simplified reaction pathway for catalytic hydrogenation of a nitroarene.
Key Experimental Considerations & Challenges

The primary challenge in the hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation—the undesired cleavage of carbon-halogen bonds.[2] The C-Cl bond is more susceptible to this side reaction than the more robust C-F bond. This can lead to impurities such as 4-fluoro-5-(trifluoromethyl)aniline and 4-fluoro-3-(trifluoromethyl)aniline, which can be difficult to separate from the desired product.

Strategies to Minimize Dehalogenation:

  • Catalyst Selection: Platinum-based catalysts (e.g., Pt/C) often show higher selectivity and lower dehalogenation rates compared to palladium (Pd/C).[2] Raney Nickel is a cost-effective option but may require more careful optimization to maintain selectivity and manage its pyrophoric nature.[2][3]

  • Reaction Conditions: Milder conditions, such as lower hydrogen pressure and lower temperatures, significantly reduce the rate of hydrodehalogenation.[2]

  • Additives: In some systems, the addition of inhibitors like sulfur or phosphorus compounds can selectively poison the catalyst sites responsible for dehalogenation.[2]

Experimental Protocol: Catalytic Hydrogenation with Pt/C

This protocol is a representative procedure adapted from established methods for halogenated nitroaromatics.[2]

  • Reactor Setup: To a suitable high-pressure hydrogenation reactor, add 1-chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene (1.0 eq) and a solvent such as methanol or ethanol (10-15 volumes).

  • Inerting: Seal the reactor and purge the system thoroughly with nitrogen or argon for 15-20 minutes to remove all oxygen. This is a critical safety step.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 5% Platinum on Carbon (Pt/C) catalyst (1-3% w/w relative to the nitro-aromatic substrate).

  • Hydrogenation: Pressurize the reactor with hydrogen to 100-150 psi. Begin vigorous stirring and heat the reaction mixture to 40-50°C.[4]

  • Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake and/or by periodic sampling and analysis (e.g., HPLC, GC) to confirm the disappearance of the starting material and hydroxylamine intermediate.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor again with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. CAUTION: The catalyst on the filter pad is pyrophoric and must be kept wet with solvent or water at all times.[1][2] It should be transferred to a designated waste container for proper disposal or recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or recrystallization if necessary.

Method 2: Iron Reduction (Béchamp Reduction)

The reduction of nitroarenes using iron metal in a mildly acidic medium, known as the Béchamp reduction, is one of the oldest and most reliable methods in organic chemistry.[5][6] Despite its age, it remains a highly relevant and cost-effective option for large-scale industrial production, particularly when capital investment in high-pressure hydrogenation equipment is a concern.

Reaction Principle & Mechanism

The reaction involves the transfer of electrons from zero-valent iron (Fe⁰) to the nitro group. The process consumes six electrons and requires a proton source, typically a weak acid like acetic acid or an acidic salt like ammonium chloride (NH₄Cl).[7] The iron is oxidized to an iron oxide/hydroxide sludge (Fe₂O₃ or Fe(OH)₃), which is a key feature of the reaction's work-up. The reaction is heterogeneous and proceeds on the surface of the iron particles.

G Start Ar-NO₂ (Nitro Compound) center_node Start->center_node Fe 3Fe⁰ (Iron Powder) Fe->center_node H_Source H⁺ Source (e.g., NH₄Cl, AcOH) H_Source->center_node End Ar-NH₂ (Aniline Product) Fe_Oxide Fe₂O₃ / Fe(OH)₃ (Iron Oxide Sludge) Water H₂O center_node->End Reduction center_node->Fe_Oxide Oxidation center_node->Water

Figure 2. Overall transformation in an iron reduction of a nitroarene.
Key Experimental Considerations & Advantages

A major advantage of the iron reduction method is its excellent chemoselectivity. Reducible functional groups that are often sensitive to catalytic hydrogenation, such as C-Cl bonds, are typically unaffected under these conditions.[3] This makes iron reduction particularly well-suited for the synthesis of halogenated anilines, minimizing the formation of dehalogenated byproducts.

The primary drawback is the generation of a large amount of solid waste in the form of iron oxide sludge, which can present disposal challenges and makes the product isolation more laborious compared to hydrogenation.[8]

Experimental Protocol: Iron Reduction with Fe/NH₄Cl

This protocol is a representative procedure based on established methods for nitroarene reduction.[5][7]

  • Reactor Setup: To a round-bottom flask or jacketed reactor equipped with a mechanical stirrer, reflux condenser, and thermometer, add the 1-chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene (1.0 eq), ethanol or a mixture of ethanol/water (10-20 volumes), and a saturated aqueous solution of ammonium chloride (NH₄Cl) (approx. 1 volume).

  • Reagent Addition: Heat the mixture to a gentle reflux (70-80°C). Begin adding fine iron powder (2.5-3.0 eq) portion-wise over 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction: After the addition is complete, maintain the reaction at reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. If necessary, add a base (e.g., sodium carbonate) to precipitate all iron salts.

  • Filtration: Filter the entire reaction slurry through a pad of celite to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with the reaction solvent (e.g., ethanol).

  • Extraction & Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting residue can be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over sodium sulfate, and concentrated to yield the crude this compound. Further purification can be achieved via distillation or recrystallization.

Performance Comparison: At a Glance

The choice between these two robust methods depends heavily on the specific requirements of the synthesis, including scale, available equipment, and cost considerations.

ParameterCatalytic HydrogenationIron Reduction
Selectivity Good to Excellent. Risk of hydrodehalogenation requires careful optimization.[2]Excellent. Halogen substituents are generally stable.[3]
Yield Typically >95% under optimized conditions.Typically 85-95%.[7]
Reaction Conditions Moderate Temperature (40-80°C), High Pressure (50-500 psi H₂).[2][4]Moderate Temperature (70-100°C), Atmospheric Pressure.
Safety Hazards Handling of flammable H₂ gas, pyrophoric catalysts (Raney Ni, dry Pt/C), potentially explosive hydroxylamine intermediates.[1]Exothermic reaction requires controlled addition of iron. Generation of H₂ gas is minimal.
Equipment Requires specialized high-pressure hydrogenation reactor.Standard glass or glass-lined steel reactors are sufficient.
Work-up & Waste Simple filtration to remove catalyst. Minimal waste (catalyst + water).[1]Laborious filtration of large volumes of iron/iron oxide sludge. Significant solid waste generation.[8]
Cost High initial capital for equipment. Catalyst cost (especially Platinum) can be high, but catalyst is recyclable.Low reagent and equipment cost. Waste disposal costs can be significant.
Scalability Excellent and highly controlled. Well-suited for large-scale continuous processing.Readily scalable for batch production, but solid handling can be challenging at very large scales.

Senior Application Scientist's Recommendation

G Decision Choice of Reduction Method for This compound Lab_Scale Lab Scale / Process Development Decision->Lab_Scale Industrial Industrial / Large-Scale Campaign Decision->Industrial Iron Iron Reduction Lab_Scale->Iron Favored for: - Simplicity - Equipment Accessibility Hydro Catalytic Hydrogenation Industrial->Hydro Favored for: - Atom Economy - Reduced Waste - Automation Crit_Hydro_1 High Throughput & Purity Clean Process Profile Hydro->Crit_Hydro_1 Crit_Hydro_2 High-Pressure Equipment Available Hydro->Crit_Hydro_2 Crit_Iron_1 High Chemoselectivity Needed (Halogen Preservation is Paramount) Iron->Crit_Iron_1 Crit_Iron_2 Lower Capital Investment Atmospheric Pressure Reaction Iron->Crit_Iron_2

Figure 3. Decision workflow for selecting the optimal reduction method.

For researchers and drug development professionals, the choice between these two methods is not merely academic but a strategic decision with significant practical implications.

Choose Catalytic Hydrogenation if:

  • Your primary drivers are process efficiency, atom economy, and minimizing solid waste streams.

  • You have access to a dedicated high-pressure hydrogenation facility and the expertise to manage the associated safety protocols.

  • The downstream purification process is sensitive to inorganic residues, making the clean profile of hydrogenation advantageous.

  • The process has been optimized to ensure hydrodehalogenation is below the acceptable limit for your final product.

Choose Iron Reduction if:

  • Preserving the chloro-substituent with maximum certainty is the highest priority. The chemoselectivity of this method is its greatest asset.

  • The synthesis is being performed at a scale where investment in high-pressure equipment is not feasible.

  • Your facility is equipped to handle and dispose of large quantities of solid waste in an environmentally compliant manner.

  • The project timeline favors a robust, well-established procedure that requires less optimization than a sensitive catalytic process.

Ultimately, both catalytic hydrogenation and iron reduction are powerful and effective methods for the synthesis of this compound. A thorough evaluation of the specific project goals, available resources, and safety infrastructure will guide the discerning scientist to the most logical and successful synthetic route.

References

A Senior Application Scientist's Guide to the Comparative Toxicogenomics of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Fluorination in Drug Development

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. This is due to fluorine's unique properties: its high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Anilines, a fundamental scaffold in many pharmaceuticals and industrial chemicals, are frequently fluorinated to modulate these very properties. However, this structural modification is not without its toxicological implications. The same electronic effects that confer desirable pharmacokinetic properties can also create bioactivation pathways, leading to cellular toxicity and genotoxicity.

This guide provides an in-depth technical comparison of the toxicogenomics of fluorinated anilines, designed for researchers, scientists, and drug development professionals. We will move beyond simple toxicity endpoints to explore the underlying molecular mechanisms, offering a framework for predicting and assessing the toxic potential of this important class of compounds. Our approach is grounded in the principles of toxicogenomics—the application of genomics, transcriptomics, proteomics, and metabolomics to understand the adverse effects of substances on an organism. By examining the genome-wide molecular responses to different fluorinated anilines, we can build a more predictive and mechanistically informed approach to chemical safety assessment.

The Molecular Underpinnings of Fluoroaniline Toxicity: A Tale of Bioactivation and Oxidative Stress

The toxicity of aniline and its halogenated derivatives is not typically caused by the parent compound itself, but rather by its metabolic activation into reactive electrophiles.[2][3] This bioactivation is a critical initiating event that can lead to a cascade of adverse cellular outcomes, including oxidative stress, DNA damage, and ultimately, cell death or tumorigenesis.[4]

Metabolic Activation: The Cytochrome P450-Mediated Pathway

The primary route of metabolic activation for fluorinated anilines involves oxidation by the cytochrome P450 (CYP450) enzyme system in the liver.[5] The position of the fluorine substituent plays a crucial role in determining the metabolic fate and subsequent toxicity of the molecule.

  • Para-Substituted Fluoroanilines: Anilines with a fluorine atom at the para position (e.g., 4-fluoroaniline) are of particular toxicological concern. CYP450-mediated monooxygenation at the fluorinated para position can lead to the formation of a highly reactive benzoquinoneimine intermediate and the release of a fluoride anion.[2][5] This reactive intermediate can readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genotoxicity.[2]

  • Ortho- and Meta-Substituted Fluoroanilines: While less directly leading to the formation of a benzoquinoneimine from the initial oxidation, these isomers can still undergo hydroxylation at other positions, followed by further oxidation to form reactive intermediates. The overall reactivity and toxicity are influenced by the substitution pattern, with some studies suggesting that 3-haloanilines may be the most toxic among monohalogenated anilines.[6]

The metabolic activation pathway can be summarized as follows:

Fluoroaniline Fluorinated Aniline CYP450 Cytochrome P450 (Oxidation) Fluoroaniline->CYP450 N-hydroxylation N_hydroxylamine N-Hydroxy-fluoroaniline CYP450->N_hydroxylamine Esterification N-Acetyl Transferase (NAT) or Sulfotransferase (SULT) N_hydroxylamine->Esterification Reactive_Intermediate Reactive Intermediate (e.g., Arylnitrenium ion, Benzoquinoneimine) Esterification->Reactive_Intermediate Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Intermediate->Macromolecules Adduction Adducts Covalent Adducts Macromolecules->Adducts Toxicity Cellular Toxicity & Genotoxicity Adducts->Toxicity

Caption: Metabolic activation of fluorinated anilines.

Oxidative Stress and DNA Damage Response Pathways

The formation of reactive intermediates and the futile cycling of aniline metabolites can lead to a state of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[4][7] This excess ROS can cause widespread damage to cellular components.

  • Nrf2 Signaling Pathway: The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[8][9][10] Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, upon exposure to electrophiles or ROS, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes.[7][8]

  • DNA Damage Response: The covalent binding of aniline metabolites to DNA can form bulky adducts, primarily at the C8-position of guanine.[2][11] This damage can stall DNA replication and transcription, triggering the DNA damage response (DDR) pathway. Key proteins such as ATM and ATR are activated, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor p53, to initiate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.[12][13]

The interplay of these pathways is illustrated below:

Reactive_Metabolites Reactive Metabolites ROS Increased ROS (Oxidative Stress) Reactive_Metabolites->ROS DNA DNA Reactive_Metabolites->DNA Adduction Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidation of Keap1 DNA_Damage DNA Adducts/ Strand Breaks DNA->DNA_Damage DDR DNA Damage Response (ATM/ATR, p53) DNA_Damage->DDR Activation Nrf2_active Active Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2_active Release ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes Transcription Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR->DNA_Repair Apoptosis Apoptosis DDR->Apoptosis

Caption: Key signaling pathways in fluoroaniline toxicity.

Experimental Protocols for a Comprehensive Toxicogenomic Assessment

A robust comparative toxicogenomic analysis requires a multi-pronged experimental approach. The following protocols provide a framework for assessing the key toxicity endpoints discussed above. The causality behind these experimental choices is to build a weight-of-evidence approach, correlating upstream molecular initiating events (e.g., gene expression changes) with downstream adverse outcomes (e.g., genotoxicity and cell death).

Experimental Workflow

A typical toxicogenomics workflow for comparing fluorinated anilines would involve parallel exposure of a relevant cell line (e.g., HepG2 human hepatoma cells, which are metabolically competent) to equimolar concentrations of the different isomers (e.g., 2-fluoroaniline, 3-fluoroaniline, 4-fluoroaniline) and the parent compound, aniline.

cluster_exposure Exposure Phase cluster_assays Assay Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture (e.g., HepG2) Exposure Exposure to: - Vehicle Control - Aniline - 2-Fluoroaniline - 3-Fluoroaniline - 4-Fluoroaniline Cell_Culture->Exposure RNA_Extraction RNA Extraction Exposure->RNA_Extraction Cell_Lysis_DNA Cell Lysis for DNA Damage Assay Exposure->Cell_Lysis_DNA ROS_Measurement ROS Measurement Exposure->ROS_Measurement Metabolite_Extraction Metabolite Extraction Exposure->Metabolite_Extraction RNA_Seq RNA Sequencing (Transcriptomics) RNA_Extraction->RNA_Seq Comet_Assay Comet Assay (Genotoxicity) Cell_Lysis_DNA->Comet_Assay Fluorescence_Assay Fluorescence Assay (Oxidative Stress) ROS_Measurement->Fluorescence_Assay NMR_Spectroscopy NMR Spectroscopy (Metabolomics) Metabolite_Extraction->NMR_Spectroscopy Bioinformatics Bioinformatics & Statistical Analysis RNA_Seq->Bioinformatics Comet_Assay->Bioinformatics Fluorescence_Assay->Bioinformatics NMR_Spectroscopy->Bioinformatics

Caption: A typical toxicogenomics experimental workflow.

Protocol 1: Transcriptomic Analysis via RNA Sequencing

Rationale: RNA sequencing (RNA-Seq) provides a global, unbiased view of the cellular response to a toxicant by quantifying the expression levels of thousands of genes simultaneously.[1][14] This allows for the identification of perturbed signaling pathways and provides mechanistic insights into the mode of action.

Methodology:

  • Cell Culture and Exposure: Plate HepG2 cells and allow them to adhere. Expose the cells to various concentrations of each fluorinated aniline isomer, aniline, and a vehicle control for a predetermined time (e.g., 24 hours).

  • RNA Isolation: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen). Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.

  • Library Preparation: Convert the extracted RNA into a cDNA library.[1] This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: Sequence the cDNA libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of 20-30 million reads per sample for differential gene expression analysis.[15]

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference human genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between the treated and control groups.

    • Conduct pathway analysis (e.g., using Gene Ontology or KEGG databases) on the DEGs to identify significantly enriched biological processes and signaling pathways.[16]

Protocol 2: Genotoxicity Assessment via the Comet Assay

Rationale: The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][6][17] It provides a direct measure of DNA damage, a key event in the toxicity of many aromatic amines.

Methodology:

  • Cell Preparation: Following exposure, harvest the cells and resuspend them at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.[18]

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a specialized slide (e.g., CometSlide™).[18] Allow the agarose to solidify.

  • Lysis: Immerse the slides in a chilled lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).[17][19]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[19] Apply an electric field to separate the DNA fragments. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).[6]

  • Scoring: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software. The length and intensity of the comet tail are proportional to the amount of DNA damage.[19]

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Rationale: This assay quantifies the level of oxidative stress within the cells, a primary mechanism of fluoroaniline toxicity.

Methodology:

  • Probe Loading: After exposure, wash the cells and incubate them with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20]

  • De-esterification and Oxidation: Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20]

  • Quantification:

    • Fluorometric Plate Reader: Measure the fluorescence intensity of the cell population in a microplate reader (excitation ~485 nm, emission ~535 nm).[20]

    • Flow Cytometry: For single-cell analysis, use a flow cytometer to measure the fluorescence of individual cells. This can be combined with a viability dye like propidium iodide to exclude dead cells from the analysis.[21]

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the vehicle control to determine the fold-increase in ROS production.

Comparative Analysis of Fluoroaniline Isomers

While a comprehensive, publicly available dataset directly comparing the transcriptomic profiles of all fluoroaniline isomers is lacking, we can infer a logical framework for their comparative toxicity based on their known metabolic pathways and structure-activity relationships.

Logic of Comparative Toxicity

The toxicity of fluorinated anilines is expected to vary based on the position of the fluorine substituent, primarily due to its influence on metabolic activation.

FA4 4-Fluoroaniline Bioactivation Direct Bioactivation to Benzoquinoneimine FA4->Bioactivation High Propensity FA2 2-Fluoroaniline Reactivity Reactivity of Metabolites FA2->Reactivity FA3 3-Fluoroaniline FA3->Reactivity Toxicity_High High Bioactivation->Toxicity_High Toxicity_Med Medium Reactivity->Toxicity_Med Detox Detoxification (e.g., N-acetylation) Toxicity_Low Low Detox->Toxicity_Low

Caption: Logical framework for comparative fluoroaniline toxicity.

  • 4-Fluoroaniline (p-fluoroaniline): Predicted to have the highest toxic potential. The para-fluorine facilitates direct conversion to the highly reactive benzoquinoneimine by CYP450, a major bioactivation pathway.[2][5]

  • 3-Fluoroaniline (m-fluoroaniline): Predicted to have intermediate toxicity. While not undergoing the same direct bioactivation as the para-isomer, some studies suggest that 3-haloanilines are generally more toxic than other isomers, potentially due to the formation of other reactive metabolites.[6]

  • 2-Fluoroaniline (o-fluoroaniline): Predicted to have lower, but still significant, toxicity compared to the para-isomer. Steric hindrance from the ortho-fluorine may slightly impede metabolic activation at the amino group.

Data Presentation: A Framework for Comparison

To objectively compare the toxicogenomic profiles of fluorinated anilines, the data generated from the experimental protocols should be summarized in clear, structured tables.

Table 1: Comparative Cytotoxicity and Genotoxicity

CompoundLC50 (µM)% Tail DNA (at 100 µM)Fold Increase in ROS (at 100 µM)
AnilineValueValueValue
2-FluoroanilineValueValueValue
3-FluoroanilineValueValueValue
4-FluoroanilineValueValueValue

Values to be populated with experimental data.

Table 2: Key Transcriptomic Responses (Fold Change vs. Control)

Gene/PathwayAniline2-Fluoroaniline3-Fluoroaniline4-Fluoroaniline
Nrf2 Pathway
HMOX1ValueValueValueValue
GCLCValueValueValueValue
DNA Damage Response
GADD45AValueValueValueValue
CDKN1A (p21)ValueValueValueValue
Metabolism
CYP1A1ValueValueValueValue

Values to be populated with experimental data.

Table 3: Comparative Metabolomic Changes

A study on earthworms exposed to different fluorinated anilines identified several changes in endogenous metabolites, highlighting the differential metabolic impact of these compounds.[5]

CompoundKey Metabolite Changes
4-FluoroanilineDecrease in maltose
3,5-DifluoroanilineSimilar to 2-fluoro-4-methylaniline but to a lesser extent
2-Fluoro-4-methylanilineDecrease in 2-hexyl-5-ethyl-3-furansulfonate, increase in inosine monophosphate

Data from Bundy et al., 2002.[5]

Conclusion and Future Directions

The toxicogenomic assessment of fluorinated anilines reveals a complex interplay between metabolic activation, oxidative stress, and DNA damage. The position of the fluorine substituent is a key determinant of the toxic potential, with para-fluorinated anilines representing a particular concern due to their propensity for bioactivation to reactive quinoneimines.

The experimental framework outlined in this guide provides a robust strategy for the comparative analysis of these compounds. By integrating transcriptomics, genotoxicity assays, and ROS measurements, researchers can build a comprehensive, mechanistically-informed profile of a compound's toxicity. This approach not only allows for the ranking of different isomers based on their toxic potential but also provides valuable insights for the rational design of safer chemicals and pharmaceuticals.

Future research should focus on generating comprehensive, publicly available toxicogenomics datasets for a wider range of fluorinated anilines. Such data would be invaluable for developing quantitative structure-activity relationship (QSAR) models to predict the toxicity of novel fluorinated compounds, ultimately accelerating the drug development process while ensuring chemical safety.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline (CAS No. 914225-61-9)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a highly functionalized aromatic amine, 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a valuable intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] Its molecular architecture, featuring a trifluoromethyl group and multiple halogen substituents, imparts unique reactivity and desirable properties like enhanced metabolic stability to target molecules. However, these same characteristics necessitate a rigorous and scientifically grounded approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

Part 1: Foundational Hazard Assessment

A compliant disposal procedure begins with a thorough understanding of the compound's inherent risks. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, we can extrapolate a reliable hazard profile from closely related analogs like 3-chloro-4-fluoroaniline and other halogenated trifluoromethyl anilines. The causality behind stringent disposal is rooted in the compound's toxicity and the hazardous byproducts of its decomposition.

Key Hazard Considerations:

  • High Acute Toxicity: Analogous compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Aromatic amines, as a class, can be readily absorbed through the skin.[3]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[2]

  • Hazardous Combustion Products: The molecular structure dictates the byproducts of thermal decomposition. The presence of chlorine, fluorine, and nitrogen will lead to the formation of highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx), in addition to carbon oxides.[2][4] The trifluoromethyl group makes this compound analogous in disposal concerns to other persistent fluorinated substances.

  • Chemical Incompatibility: This aniline derivative is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5] Contact with these substances can lead to exothermic or violent reactions.

Table 1: Consolidated Hazard Profile of Structurally Similar Anilines
Hazard ClassGHS ClassificationPrecautionary Statement Reference
Acute Toxicity (Oral, Dermal, Inhalation) Category 3: ToxicH301, H311, H331[2]
Skin Corrosion/Irritation Category 2: Causes skin irritationH315[6][7]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritationH319[6]
Specific Target Organ Toxicity (Repeated Exposure) Category 2: May cause damage to organsH373[2]

Part 2: Pre-Disposal: Safety and Handling Protocols

Proper disposal is the final step in a chain of safe handling. Adherence to these preliminary procedures is non-negotiable to minimize exposure and prevent accidental releases.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6]

  • Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]

  • Skin and Body Protection: Wear a lab coat and ensure full skin coverage. Contaminated clothing must be removed immediately and laundered separately before reuse.[6]

  • Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood. If ventilation is inadequate or if handling large quantities, use a NIOSH/MSHA-approved respirator.[4][7]

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Contain Spill: Use a non-combustible, inert absorbent material like sand, vermiculite, or earth to contain the spill. Do not use combustible materials like sawdust.[8]

  • Clean-Up: Carefully sweep or shovel the absorbed material into a suitable, sealable container for hazardous waste. Avoid creating dust.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Segregation and Temporary Storage

Proper segregation prevents dangerous reactions and ensures the waste stream is correctly characterized for the disposal vendor.

  • Identify and Segregate: Keep this chemical waste separate from other waste streams, especially incompatible materials like acids and strong oxidizers. Halogenated organic waste should have its own designated container.

  • Containerize: Use only chemically compatible and properly sealed containers, typically made of high-density polyethylene (HDPE).

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic"), and the accumulation start date.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from direct sunlight and heat sources, and within designated secondary containment.[9][10]

Part 3: The Disposal Workflow: A Step-by-Step Guide

Final disposal of this compound is not a task for laboratory personnel. The only scientifically and legally sound method is to use a licensed hazardous waste disposal contractor. The following workflow outlines the necessary steps to ensure a compliant and safe process.

Step 1: Waste Characterization

The waste must be classified as a hazardous waste. Based on its properties, it falls under regulations for halogenated organic compounds. In the United States, this would be regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]

Step 2: Select an Approved Disposal Method

For halogenated and fluorinated organic compounds, high-temperature incineration is the preferred disposal technology.

  • Mechanism: A licensed hazardous waste incinerator operating at high temperatures (typically >900°C) with a sufficient residence time can break the strong carbon-fluorine and carbon-chlorine bonds.

  • Critical Feature: The facility must be equipped with advanced flue gas treatment systems, such as scrubbers, to neutralize the acidic gases (HCl, HF) and other pollutants (NOx) generated during combustion.[2][4]

  • Unsuitable Methods: Landfilling is not a suitable option for this type of compound due to its toxicity and the potential for environmental contamination.[12] The EPA has specific restrictions on the land disposal of halogenated organic compounds.[11]

Step 3: Engage a Licensed Disposal Vendor

Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a certified hazardous waste disposal company.[8][9] This vendor will be responsible for the transportation, treatment, and final disposal in accordance with all local, state, and federal regulations.

Step 4: Documentation and Record-Keeping

Maintain meticulous records of the waste disposal, including the chemical name, quantity, disposal date, and the manifest provided by the waste contractor.[9] This documentation is essential for regulatory compliance and institutional safety audits.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_prep In-Lab Preparation cluster_disposal Formal Disposal Process cluster_compliance Compliance & Closure Start Waste Generated PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate as Halogenated Organic Waste PPE->Segregate Containerize Package in Sealed, Labeled HDPE Container Segregate->Containerize EHS Contact EHS Office / Licensed Waste Vendor Containerize->EHS Characterize Vendor Characterizes for High-Temp Incineration EHS->Characterize Transport Transport to Licensed Disposal Facility Characterize->Transport Document Receive & File Disposal Manifest Transport->Document End Disposal Complete Document->End

Caption: Workflow for the compliant disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline (CAS No. 914225-61-9). In our work, the integrity of our data is matched only by the integrity of our safety protocols. This guide moves beyond a simple checklist, delving into the causality behind each recommendation. Given the limited publicly available, in-depth toxicological data for this specific molecule, we will adopt a conservative and scientifically rigorous approach, grounding our protocols in the well-documented hazards of structurally analogous compounds, particularly halogenated and trifluoromethyl-substituted anilines.

The Foundational Principle: Hazard Assessment

Understanding the "why" behind a safety protocol is the cornerstone of its effective implementation. While the specific hazard profile for this compound is not extensively documented, the hazards of related anilines are well-established.[1] Aniline and its derivatives are known for their systemic toxicity, particularly affecting the blood's oxygen-carrying capacity, and potential for organ damage with repeated exposure.[2][3] The presence of halogen and trifluoromethyl groups can further influence the compound's reactivity, absorption, and toxicological profile.

Therefore, we must operate under the assumption that this compound presents significant hazards. The most frequently reported classifications for similar compounds, such as 3-Chloro-4-fluoroaniline, point to severe acute toxicity and the potential for long-term health effects.[1][4][5]

Hazard ClassificationCommon Findings for Structurally Similar AnilinesGHS Hazard StatementSignal Word
Acute Toxicity (Oral) Category 3 / 4H301/H302: Toxic or Harmful if swallowedDanger / Warning
Acute Toxicity (Dermal) Category 3 / 4H311/H312: Toxic or Harmful in contact with skinDanger / Warning
Acute Toxicity (Inhalation) Category 3 / 4H331/H332: Toxic or Harmful if inhaledDanger / Warning
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Eye Damage/Irritation Category 2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationWarning
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposureDanger

This table synthesizes data from multiple sources for analogous compounds to establish a conservative safety baseline.[1][4][6][7]

Core Directive: The Personal Protective Equipment (PPE) Protocol

Your PPE is the final and most critical barrier between you and potential exposure. Its selection and use must be deliberate and uncompromising. All handling of this compound must occur within a certified chemical fume hood to provide primary containment.[8][9]

PPE CategorySpecificationRationale & Expert Insight
Respiratory Protection Primary: Certified Chemical Fume Hood. Secondary/Emergency: Full-face respirator with organic vapor/acid gas cartridges.Rationale: Anilines can be volatile. The trifluoromethyl and fluoro- groups may increase volatility. A fume hood is a non-negotiable engineering control that captures vapors at the source.[9] A full-face respirator is necessary for spill response or if engineering controls fail, providing both respiratory and facial protection.[10][11]
Eye & Face Protection Tightly-fitting chemical safety goggles with side shields (conforming to EN166 or ANSI Z87.1). A full-face shield worn over goggles is required when splashing is a risk.Rationale: The data on similar compounds indicates a strong potential for serious eye irritation.[7][12] Goggles provide a seal against vapors and dust. A face shield protects the entire face from splashes during bulk transfers or vigorous reactions.[13]
Hand Protection Double Gloving: Inner Glove: Nitrile Outer Glove: Thicker, chemical-resistant (e.g., Butyl rubber, Viton).Rationale: Anilines can be absorbed through the skin.[9] Double gloving provides redundancy. A nitrile inner glove offers dexterity and splash protection, while a more robust outer glove provides extended chemical resistance. Always inspect gloves for tears or degradation before and during use.[13][14]
Body Protection Flame-retardant laboratory coat, fully buttoned. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is required.Rationale: This prevents direct skin contact from drips or spills. A fully buttoned coat provides a continuous barrier. An apron adds a layer of impervious protection for the torso.[11][13]
Foot Protection Closed-toe, chemical-resistant shoes.Rationale: Standard laboratory practice to protect feet from spills and falling objects.[13]

Operational & Logistical Plans

Safe handling is a process, not just a set of equipment. The following workflows integrate PPE use into the entire lifecycle of the compound in your lab.

Step-by-Step Handling Protocol
  • Preparation:

    • Conduct a final risk assessment for your specific procedure.

    • Verify the certification and proper function of your chemical fume hood.[13]

    • Locate and confirm the accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[8]

    • Prepare a designated spill kit suitable for halogenated organic compounds.

  • Donning PPE:

    • Don your lab coat, shoes, and inner nitrile gloves.

    • Move to an area just outside the immediate workspace to don safety goggles and outer gloves.

  • Execution (Inside Fume Hood):

    • Perform all manipulations, including weighing and transfers, deep within the fume hood sash.

    • If the compound is a solid, avoid generating dust.[4][10] Use techniques like gentle scooping rather than pouring from a height.

    • Keep all containers tightly sealed when not in immediate use.[15]

  • Post-Handling:

    • Segregate all contaminated materials (pipette tips, wipes) into a designated hazardous waste container within the hood.[11]

    • To doff PPE, remove the outer gloves first, followed by the lab coat and face shield (if used).

    • Remove safety goggles and inner gloves last, just before exiting the lab.

    • Wash hands thoroughly with soap and water immediately after handling.[5][16]

Emergency Protocol: Spill Response

A spill represents a significant breach of containment. Your response must be swift, safe, and systematic.

Caption: A decision tree for responding to chemical spills.

Disposal Plan: A Critical Final Step

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[11]

  • Waste Collection: Use a dedicated, clearly labeled, and sealable container for all solid and liquid waste.[11] Do not mix this waste with other streams unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor, following all local, regional, and national regulations.[5][11]

By integrating these principles of hazard assessment, rigorous PPE protocols, and structured operational plans, you can ensure a safe and controlled environment for your critical research. Always prioritize safety; your work depends on it.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-fluoro-5-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.